molecular formula C18H28N2O6 B1148560 Dinocap CAS No. 39300-45-3

Dinocap

货号: B1148560
CAS 编号: 39300-45-3
分子量: 368.4 g/mol
InChI 键: ZVJZHLVSRSKTNE-OPIVVEOKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dinocap (CAS RN 39300-45-3) is a complex mixture of dinitrophenyl crotonate isomers, primarily used as a protectant fungicide with additional acaricidal activity . Its main application is in agricultural research for controlling powdery mildew and suppressing spider mites on various crops, including fruits, hops, and cucumbers . As a respiration inhibitor, its primary mechanism of action is the uncoupling of oxidative phosphorylation, disrupting the proton gradient and halting ATP production . This contact action provides both protective and curative effects . From an environmental perspective, this compound is characterized by a high octanol-water partition coefficient (Log P of 6.5) and low water solubility (0.183 mg/L at 20 °C), indicating a strong tendency to bind to soil and organic matter . It is important to note that this substance is classified as Very toxic to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

属性

Key on ui mechanism of action

/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/
Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/

CAS 编号

39300-45-3

分子式

C18H28N2O6

分子量

368.4 g/mol

IUPAC 名称

(2-nitrophenyl) (E)-but-2-enoate;nitrous acid;octane

InChI

InChI=1S/C10H9NO4.C8H18.HNO2/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14;1-3-5-7-8-6-4-2;2-1-3/h2-7H,1H3;3-8H2,1-2H3;(H,2,3)/b5-2+;;

InChI 键

ZVJZHLVSRSKTNE-OPIVVEOKSA-N

杂质

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL.

沸点

138-140 °C (0.05 mm Hg)
at 0.007kPa: 138-140Â °C

颜色/形态

Dark brown liquid

密度

1.10 g/cu cm @ 20 °C
Relative density (water = 1): 1.10

物理描述

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide.
Dark, reddish-brown liquid;  [EXTOXNET]
DARK BROWN LIQUID.

溶解度

Sparingly soluble in water. Soluble in most organic solvents.
Soluble in most organic solvents (e.g., acetone, methanol, heptane).
Water solubility = 4 mg/l @ 25 °C
Solubility in water: none

同义词

2-Methylheptyl-4.6-dinitrophenyl crotonate

蒸汽压力

0.00000004 [mmHg]
Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C;  75 nPa (5.6X10-10 mm Hg) @ 25 °C
4.0X10-8 mm Hg @ 20-25 °C
Vapor pressure at 20Â °C: negligible

产品来源

United States

Foundational & Exploratory

Dinocap's Impact on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinocap, a dinitrophenol-based fungicide, exerts its biological activity primarily through the disruption of mitochondrial respiration. This technical guide provides an in-depth analysis of the core mechanism of action of this compound on mitochondria. By acting as a protonophore, this compound uncouples oxidative phosphorylation from the electron transport chain, leading to a dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, and an increase in oxygen consumption. This guide details the signaling pathways affected by this compound, presents quantitative data from related compounds to illustrate the expected dose-dependent effects, and provides comprehensive experimental protocols for assessing its mitochondrial toxicity. The included visualizations and structured data aim to facilitate a deeper understanding for researchers and professionals in drug development and toxicology.

Introduction

This compound is a fungicide and acaricide belonging to the dinitrophenol class of chemicals.[1] While its use has been restricted in many regions due to toxicological concerns, understanding its mechanism of action remains crucial for assessing the risks of related compounds and for the development of novel agents that may target mitochondrial function. The primary target of this compound is the mitochondrion, the central organelle for cellular energy production.[2] This document serves as a technical resource, elucidating the intricate ways in which this compound interferes with the vital process of mitochondrial respiration.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation .[3] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton motive force (PMF). This PMF consists of two components: a proton gradient (ΔpH) and a mitochondrial membrane potential (ΔΨm). The energy stored in this gradient is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate (Pi).

This compound, being a lipophilic weak acid, acts as a protonophore . It diffuses across the inner mitochondrial membrane in its protonated state, releases a proton into the mitochondrial matrix, and then diffuses back to the intermembrane space in its anionic form to pick up another proton. This process effectively creates a "short-circuit" for protons, dissipating the proton gradient without the involvement of ATP synthase.[3]

The consequences of this uncoupling are multifaceted:

  • Increased Oxygen Consumption: With the proton gradient constantly being dissipated, the electron transport chain works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.

  • Inhibition of ATP Synthesis: As the proton motive force is diminished, the primary driver for ATP synthase is lost, resulting in a sharp decline in cellular ATP levels.

  • Dissipation of Mitochondrial Membrane Potential: The influx of protons into the matrix neutralizes the charge separation across the inner mitochondrial membrane, leading to its depolarization.

  • Increased Heat Production: The energy that would normally be captured in the high-energy phosphate bonds of ATP is instead released as heat, a phenomenon known as thermogenesis.[1]

  • Generation of Reactive Oxygen Species (ROS): The hyperactive electron transport chain can lead to increased electron leakage, particularly from Complex I and Complex III, resulting in the formation of superoxide anions and other reactive oxygen species.

The following diagram illustrates the uncoupling mechanism of this compound:

dinocap_mechanism This compound-mediated uncoupling of oxidative phosphorylation. cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_IMS H+ ETC->Protons_IMS Proton Pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis Protons_IMS->ATP_Synthase Proton Flow Dinocap_ion This compound- Protons_IMS->Dinocap_ion Proton Binding Protons_Matrix H+ Dinocap_H This compound-H+ Dinocap_H->Protons_Matrix Proton Release Dinocap_ion->Dinocap_H Diffusion

Caption: this compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane.

Quantitative Effects on Mitochondrial Respiration

While specific quantitative data for this compound is limited in publicly available literature, the effects of the closely related and well-studied uncoupler, 2,4-dinitrophenol (DNP), can provide valuable comparative insights. The following tables summarize expected dose-dependent effects based on DNP studies.

Table 1: Effect on Oxygen Consumption Rate (OCR)

CompoundConcentrationEffect on OCRReference
2,4-Dinitrophenol (DNP)50 µMPeak increase in ΔOCR[4][5]

Table 2: Effect on ATP Production

CompoundEC50 for ATP Production InhibitionReference
2,4-Dinitrophenol (DNP)389 µM - 677 µM[6]

Experimental Protocols

To assess the impact of this compound on mitochondrial respiration, a series of in vitro assays can be employed. The following sections detail the methodologies for key experiments.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler, as a positive control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest (e.g., HepG2, primary hepatocytes)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[7][8]

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7]

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[7]

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at desired concentrations.

  • Seahorse XF Analyzer Run: Calibrate the instrument and then replace the calibrant plate with the cell plate to start the assay. A typical injection sequence would be:

    • Baseline measurement

    • Injection of this compound or vehicle control

    • Injection of oligomycin

    • Injection of FCCP

    • Injection of rotenone/antimycin A

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on the key parameters of mitochondrial respiration.

The following diagram outlines the workflow for a Seahorse XF Mito Stress Test:

seahorse_workflow Seahorse XF Mito Stress Test Workflow. cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in XF Plate B Hydrate Sensor Cartridge C Prepare Assay Medium & Equilibrate Cells B->C D Load Compounds into Injector Ports C->D E Run Seahorse XF Analyzer D->E F Calculate OCR Parameters: - Basal Respiration - ATP Production - Maximal Respiration - Proton Leak E->F

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to measure changes in mitochondrial membrane potential.

Objective: To quantify the depolarization of the mitochondrial membrane induced by this compound.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Assay buffer (e.g., PBS)

  • This compound stock solution

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • Cells of interest cultured on a black, clear-bottom 96-well plate or other suitable format

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of this compound for a specified time. Include a positive control (FCCP or CCCP) and a vehicle control.[9]

  • JC-1 Staining: Prepare a JC-1 staining solution in pre-warmed culture medium (typically 1-10 µM). Remove the treatment medium and add the JC-1 staining solution to the cells.

  • Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9]

  • Washing: Gently wash the cells with pre-warmed assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~535/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm).

    • Fluorescence Microscope: Capture images using appropriate filter sets for red and green fluorescence.

    • Flow Cytometer: Analyze the cell population for shifts in red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS)

The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a common probe for detecting intracellular ROS.

Objective: To measure the increase in ROS production following exposure to this compound.

Materials:

  • H2DCFDA (or DCFDA)

  • Cell culture medium (phenol red-free)

  • Assay buffer (e.g., PBS)

  • This compound stock solution

  • Positive control for ROS induction (e.g., pyocyanin or H2O2)

  • Fluorescence microplate reader or fluorescence microscope

  • Cells of interest cultured in a dark, clear-bottom 96-well plate

Procedure:

  • Cell Culture: Seed cells in a dark, clear-bottom 96-well plate and allow them to attach overnight.[10][11]

  • H2DCFDA Loading: Prepare a working solution of H2DCFDA (typically 20 µM) in pre-warmed assay buffer. Remove the culture medium and incubate the cells with the H2DCFDA solution for 30-45 minutes at 37°C in the dark.[10][11]

  • Treatment: Remove the H2DCFDA solution and add the assay buffer containing different concentrations of this compound. Include a positive control and a vehicle control.[10]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 1-2 hours).[10]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[11]

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the vehicle control to determine the fold-increase in ROS production.

Signaling Pathways and Logical Relationships

The primary action of this compound initiates a cascade of events within the mitochondria and the cell. The following diagram illustrates the logical relationships between this compound exposure and its downstream cellular consequences.

dinocap_pathway Signaling cascade initiated by this compound's mitochondrial uncoupling activity. This compound This compound Exposure Uncoupling Mitochondrial Uncoupling This compound->Uncoupling Proton_Gradient Dissipation of Proton Gradient Uncoupling->Proton_Gradient OCR_Increase ↑ Oxygen Consumption Uncoupling->OCR_Increase MMP_Collapse ↓ Mitochondrial Membrane Potential Proton_Gradient->MMP_Collapse ATP_Depletion ↓ ATP Synthesis Proton_Gradient->ATP_Depletion Cellular_Stress Cellular Stress & Damage MMP_Collapse->Cellular_Stress ATP_Depletion->Cellular_Stress ROS_Increase ↑ ROS Production OCR_Increase->ROS_Increase ROS_Increase->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis

Caption: Logical flow of events following this compound-induced mitochondrial uncoupling.

Conclusion

This compound's mechanism of action is centered on its ability to act as a protonophoric uncoupler of mitochondrial oxidative phosphorylation. This leads to a cascade of detrimental effects, including the dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, increased oxygen consumption, and the generation of reactive oxygen species. While specific quantitative data for this compound remains an area for further investigation, the well-characterized effects of related dinitrophenols provide a strong predictive framework. The experimental protocols detailed in this guide offer robust methods for the comprehensive assessment of this compound's and other potential mitochondrial toxicants' impact on cellular bioenergetics. A thorough understanding of these mechanisms is paramount for toxicological risk assessment and for the rational design of therapeutic agents that modulate mitochondrial function.

References

Dinocap Isomers: A Technical Deep Dive into Fungicidal and Miticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap is a versatile agrochemical with a long history of use as both a fungicide and an acaricide. It is not a single compound but a complex mixture of six isomeric dinitrophenyl crotonates. These isomers are broadly categorized into two groups: the 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) and the 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC). The "octyl" side chain itself is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers. This isomeric complexity is central to understanding the dual functionality of this compound, as the positioning of the nitro groups on the phenyl ring significantly influences its biological activity. While the 2,4-DNOPC isomers are predominantly responsible for its miticidal (acaricidal) properties, the 2,6-DNOPC isomers are the primary drivers of its fungicidal efficacy.

This technical guide provides an in-depth analysis of the differential fungicidal and miticidal activities of this compound isomers, summarizing available data, outlining experimental methodologies, and visualizing the underlying mechanisms and workflows.

Data Presentation: Fungicidal vs. Miticidal Efficacy of this compound Isomers

Quantitative data directly comparing the efficacy (e.g., EC₅₀, LC₅₀) of isolated 2,4-DNOPC and 2,6-DNOPC isomer groups against specific fungal and mite species is limited in publicly accessible literature. However, a consistent qualitative distinction is well-established. The following tables summarize this differential activity.

Table 1: Qualitative Comparison of Biological Activity of this compound Isomer Groups

Isomer GroupPrimary ActivityTarget Organisms
2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC)Miticidal (Acaricidal)Primarily spider mites (e.g., Tetranychus urticae)
2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC)FungicidalPrimarily powdery mildews (e.g., Podosphaera leucotricha)

Table 2: Target Pests and General Efficacy of this compound

Pest TypeTarget Species (Examples)Active Isomer GroupGeneral Efficacy
Fungi (Powdery Mildew)Podosphaera leucotricha (apple powdery mildew)2,6-DNOPCEffective as a contact fungicide with protective and curative action.
Mites (Spider Mites)Tetranychus urticae (two-spotted spider mite)2,4-DNOPCEffective as a contact acaricide.

Experimental Protocols

In Vitro Fungicidal Activity Assessment (e.g., against Powdery Mildew)
  • Fungal Isolate and Culture: A pure culture of the target powdery mildew fungus (e.g., Podosphaera leucotricha) is maintained on a suitable host plant or artificial medium where possible.

  • Preparation of Test Solutions: Stock solutions of the isolated 2,4-DNOPC and 2,6-DNOPC isomers are prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A series of dilutions are then made to achieve a range of test concentrations.

  • Spore Germination Assay:

    • Fungal spores are collected from infected leaves.

    • A spore suspension is prepared in sterile distilled water containing a non-phytotoxic surfactant.

    • The spore suspension is mixed with the different concentrations of the isomer solutions.

    • Aliquots of the mixtures are placed on glass slides or in microtiter plates and incubated under optimal conditions for spore germination.

    • After incubation, the percentage of germinated spores is determined microscopically.

  • Mycelial Growth Assay (for fungi that can be cultured on artificial media):

    • The test isomers are incorporated into a suitable agar medium at various concentrations.

    • Mycelial plugs from the edge of an actively growing fungal colony are placed in the center of the agar plates.

    • Plates are incubated, and the radial growth of the fungal colony is measured at regular intervals.

  • Data Analysis: The effective concentration required to inhibit 50% of spore germination or mycelial growth (EC₅₀) is calculated for each isomer group using probit analysis or other appropriate statistical methods.

In Vivo Miticidal Activity Assessment (e.g., against Spider Mites)
  • Mite Rearing: A healthy, uniform population of the target mite species (e.g., Tetranychus urticae) is maintained on a suitable host plant (e.g., bean or strawberry plants) in a controlled environment.

  • Preparation of Test Solutions: Similar to the fungicidal assay, stock solutions and serial dilutions of the 2,4-DNOPC and 2,6-DNOPC isomers are prepared.

  • Leaf Disc Bioassay:

    • Leaf discs of a uniform size are excised from untreated host plants.

    • The leaf discs are dipped in the test solutions for a standardized period and allowed to air dry.

    • A known number of adult female mites are transferred to the treated leaf discs, which are placed on a moist substrate to maintain turgor.

    • The leaf discs are incubated in a controlled environment.

  • Slide-Dip Bioassay:

    • Adult female mites are attached to their dorsum on double-sided tape on a microscope slide.

    • The slides are dipped into the test solutions for a few seconds and then allowed to dry.

    • The slides are incubated under controlled conditions.

  • Data Analysis: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead. The lethal concentration required to kill 50% of the test population (LC₅₀) is determined for each isomer group using probit analysis.

Mandatory Visualization

Signaling Pathway: Mechanism of Action

This compound and its isomers act as uncouplers of oxidative phosphorylation in the mitochondria of both fungi and mites. This disrupts the production of ATP, the primary energy currency of the cell, leading to cell death.

This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Proton_Gradient Proton Gradient (H+) H_pump->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces Cell_Death Cell Death ATP_Synthase->Cell_Death Leads to This compound This compound Isomers Disruption Disruption of Proton Gradient This compound->Disruption Uncouples Disruption->ATP_Synthase Inhibits

Caption: Mechanism of action of this compound isomers as uncouplers of oxidative phosphorylation.

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative bioactivity screening of this compound isomers.

Experimental Workflow cluster_fungicidal Fungicidal Activity Assessment cluster_miticidal Miticidal Activity Assessment start Start: Isomer Separation isomers Isolated Isomer Groups (2,4-DNOPC & 2,6-DNOPC) start->isomers fungi_in_vitro In Vitro Assays (Spore Germination, Mycelial Growth) isomers->fungi_in_vitro mites_in_vitro In Vitro Assays (Leaf Disc, Slide-Dip) isomers->mites_in_vitro fungi_in_vivo In Vivo Assays (Greenhouse/Field Trials on Infected Plants) fungi_in_vitro->fungi_in_vivo data_analysis Data Analysis (EC50 / LC50 Calculation) fungi_in_vivo->data_analysis mites_in_vivo In Vivo Assays (Spray Application on Infested Plants) mites_in_vitro->mites_in_vivo mites_in_vivo->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Generalized workflow for comparing the fungicidal and miticidal activity of this compound isomers.

Conclusion

The dual fungicidal and miticidal action of this compound is a direct consequence of its isomeric composition. The 2,6-dinitro-4-octylphenyl crotonate isomers are the primary fungicidal agents, particularly effective against powdery mildews, while the 2,4-dinitro-6-octylphenyl crotonate isomers confer its miticidal properties. Both isomer groups share a common mechanism of action: the uncoupling of oxidative phosphorylation, which disrupts cellular energy production in the target organisms. While quantitative data on the specific efficacy of each isomer group is not widely published, the qualitative distinction is a critical piece of information for researchers and professionals in the field of agrochemical development and application. Further research focusing on the isolation and independent testing of these isomers would provide a more precise understanding of their respective contributions to the overall biological activity of this compound and could inform the development of more targeted and effective crop protection agents.

An In-depth Technical Guide to the Chemical Structure and Properties of Dinocap Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinocap, a dinitrophenyl crotonate fungicide, has been utilized for the control of powdery mildew. Its chemical complexity, arising from the presence of multiple isomers and chiral centers, presents a significant area of study for researchers in agrochemistry and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a specific focus on its enantiomeric forms. Detailed experimental protocols for the separation and analysis of these enantiomers are presented, alongside a mechanistic exploration of their mode of action. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of this multifaceted fungicide.

Chemical Structure and Isomerism of this compound

This compound is not a single chemical entity but rather a complex mixture of isomeric dinitrophenyl crotonates. The primary source of this complexity lies in the octyl group attached to the phenyl ring, which is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. Furthermore, the dinitro-substitution on the phenyl ring can occur at the 2,4- and 2,6- positions relative to the crotonate ester.

The most biologically active component of the this compound mixture is meptylthis compound , which is chemically defined as 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.[1] This specific isomer possesses a chiral center at the second carbon of the 1-methylheptyl group, leading to the existence of two enantiomers: (R)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate and (S)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate. Commercial meptylthis compound is typically a racemic mixture of these two enantiomers.[2]

Figure 1: Chemical Structure of Meptylthis compound Enantiomers

G cluster_R (R)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate cluster_S (S)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate R_structure R_structure S_structure S_structure G cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space (High H⁺) cluster_matrix Mitochondrial Matrix (Low H⁺) ETC {Electron Transport Chain | Pumps H⁺ out} H_out H⁺ ETC->H_out Proton Pumping ATPSynthase {ATP Synthase | H⁺ flows in to produce ATP} ATP ATP ATPSynthase->ATP ATP Synthesis H_out->ATPSynthase Proton Flow Dinocap_H This compound-H H_out->Dinocap_H Protonation H_in H⁺ Dinocap_ion This compound⁻ H_in->Dinocap_ion Deprotonation Dinocap_H->H_in Diffusion into Matrix Dinocap_ion->H_out Diffusion out of Matrix G start Start prep_mobile Prepare Mobile Phase (n-Hexane/IPA) start->prep_mobile equilibrate Equilibrate Chiral HPLC Column prep_mobile->equilibrate inject Inject Sample equilibrate->inject prep_sample Prepare Racemic This compound Standard prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Data (Retention Times, Peak Areas) detect->analyze end End analyze->end G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Spore_Suspension Prepare Fungal Spore Suspension Incubation Incubate Spores with This compound Solutions Spore_Suspension->Incubation Test_Solutions Prepare Serial Dilutions of this compound Enantiomers Test_Solutions->Incubation Assessment Assess Spore Germination Inhibition Incubation->Assessment EC50_Calc Calculate EC₅₀ Values Assessment->EC50_Calc

References

Dinocap's Uncoupling of Oxidative Phosphorylation in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinocap, a dinitrophenol-based fungicide, has been utilized for its efficacy against various fungal pathogens, particularly powdery mildews. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in fungal mitochondria, a critical process for cellular energy production. This technical guide provides an in-depth exploration of the core mechanisms of this compound's action, detailing its impact on fungal bioenergetics. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from the closely related and well-studied uncoupler, 2,4-dinitrophenol (DNP), to illustrate the anticipated effects. The guide outlines detailed experimental protocols for assessing uncoupling activity and discusses the downstream signaling pathways in fungi that are activated in response to mitochondrial dysfunction. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial function, fungicide development, and cellular stress responses in fungi.

Introduction

Fungal pathogens pose a significant threat to agriculture and human health. The development of effective fungicides is crucial for disease management. This compound, a member of the dinitrophenol class of chemicals, acts as a contact fungicide with both protective and curative properties[1]. The fungicidal activity of this compound stems from its ability to disrupt the tightly regulated process of oxidative phosphorylation in fungal mitochondria[1][2].

Oxidative phosphorylation is the primary mechanism by which aerobic organisms generate adenosine triphosphate (ATP), the main currency of cellular energy. This process involves the transfer of electrons through the electron transport chain (ETC) located on the inner mitochondrial membrane, which in turn pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.

Uncoupling agents like this compound disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, thereby dissipating the proton gradient[1][2]. This uncoupling of electron transport from ATP synthesis leads to a futile cycle of respiration without energy conservation, ultimately resulting in cellular energy depletion and cell death. This guide delves into the specifics of this mechanism, providing quantitative data from a related compound, experimental methodologies to study these effects, and an overview of the cellular signaling responses to this mitochondrial stress.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, as a lipophilic weak acid, readily diffuses across the fungal cell and mitochondrial membranes. In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form of this compound is lipid-soluble and can diffuse back across the inner mitochondrial membrane into the matrix. Once in the alkaline environment of the matrix, it releases the proton, effectively shuttling protons back into the matrix and bypassing the ATP synthase complex. This dissipation of the proton motive force uncouples the electron transport chain from ATP synthesis. The electron transport chain continues to operate, and may even accelerate, leading to increased oxygen consumption, but without the concomitant production of ATP[1][2].

Uncoupling_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_IMS Intermembrane Space (High [H+]) cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Flows through ETC Electron Transport Chain (ETC) ETC->H_plus_IMS Pumps H+ ATP ATP ATP_Synthase->ATP Synthesizes H_plus_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase Dinocap_IMS This compound Dinocap_H_IMS This compound-H+ Dinocap_IMS->Dinocap_H_IMS + H+ Dinocap_H_IMS->H_plus_Matrix Bypasses ATP Synthase Dinocap_Matrix This compound Dinocap_H_IMS->Dinocap_Matrix Diffuses across IMM Dinocap_Matrix->H_plus_Matrix Releases H+ Dinocap_Matrix->Dinocap_IMS Returns to IMS

Figure 1. Mechanism of this compound-mediated uncoupling of oxidative phosphorylation.

Quantitative Effects on Fungal Bioenergetics

While specific quantitative data for this compound's effects on fungal mitochondria are scarce in publicly available literature, the effects of the closely related uncoupler 2,4-dinitrophenol (DNP) have been studied more extensively. The data presented in the following tables are for DNP and are intended to be representative of the expected effects of this compound.

Table 1: Effect of 2,4-Dinitrophenol (DNP) on ATP Levels in Fungi

Fungal SpeciesDNP ConcentrationEffect on ATP LevelsReference
Saccharomyces cerevisiaeLow, Moderate, HighStatistically lower ATP production compared to control.[3]
Saccharomyces cerevisiaeNot specifiedInhibition of ATP formation.[4]
Rat Basophilic Leukemia (RBL-2H3) cells (as a model)389 µM - 677 µMEC50 for ATP production inhibition.[5][6]

Table 2: Effect of 2,4-Dinitrophenol (DNP) on Oxygen Consumption in Fungi

Fungal Species/ModelDNP ConcentrationEffect on Oxygen ConsumptionReference
Saccharomyces cerevisiaeNot specifiedIncreased respiration rate.[7]
Penicillium ochrochloron2 µMNo stimulation or inhibition observed at this concentration.[8]
Duck (as a model for metabolic stimulation)1.2-2.5 mg/kgUp to sevenfold increase in oxygen uptake.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the uncoupling of oxidative phosphorylation by this compound or other related compounds in fungi.

Isolation of Fungal Mitochondria

Objective: To obtain a purified fraction of functional mitochondria from fungal cells.

Materials:

  • Fungal culture

  • Lytic enzyme (e.g., Lyticase, Zymolyase, or Glusulase)

  • Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EGTA, 0.5% BSA)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

Protocol:

  • Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile water.

  • Resuspend the cells in a spheroplasting buffer containing a lytic enzyme and an osmotic stabilizer (e.g., 1.2 M sorbitol).

  • Incubate at 30°C with gentle shaking until spheroplasts are formed (monitor microscopically).

  • Harvest the spheroplasts by gentle centrifugation (e.g., 1,500 x g for 5 minutes).

  • Wash the spheroplasts with an ice-cold wash buffer (e.g., 1.2 M sorbitol).

  • Resuspend the spheroplasts in a minimal volume of ice-cold Isolation Buffer.

  • Homogenize the spheroplasts on ice using a Dounce homogenizer with a tight-fitting pestle (approximately 10-15 strokes).

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 5 minutes at 4°C) to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Gently wash the mitochondrial pellet with Isolation Buffer (without BSA) and resuspend in a minimal volume of the same buffer.

  • Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay).

Measurement of Oxygen Consumption

Objective: To measure the rate of oxygen consumption by isolated mitochondria or whole fungal cells in the presence and absence of this compound.

Materials:

  • Isolated mitochondria or fungal cell suspension

  • Respiration Buffer (e.g., 0.6 M mannitol, 10 mM KH2PO4, 5 mM MgCl2, 10 mM NaCl, 0.1% BSA, pH 6.8)

  • Respiratory substrates (e.g., succinate, NADH, malate, pyruvate)

  • ADP

  • This compound (or other uncoupler) solution

  • Oxygen electrode (e.g., Clark-type) or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

Protocol (using an oxygen electrode):

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add Respiration Buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add the respiratory substrate(s) to the chamber.

  • Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) or fungal cells to the chamber and record the basal rate of oxygen consumption (State 2 respiration).

  • Add a limiting amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 rate.

  • Add this compound to the chamber at various concentrations and record the resulting increase in oxygen consumption, which represents the uncoupled respiration rate.

  • The respiratory control ratio (RCR), an indicator of mitochondrial coupling, can be calculated as the ratio of the State 3 to the State 4 respiration rate. A decrease in the RCR in the presence of this compound indicates uncoupling.

Quantification of ATP Levels

Objective: To measure the intracellular ATP concentration in fungal cells treated with this compound.

Materials:

  • Fungal cell culture

  • This compound solution

  • ATP extraction buffer (e.g., perchloric acid or a commercially available lysis buffer)

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

Protocol:

  • Grow fungal cells to a desired density.

  • Treat the cells with various concentrations of this compound for a specified period.

  • Harvest the cells by rapid filtration or centrifugation.

  • Immediately lyse the cells with an appropriate ATP extraction buffer to release intracellular ATP and prevent its degradation.

  • Neutralize the extract if an acidic extraction method was used.

  • Centrifuge the lysate to remove cell debris.

  • Add a small volume of the supernatant to the ATP assay mixture containing luciferase and luciferin.

  • Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To qualitatively or quantitatively assess the mitochondrial membrane potential in fungal cells treated with this compound.

Materials:

  • Fungal cell culture

  • This compound solution

  • Fluorescent potentiometric dyes (e.g., Rhodamine 123, JC-1, or DiSC3(5))

  • Fluorescence microscope, microplate reader, or flow cytometer

Protocol (using Rhodamine 123 and flow cytometry):

  • Grow fungal cells and treat with this compound as described for the ATP assay.

  • Harvest and wash the cells.

  • Resuspend the cells in a suitable buffer (e.g., PBS).

  • Add Rhodamine 123 to a final concentration of approximately 50 nM and incubate in the dark at room temperature for 10-20 minutes[10][11][12].

  • Analyze the stained cells using a flow cytometer. Rhodamine 123 accumulates in mitochondria with a high membrane potential, resulting in a strong fluorescence signal.

  • A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a dissipation of the mitochondrial membrane potential.

Fungal Signaling Pathways Affected by Mitochondrial Dysfunction

The uncoupling of oxidative phosphorylation by this compound induces significant mitochondrial stress, which in turn activates various cellular signaling pathways to mitigate the damage and adapt to the new physiological state.

Retrograde (RTG) Signaling Pathway

The retrograde signaling pathway is a communication route from the mitochondria to the nucleus that is activated in response to mitochondrial dysfunction[13][14][15][16]. This pathway allows the cell to adjust its gene expression to compensate for the impaired mitochondrial function. In yeast, the core of this pathway involves the Rtg1, Rtg2, and Rtg3 proteins. Mitochondrial dysfunction is sensed by Rtg2, which then leads to the dephosphorylation and nuclear translocation of the Rtg1/Rtg3 transcription factor complex. In the nucleus, Rtg1/Rtg3 activates the expression of genes involved in various metabolic pathways, including the glyoxylate cycle, to produce essential metabolites that are normally supplied by functional mitochondria.

Retrograde_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Mito_Dysfunction Mitochondrial Dysfunction (e.g., this compound-induced uncoupling) Rtg2 Rtg2 (Sensor) Mito_Dysfunction->Rtg2 Signals to Rtg1_Rtg3_P Rtg1/Rtg3-P (Inactive) Rtg2->Rtg1_Rtg3_P Activates dephosphorylation of Rtg1_Rtg3 Rtg1/Rtg3 (Active) Rtg1_Rtg3_P->Rtg1_Rtg3 RTG_Target_Genes RTG Target Genes (e.g., Glyoxylate cycle enzymes) Rtg1_Rtg3->RTG_Target_Genes Translocates to nucleus and activates Metabolic_Adaptation Metabolic Adaptation RTG_Target_Genes->Metabolic_Adaptation Leads to

Figure 2. The fungal retrograde (RTG) signaling pathway.
Oxidative Stress Response Pathways

The uncoupling of oxidative phosphorylation can lead to an increase in the production of reactive oxygen species (ROS) due to a hyperactive electron transport chain. This oxidative stress triggers specific signaling pathways to protect the cell from damage. In fungi, key regulators of the oxidative stress response include the transcription factors Yap1 and Skn7, and the High Osmolarity Glycerol (HOG) pathway[17][18][19][20]. Upon sensing oxidative stress, these pathways activate the expression of a battery of antioxidant genes, such as catalases, superoxide dismutases, and glutathione peroxidases, to neutralize ROS and repair cellular damage.

Oxidative_Stress_Response cluster_Signaling Signaling Cascades cluster_Response Cellular Response Mito_Dysfunction Mitochondrial Dysfunction (this compound-induced) ROS Increased ROS Production Mito_Dysfunction->ROS HOG_Pathway HOG Pathway ROS->HOG_Pathway Yap1 Yap1 Activation ROS->Yap1 Skn7 Skn7 Activation ROS->Skn7 Antioxidant_Genes Activation of Antioxidant Genes (e.g., Catalase, SOD) HOG_Pathway->Antioxidant_Genes Yap1->Antioxidant_Genes Skn7->Antioxidant_Genes Cellular_Protection Cellular Protection and Repair Antioxidant_Genes->Cellular_Protection

Figure 3. Fungal oxidative stress response pathways.

Conclusion

This compound exerts its fungicidal effects by acting as a potent uncoupler of oxidative phosphorylation, a mechanism that leads to the depletion of cellular ATP and ultimately, fungal cell death. While specific quantitative data for this compound remains limited, the well-characterized effects of the related compound 2,4-dinitrophenol provide a valuable framework for understanding its impact on fungal bioenergetics. The experimental protocols detailed in this guide offer a robust toolkit for researchers to investigate the effects of this compound and other uncouplers on fungal mitochondria. Furthermore, the elucidation of the downstream signaling pathways, such as the retrograde and oxidative stress responses, provides a broader understanding of the cellular consequences of mitochondrial dysfunction in fungi. This knowledge is critical for the development of novel and more effective antifungal strategies that target the essential energy-producing pathways of fungal pathogens. Further research is warranted to obtain specific quantitative data for this compound and to fully unravel the intricate signaling networks that are perturbed by its uncoupling activity.

References

Dinocap: A Technical Guide to its Historical Development and Registration

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the historical development, registration, and core technical aspects of dinocap, a fungicide and acaricide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, toxicological profile, and the methodologies used in its assessment.

Historical Development

This compound was first introduced in the mid-1950s by Rohm and Haas Co.[1]. It was initially registered for use in the late 1950s as a contact fungicide to control powdery mildew on various crops and as an acaricide for mite control[2].

This compound is not a single compound but a mixture of isomers. The technical product consists of a mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, with the "octyl" group being a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups[3]. The ratio of the 2,4-DNOPC to 2,6-DNOPC isomers is approximately 2.6:1[3]. The fungicidal activity is primarily attributed to the 2,6-dinitro-4-octylphenyl crotonate isomers, while the 2,4-dinitro-6-octylphenyl crotonate isomers are more effective as acaricides[4].

The commercial production of this compound involves a multi-step process that begins with the nitration of 2-(1-methylheptyl)phenol to introduce nitro groups, followed by esterification with crotonic acid or its derivatives[5].

Registration History

The registration of this compound has seen significant changes over the decades, reflecting evolving regulatory standards and scientific understanding of its toxicological and environmental effects.

United States: In the United States, this compound was registered for use on a variety of agricultural and ornamental crops[1]. However, due to toxicological concerns, particularly regarding developmental toxicity, the U.S. Environmental Protection Agency (EPA) initiated a special review of this compound. This ultimately led to the voluntary cancellation of all U.S. product registrations by Dow AgroSciences, LLC, which had acquired the registration[6][7]. Despite the cancellation for domestic use, the EPA has retained tolerances for this compound residues on imported apples and grapes[6].

European Union: In the European Union, this compound is not approved for use[5]. However, a single, less toxic isomer, meptylthis compound (2,4-dinitro-6-(1-methylheptyl)phenyl crotonate), was introduced in 2007 and is approved for use in several EU member states[8][9]. The residue definition for this compound and meptylthis compound are distinct, and the MRLs for meptylthis compound are applied only when no other this compound isomers are detected[8].

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior. As a mixture of isomers, the properties can vary slightly.

PropertyValueReference
Appearance Dark, reddish-brown liquid[2]
Molecular Formula C18H24N2O6[10]
Molecular Weight 364.4 g/mol [10]
Water Solubility <0.1 mg/L (practically insoluble)[2]
Vapor Pressure 5.3 x 10⁻⁶ Pa at 20°C[11]
Octanol-Water Partition Coefficient (log Kow) 6.45 - 6.55 for the dinitro isomers[3]
Soil Half-life (field) 4 to 6 days[2]

Toxicological Profile

The toxicological profile of this compound has been extensively studied, leading to its regulatory actions. The data reveals moderate acute toxicity and significant concerns regarding chronic and developmental effects.

Acute Toxicity
StudySpeciesRouteValueReference
LD50RatOral980 mg/kg[2]
LD50MouseOral53 mg/kg[2]
LD50RabbitOral2000 mg/kg (male)[2]
LD50DogOral100 mg/kg[2]
LD50RabbitDermal9400 mg/kg[2]
LC50 (4-hour)RatInhalation0.36 mg/L[2]
Chronic and Developmental Toxicity

Chronic exposure to this compound has been shown to cause various adverse effects in animal studies. Rat growth and survival were reduced at dietary levels of 125 mg/kg/day[2]. In dogs, a dietary dose of 25 mg/kg/day led to decreased appetite, significant weight loss, and mortality within six weeks[2].

The most significant toxicological concern for this compound is its teratogenic potential[12]. Numerous animal studies have demonstrated developmental toxicity, including abnormalities of the neural tube, spine, and skull in the offspring of rabbits at doses as low as 3 mg/kg/day[2]. In mice, malformations were observed at 20 mg/kg/day and higher[2]. This compound is not considered to be carcinogenic[2].

StudySpeciesNOAELLOAELEffectsReference
Chronic ToxicityRat6.4 mg/kg/day-Decreased fat deposition, increased cataracts (associated with increased longevity)
Chronic ToxicityDog1.5 mg/kg/day--[12]
Developmental ToxicityRabbit0.5 mg/kg/day3 mg/kg/dayNeural tube and skull defects
Developmental ToxicityMouse4 mg/kg/day10 mg/kg/dayCleft palate, open eyelids[6]

Ecotoxicological Profile

This compound poses a high risk to aquatic organisms but is less toxic to birds and non-toxic to bees.

OrganismTestValueReference
Rainbow Trout96-hour LC5015 µg/L[2]
Bluegill Sunfish96-hour LC5020 µg/L[2]
Daphnia magna48-hour EC50--
Bobwhite QuailDietary LC50790 ppm[2]
HoneybeeAcute contact LD50Non-toxic[2]

Experimental Protocols

Residue Analysis in Crops

A common method for the analysis of this compound residues in agricultural commodities is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Extraction: A homogenized sample (e.g., 10-15 g) is extracted with an organic solvent, typically acetonitrile.

  • Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is cleaned up using a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

  • Analysis: The final extract is analyzed by LC-MS/MS. Due to the instability of the this compound esters, the analysis often involves the hydrolysis of the esters to their corresponding phenols, which are then quantified.

Developmental Toxicity Study

The developmental toxicity of this compound has been assessed in various animal models, typically following OECD or EPA guidelines.

Methodology (Example in Rabbits):

  • Animal Model: Pregnant New Zealand White rabbits are used.

  • Dosing: this compound, suspended in a vehicle like corn oil, is administered orally (by gavage) to different groups of pregnant does during the period of major organogenesis (e.g., gestation days 6 through 18). A control group receives the vehicle only.

  • Observations: Maternal body weight, food consumption, and clinical signs of toxicity are recorded daily.

  • Terminal Examination: On a specific gestation day (e.g., day 29), the does are euthanized. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

  • Fetal Examination: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Experimental Workflows

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as an uncoupler of oxidative phosphorylation in the mitochondria of fungal cells and mites[5]. This disrupts the production of ATP, the primary energy currency of the cell.

ModeOfAction cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H⁺) ETC->ProtonGradient Pumps H⁺ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP ATPSynthase->ATP Synthesizes This compound This compound This compound->ProtonGradient Dissipates Membrane Inner Mitochondrial Membrane

Caption: this compound's mode of action as an uncoupler of oxidative phosphorylation.

Experimental Workflow: this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in agricultural samples.

ResidueAnalysisWorkflow Start Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Hydrolysis Alkaline Hydrolysis (Conversion to Phenols) Centrifugation2->Hydrolysis Analysis LC-MS/MS Analysis Hydrolysis->Analysis End Data Interpretation Analysis->End

Caption: A generalized workflow for this compound residue analysis using QuEChERS and LC-MS/MS.

References

Dinocap in the Soil Environment: A Technical Guide to its Metabolic Fate and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap, a dinitrophenyl crotonate fungicide and acaricide, has been utilized in agriculture to control powdery mildew on various crops. Its environmental fate, particularly its metabolism and degradation in soil, is a critical area of study for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth analysis of the metabolic pathways of this compound in soil, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation processes. While the use of this compound is now restricted in many regions, understanding its behavior in soil remains relevant for contaminated site remediation and for the assessment of related compounds.

Commercially, this compound is a complex mixture of isomers, primarily the 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where "octyl" represents a blend of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. The specific isomer 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate is also known as meptylthis compound.[1] The degradation of this mixture in the soil environment is a multifaceted process involving both chemical and biological transformations.

Abiotic and Biotic Degradation of this compound in Soil

The persistence of this compound in soil is generally low, with reported field half-lives ranging from 4 to 6 days.[2] Its degradation is influenced by several factors, including soil type, pH, moisture content, and microbial activity.[3] Both abiotic and biotic processes contribute to its breakdown.

Abiotic Degradation: Hydrolysis

The initial and a major step in the degradation of this compound is the chemical hydrolysis of the crotonate ester linkage. This process is particularly influenced by soil pH, with degradation being more rapid in alkaline conditions. This hydrolysis results in the formation of the corresponding dinitrooctylphenols (DNOPs).[3][4] For instance, the half-life of 2,4-DNOPC (a major component of this compound) has been shown to range from 4.1 days at pH 7.1 to 24 days at pH 4.8 at 20°C.[3]

Biotic Degradation: Microbial Metabolism

Following hydrolysis, the resulting dinitrooctylphenols are further degraded by soil microorganisms.[2] While specific microbial species responsible for the complete mineralization of this compound have not been extensively documented, the degradation of dinitrophenols, in general, is known to be carried out by a variety of soil bacteria and fungi. The primary mechanism of microbial attack on dinitrophenols involves the reduction of the nitro groups to amino groups, which can then be followed by further degradation of the aromatic ring. This process ultimately leads to the formation of carbon dioxide.[3]

Metabolic and Degradation Pathways

The overall degradation of this compound in soil can be conceptualized as a two-stage process:

  • Primary Degradation: The rapid hydrolysis of the parent this compound isomers to their corresponding dinitrooctylphenol (DNOP) metabolites.

  • Secondary Degradation: The slower microbial breakdown of the DNOP metabolites, leading to mineralization.

The major metabolite formed from the 2,4-dinitro-6-octylphenyl crotonate isomers is 2,4-dinitro-6-octylphenol (2,4-DNOP), while the 2,6-dinitro-4-octylphenyl crotonate isomers yield 2,6-dinitro-4-octylphenol (2,6-DNOP).[4]

dinocap_degradation_pathway This compound This compound Isomers (2,4-DNOPC & 2,6-DNOPC) DNOPs Dinitrooctylphenols (2,4-DNOP & 2,6-DNOP) This compound->DNOPs Hydrolysis (Chemical & Microbial) Intermediates Amino-phenolic Intermediates DNOPs->Intermediates Microbial Reduction of Nitro Groups Mineralization CO2 + H2O + Biomass Intermediates->Mineralization Microbial Ring Cleavage & Further Degradation

Figure 1: Proposed degradation pathway of this compound in soil.

Quantitative Data on this compound Degradation in Soil

The following tables summarize available quantitative data on the degradation of this compound and its primary metabolite, meptylthis compound, in soil.

Table 1: Half-life of this compound and Meptylthis compound in Soil

CompoundSoil TypeTemperature (°C)pHHalf-life (days)Reference
This compoundNot SpecifiedField ConditionsNot Specified4 - 6[2]
Meptylthis compound (2,4-DNOPC)Sandy Loam207.14.1[3]
Meptylthis compound (2,4-DNOPC)Silty Loamy Sand204.824[3]
Meptylthis compoundNot SpecifiedField ConditionsNot Specified3.1 - 4.4[5]

Table 2: Formation and Decline of Meptylthis compound and its Metabolite 2,4-DNOP in Aerobic Soil

Time (days)Meptylthis compound (% of Applied Radioactivity)2,4-DNOP (% of Applied Radioactivity)Reference
0>95<1[4]
7Not SpecifiedMax. 22[4]

Note: Data on the complete degradation pathway and the concentrations of further metabolites are limited in the reviewed literature.

Experimental Protocols

The study of this compound metabolism in soil typically follows standardized guidelines for pesticide fate analysis, such as those provided by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of key experimental protocols.

Protocol 1: Aerobic Soil Metabolism Study (based on OECD Guideline 307)

  • Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

  • Test System:

    • Soil: A minimum of three different soil types are recommended, with varying properties (e.g., sandy loam, clay loam, silty clay) to represent different agricultural conditions. Soil should be freshly collected and sieved.

    • Test Substance: ¹⁴C-labeled this compound is used to trace the parent compound and its metabolites.

    • Incubation: Soil samples are treated with the ¹⁴C-dinocap solution and incubated in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.

  • Sampling and Analysis:

    • Soil samples are collected at various time intervals.

    • Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide, respectively).

    • Soil samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).

    • The parent compound and its metabolites in the soil extracts are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Non-extractable (bound) residues are quantified by combustion of the extracted soil followed by Liquid Scintillation Counting (LSC).

    • The radioactivity in the trapping solutions is also measured by LSC.

aerobic_soil_metabolism_workflow cluster_setup Experimental Setup cluster_analysis Analysis Soil Fresh Soil Samples (Multiple Types) This compound ¹⁴C-Dinocap Application Soil->this compound Incubation Incubation in the Dark (Controlled Temperature & Moisture) This compound->Incubation Aeration Continuous Aeration Incubation->Aeration Extraction Soil Extraction Incubation->Extraction Traps Volatile Traps (Organic & CO₂) Aeration->Traps Volatiles_Analysis LSC of Traps (Volatiles & CO₂) Traps->Volatiles_Analysis Analysis HPLC / LC-MS-MS Analysis (Parent & Metabolites) Extraction->Analysis Bound_Residues Combustion & LSC (Bound Residues) Extraction->Bound_Residues

Figure 2: Workflow for an aerobic soil metabolism study of this compound.

Protocol 2: Analytical Method for this compound and Metabolites in Soil

  • Objective: To quantify the residues of this compound and its primary metabolite, 2,4-DNOP, in soil samples.

  • Extraction:

    • A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.

    • An extraction solvent, such as a mixture of acetone, methanol, and hydrochloric acid, is added.

    • The sample is homogenized and then shaken for a specified period.

    • The mixture is centrifuged, and the supernatant is collected. The extraction process may be repeated.

  • Cleanup:

    • The combined extracts are subjected to a cleanup procedure to remove interfering substances. This may involve liquid-liquid partitioning with a solvent like ethyl acetate.

  • Analysis:

    • The final extract is analyzed by LC-MS/MS.

    • For the analysis of total this compound residues (parent + phenol metabolites), an alkaline hydrolysis step can be included to convert all this compound isomers to their corresponding phenols before analysis.

    • Quantification is performed using a calibration curve prepared from analytical standards of this compound and its metabolites.

Conclusion

The degradation of this compound in soil is a relatively rapid process, initiated by chemical hydrolysis of the ester linkage to form dinitrooctylphenols. These phenolic metabolites are then further broken down by soil microorganisms. The rate of degradation is dependent on soil properties, particularly pH. While the primary degradation pathway is understood, further research is needed to fully elucidate the intermediate metabolites formed during the microbial degradation of the dinitrooctylphenol ring and to provide a more comprehensive quantitative picture of the fate of all this compound isomers in a wider range of soil types and environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a thorough environmental risk assessment of this compound and related compounds.

References

environmental fate and persistence of dinocap residues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Persistence of Dinocap Residues

Introduction

This compound is a dinitrophenyl contact fungicide and acaricide first registered in the late 1950s.[1] It is used to control powdery mildew and mites on a variety of crops, including fruits, vegetables, and ornamentals.[1][2] Technical this compound is not a single compound but a complex mixture of six dinitrophenyl crotonate isomers and their corresponding phenols.[2][3] The primary active ingredient is a mixture of 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) and 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC), where "octyl" represents a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups.[2] The use of the this compound isomer mixture is no longer authorized within the EU, though one specific isomer, meptylthis compound, is approved.[3] This guide provides a comprehensive overview of the environmental fate, persistence, and analysis of this compound residues for researchers and scientists.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by its low aqueous solubility and high octanol-water partition coefficient, suggesting a tendency to associate with organic matter and lipids.[4][5]

PropertyValueReference
Molecular Formula C18H24N2O6[2][6]
Molecular Weight 364.41 g/mol [6]
Physical State Dark, reddish-brown liquid[1][5]
Vapor Pressure 0.0053 mPa (at 20°C)[6]
Water Solubility <0.1 mg/L[6]
Log P (Octanol-Water Partition Coefficient) 6.55 (2,4-dinitro isomers)6.45 (2,6-dinitro isomers)3.85 (2,4-dinitrophenol)3.93 (2,6-dinitrophenol)[2]

Environmental Fate and Persistence

This compound is generally considered to have low persistence in the environment, primarily due to its susceptibility to degradation by hydrolysis, photolysis, and microbial action.[1]

Degradation in Soil

This compound exhibits low persistence in the soil environment, with reported field half-lives ranging from 4 to 6 days.[1] The primary degradation pathways are microbial degradation and chemical hydrolysis.[1][2] Degradation is more rapid in soils with neutral or alkaline pH compared to acidic soils, indicating that chemical hydrolysis to the corresponding dinitrooctylphenols (DNOP) is a major degradation route.[2] One study identified the metabolites 4,6-dinitro-2-(2-octyl)phenol (DNOP), 6-(acetylamino)-4-nitro-2-(2-octyl)phenol, and 6-amino-4-nitro-2-(2-octyl)phenol in soil.[5] this compound can affect soil microbial activity, with studies showing a decrease in ammonification at application doses.[7][8]

ParameterValueEnvironmental ConditionsReference
Soil Field Half-life (DT50) 4 - 6 daysNot specified[1]
Degradation in Water (Hydrolysis)

In aquatic systems, this compound is most likely to be found adsorbed to suspended materials or sediment due to its low water solubility.[1] The primary degradation pathway in water is hydrolysis, where the crotonate ester is cleaved to form the corresponding phenol.[3][9] This process is highly sensitive to pH and temperature. Hydrolysis is significantly faster under alkaline conditions.[6]

pHTemperature (°C)Hydrolysis Half-life (DT50)Reference
420280 days
525231 days (0.003/day)[6]
72023 days
7252.33 days (0.297/day)[6]
9206.5 days
9250.71 days (0.978/day)[6]
Photolysis

This compound is highly photosensitive and is readily broken down by sunlight.[1] Photolysis is considered a significant degradation pathway, particularly on plant surfaces.[2] In studies simulating degradation on apple peel, two photoproducts were identified as metabolites, confirming this pathway's importance.[2]

Mobility

This compound is considered to be non-mobile in soil. It moderately adsorbs to topsoils, and this, combined with its low water solubility and rapid degradation, makes it unlikely to leach into groundwater.[1]

Bioaccumulation

Despite having a high octanol-water partition coefficient (log Pow > 6), which suggests a potential for bioconcentration, this compound is unlikely to bioaccumulate in organisms.[1][2][5] This is attributed to its rapid degradation and metabolism in animal systems, where it is readily eliminated.[1][2]

Metabolism in Plants and Animals

Pesticides that are absorbed by plants and animals undergo extensive biotransformation, where lipophilic compounds are converted to more polar metabolites to facilitate excretion or storage.[10]

In Animals: this compound is rapidly metabolized and eliminated from mammalian systems, primarily through feces and urine.[1][2] Studies in rats showed that after daily dosing, 72-73% of the administered radioactivity was excreted within a short period, with no significant accumulation in tissues.[2] The major identified urinary metabolites in rats were 2,4-dinitro-6-(1-methyl-7-carboxyheptyl)phenol and 2,4-dinitro-6-(1-methyl-5-hydroxyheptyl)phenol.[2] The parent phenol, 2,4-DNOP, was a minor metabolite found in feces.[2]

In Plants: this compound is readily absorbed by treated plants and can be translocated, building up in growing shoots and leaf tips.[1] Its rapid penetration into foliage makes it resistant to being washed off by rain.[1] The residue period in plants is approximately 1 to 2 weeks.[1] Metabolism studies on cucumbers and squash showed that the parent compound, 2,4-DNOPC, dissipated rapidly.[2] The primary identified metabolite was the corresponding phenol, 2,4-DNOP, with numerous other unidentified polar metabolites present at low concentrations.[2][11]

Experimental Protocols

Residue Analysis via Alkaline Hydrolysis and LC-MS/MS

This method is designed for the quantification of all this compound isomers as their corresponding phenols, which provides greater sensitivity and simplifies analysis.[3][12]

  • Extraction: Extract the sample (e.g., 10 g of fruit) using a standard citrate-buffered QuEChERS (EN 15662) method.[3][12]

  • Alkaline Hydrolysis: Transfer an aliquot (e.g., 0.5-1.0 mL) of the raw QuEChERS extract into a vial.[3][12] Add a small volume of 25% aqueous ammonia solution (e.g., 10-25 µL) to induce hydrolysis of the this compound esters to their corresponding phenols.[3][12]

  • Reaction: Allow the hydrolysis reaction to proceed at room temperature for at least 12 hours (or for 2 hours at 60°C) to ensure complete conversion.[3][12] The 2,6-isomers hydrolyze faster (within 2 hours at room temperature) than the 2,4-isomers.[3]

  • Neutralization & Filtration: Neutralize the hydrolysate with acetic acid.[12] Filter the final solution (e.g., through a 0.45 µm PTFE filter) prior to analysis.[3]

  • LC-MS/MS Analysis: Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Detection is performed in negative electrospray ionization (ESI-) mode, monitoring for the specific mass transitions of the this compound phenol isomers.[3]

Aerobic Soil Metabolism Study (Conceptual Protocol)

This protocol outlines a typical approach to studying the degradation and metabolism of this compound in soil under aerobic conditions, based on general principles of pesticide fate studies.[2][13]

  • Soil Selection and Preparation: Select and characterize representative agricultural soils. Adjust the soil moisture to a specific level (e.g., 50% of maximum water holding capacity).[5]

  • Application: Treat the soil samples with ¹⁴C-radiolabeled this compound at a rate relevant to agricultural use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system.[5][7] Pass a stream of CO₂-free, humidified air through the incubation vessels.

  • Volatile Trapping: Trap volatile organic compounds and ¹⁴CO₂ from the effluent air stream using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).

  • Sampling and Analysis: Collect soil samples at predetermined intervals. Extract the samples using an appropriate solvent system (e.g., acetone/methanol/acid mixture).[14]

  • Quantification: Determine the distribution of radioactivity in the soil extracts, unextractable soil residues (by combustion), and volatile traps using Liquid Scintillation Counting (LSC).

  • Metabolite Identification: Characterize and identify degradation products in the soil extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiospirometry detection and LC-MS/MS.

  • Data Analysis: Calculate the dissipation half-life (DT50) of the parent this compound and quantify the formation and decline of major metabolites.

Mandatory Visualizations

This compound Environmental Degradation Pathway

This compound This compound Isomers (Crotonate Esters) Phenols Dinitrooctylphenols (DNOP) This compound->Phenols Hydrolysis Photolysis Microbial Action Further Further Degradation Products (e.g., Amino-phenols, CO2) Phenols->Further Microbial Degradation Bound Bound Residues (Soil Organic Matter) Phenols->Bound

Caption: Primary degradation pathways for this compound in the environment.

Experimental Workflow for this compound Residue Analysis

cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample 1. Sample Collection (e.g., Fruit, Soil) Homogenize 2. Homogenization Sample->Homogenize Extract 3. QuEChERS Extraction Homogenize->Extract Hydrolysis 4. Alkaline Hydrolysis (Ester -> Phenol) Extract->Hydrolysis Cleanup 5. Cleanup / Filtration Hydrolysis->Cleanup LCMS 6. LC-MS/MS Analysis (ESI- Mode) Cleanup->LCMS Quant 7. Data Quantification LCMS->Quant

Caption: Workflow for this compound residue analysis using hydrolysis and LC-MS/MS.

Conceptual Model of this compound's Environmental Fate

Conceptual Model of this compound's Environmental Fate cluster_env Environmental Compartments This compound This compound Application (Foliar Spray) Soil Soil Adsorption to Organic Matter Microbial Degradation Hydrolysis This compound->Soil Deposition & Runoff Water Surface Water Adsorption to Sediment Rapid Hydrolysis (esp. alkaline pH) This compound->Water Runoff & Drift Biota Plants & Animals Plant Uptake Rapid Metabolism & Excretion Low Bioaccumulation This compound->Biota Direct Contact & Uptake Soil->Water Runoff Water->Soil Sedimentation

Caption: Processes governing the fate of this compound in the environment.

References

Dinocap's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap, a dinitrophenyl crotonate fungicide and acaricide, has been utilized in agriculture for the control of powdery mildew and mites on various crops.[1] While effective against target pests, its broader ecological impact necessitates a thorough understanding of its toxicological profile in non-target organisms. This technical guide provides a comprehensive overview of the known toxic effects of this compound on a range of non-target species, details the experimental protocols used to assess this toxicity, and visualizes the key mechanistic pathways involved.

As a member of the dinitrophenol chemical class, this compound's primary mode of action is the uncoupling of oxidative phosphorylation.[2][3] This process disrupts the mitochondrial proton gradient, leading to a cascade of cellular events that can have profound toxicological consequences.[4]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms. The data is compiled from multiple ecotoxicological studies and presented to facilitate cross-species comparison.

Table 1: Acute Toxicity of this compound to Non-Target Terrestrial Organisms

SpeciesEndpointValueReference
Rat (Rattus norvegicus)Oral LD50980 mg/kg[1]
Rabbit (Oryctolagus cuniculus)Oral LD502000 mg/kg[1]
Mouse (Mus musculus)Oral LD5053 mg/kg[1]
Dog (Canis lupus familiaris)Oral LD50100 mg/kg[1]
Rabbit (Oryctolagus cuniculus)Dermal LD509400 mg/kg[1]
Japanese Quail (Coturnix japonica)5-8 day dietary LC50790 ppm[1][5]
Honeybee (Apis mellifera)Contact acute LD5029.3 µ g/bee [3]
Earthworm (Eisenia fetida)14-day LC50202.4 mg/kg soil[2]

Table 2: Acute and Chronic Toxicity of this compound to Non-Target Aquatic Organisms

SpeciesEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96-hour LC5015 µg/L[1][2]
Goldfish (Carassius auratus)96-hour LC5033 µg/L[1][2]
Bluegill (Lepomis macrochirus)96-hour LC5020 µg/L[1][2]
Daphnia magna (Water Flea)48-hour EC500.004 - 0.0332 mg/L[2]
Daphnia magna (Water Flea)21-day NOEC (reproduction)0.00094 mg/L[2]
Sideswimmer (Gammarus fasciatus)96-hour LC5075 µg/L[1]

Experimental Protocols

The toxicological data presented above are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.

Acute Toxicity Testing in Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organisms: Species such as Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead Minnow (Pimephales promelas) are commonly used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Acute Immobilisation Test in Daphnia sp. (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 at 48 hours is calculated.

Daphnia magna Reproduction Test (Following OECD Guideline 211)

This chronic toxicity test evaluates the effect of a substance on the reproductive output of Daphnia magna.

  • Test Organisms: Young female daphnids (less than 24 hours old) are exposed to the test substance for 21 days.

  • Procedure: The test is conducted under semi-static or flow-through conditions. The total number of living offspring produced per parent animal is recorded.

  • Data Analysis: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.

Acute Toxicity Test for Earthworms (Following OECD Guideline 207)

This test determines the concentration of a substance in soil that is lethal to 50% of adult earthworms (LC50) over a 14-day period.

  • Test Organisms: Adult earthworms of the species Eisenia fetida or Eisenia andrei are used.

  • Procedure: Earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. Mortality is assessed at day 7 and day 14.

  • Data Analysis: The LC50 value is calculated.

Avian Dietary Toxicity Test (Following OECD Guideline 205)

This test is designed to determine the median lethal concentration (LC50) of a substance in the diet of young birds.

  • Test Organisms: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Procedure: Birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a clean diet.

  • Data Analysis: The LC50 is determined based on mortality observed during the eight-day period.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the vital link between the electron transport chain and ATP synthesis.

dinocap_oxidative_phosphorylation cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Pumping Proton (H+) Pumping ETC->Proton_Pumping Electron Flow Proton_Gradient Proton Gradient (Electrochemical Potential) Proton_Pumping->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives Dissipation Dissipation of Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion This compound This compound Proton_Leak Proton (H+) Leak This compound->Proton_Leak Induces Proton_Leak->Dissipation Dissipation->ATP_Synthase Inhibits Driving Force Cellular_Stress Cellular Stress & Toxicity ATP_Depletion->Cellular_Stress

Caption: Mechanism of this compound-Induced Uncoupling of Oxidative Phosphorylation.

As a protonophore, this compound facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This "leak" dissipates the proton motive force, which is essential for the production of ATP. The resulting depletion of cellular energy reserves leads to a state of cellular stress and, ultimately, toxicity.

While specific signaling pathways in non-target organisms directly affected by this compound are not extensively documented, research on dinitrophenols in mammalian systems suggests potential downstream consequences. These may include the activation of stress-response pathways and alterations in cellular processes regulated by energy status. The following diagram illustrates a plausible, albeit inferred, cascade of events following this compound exposure.

dinocap_cellular_effects cluster_mitochondrial Mitochondrial Dysfunction cluster_cellular Cellular Responses This compound This compound Exposure Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling ATP_Depletion Decreased ATP Production Uncoupling->ATP_Depletion ROS_Increase Increased ROS Production (Oxidative Stress) Uncoupling->ROS_Increase Energy_Sensor Activation of Energy Sensors (e.g., AMPK) ATP_Depletion->Energy_Sensor Stress_Pathways Activation of Stress-Response Pathways (e.g., MAPK) ROS_Increase->Stress_Pathways Organismal_Effects Adverse Organismal Effects (Growth, Reproduction, Survival) Energy_Sensor->Organismal_Effects Altered Metabolism Apoptosis Induction of Apoptosis Stress_Pathways->Apoptosis Apoptosis->Organismal_Effects Cell Death

Caption: Inferred Cellular Signaling Consequences of this compound Exposure.

The workflow for assessing the ecotoxicological risk of this compound involves a tiered approach, starting with standardized laboratory tests and potentially progressing to more complex studies.

dinocap_ecotox_workflow Start This compound Exposure Scenario Lab_Tests Tier 1: Acute & Chronic Laboratory Toxicity Tests (OECD Guidelines) Start->Lab_Tests Initial Assessment Risk_Assessment Tier 2: Refined Risk Assessment (Population Models, Mesocosm Studies) Lab_Tests->Risk_Assessment If Risk Identified Regulatory_Decision Regulatory Decision & Risk Mitigation Lab_Tests->Regulatory_Decision If No Significant Risk Risk_Assessment->Regulatory_Decision

Caption: Experimental Workflow for this compound Ecotoxicity Assessment.

Conclusion

This compound exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive. Its mechanism of action, the uncoupling of oxidative phosphorylation, is a well-established mode of toxicity for dinitrophenol compounds. While the precise signaling pathways affected in diverse non-target species require further investigation, the available data, largely generated through standardized OECD protocols, provide a robust basis for environmental risk assessment. This guide serves as a foundational resource for professionals involved in the evaluation and management of the ecological risks associated with this compound and other pesticides with similar modes of action. Further research into the sublethal and chronic effects, as well as the impact on population dynamics, will enhance our understanding and ability to protect non-target organisms.

References

An In-depth Technical Guide to the Mode of Action of Dinitrophenol Fungicides, Featuring Dinocap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinitrophenol fungicides, exemplified by dinocap, represent a class of agrochemicals primarily utilized for the control of powdery mildew. Their fungicidal and acaricidal properties stem from a distinct and potent mode of action: the uncoupling of oxidative phosphorylation in mitochondria. This technical guide provides a comprehensive overview of the biochemical mechanisms underpinning the efficacy of these compounds. It delves into the disruption of the proton motive force, the inhibition of ATP synthesis, and the subsequent cascade of events leading to fungal cell death. Detailed experimental protocols for investigating these effects are provided, alongside available toxicological data. Visual diagrams are included to elucidate the involved signaling pathways and experimental workflows.

Introduction to Dinitrophenol Fungicides

This compound is a contact fungicide with both protective and curative properties against powdery mildew on a variety of crops.[1][2][3] It belongs to the dinitrophenol chemical class and is also known to possess acaricidal (mite-killing) activity.[1][2][4] The technical product is a mixture of isomers, primarily 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates.[1] The fungicidal efficacy of this compound is attributed to its ability to interfere with cellular respiration.[2][3] Specifically, it is classified as a respiration inhibitor that uncouples oxidative phosphorylation.[2][3]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action of dinitrophenol fungicides like this compound is the uncoupling of oxidative phosphorylation in the mitochondria of fungal cells.[2][3][5] This process disrupts the vital link between electron transport and ATP synthesis, ultimately leading to a severe energy deficit and cell death.[5][6][7]

The Proton Motive Force and ATP Synthesis

Under normal physiological conditions, the mitochondrial electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient known as the proton motive force (PMF). The PMF is the driving force for ATP synthase, an enzyme that utilizes the flow of protons back into the matrix to phosphorylate ADP to ATP.

Protonophore Activity of Dinitrophenols

Dinitrophenols, including this compound, are lipophilic weak acids that act as protonophores.[7] This means they can shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[6][7][8] The lipophilic nature of the molecule allows it to readily diffuse across the lipid bilayer.

The process occurs as follows:

  • In the proton-rich intermembrane space, the anionic form of the dinitrophenol molecule picks up a proton, becoming protonated.

  • The now neutral, protonated molecule diffuses across the inner mitochondrial membrane into the proton-deficient matrix.

  • Once in the alkaline environment of the matrix, the molecule releases its proton.

  • The anionic form of the dinitrophenol then diffuses back across the membrane to the intermembrane space, driven by the membrane potential, to repeat the cycle.

This continuous shuttling of protons dissipates the proton gradient, effectively short-circuiting the mitochondrial energy production machinery.

Consequences of Uncoupling

The dissipation of the proton motive force has several critical consequences for the fungal cell:

  • Inhibition of ATP Synthesis: Without the proton gradient to drive ATP synthase, the production of ATP via oxidative phosphorylation ceases.[5][7] The cell is rapidly depleted of its primary energy currency.

  • Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to an increase in oxygen consumption.[8] However, this respiration is "uncoupled" as it does not result in ATP synthesis.

  • Generation of Reactive Oxygen Species (ROS): The hyperactive electron transport chain can lead to increased leakage of electrons, which can react with oxygen to form superoxide and other reactive oxygen species. This induces oxidative stress and damages cellular components.

  • Cellular Damage and Death: The combination of energy depletion, oxidative stress, and disruption of cellular homeostasis ultimately leads to fungal cell death.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures discussed in this guide.

oxidative_phosphorylation nad_fadh NADH / FADH₂ etc Electron Transport Chain (ETC) nad_fadh->etc adp_atp ADP + Pi -> ATP atp_synthase ATP Synthase atp_synthase->adp_atp protons_ims H⁺ protons_ims->atp_synthase etc->protons_ims

Caption: Normal Oxidative Phosphorylation Pathway.

uncoupling_mechanism cluster_ims Intermembrane Space atp_synthesis ATP Synthesis (Inhibited) atp_synthase ATP Synthase atp_synthase->atp_synthesis No Proton Flow proton_matrix H⁺ dinocap_anion This compound⁻ protons_ims H⁺ protons_ims->dinocap_anion Protonation dinocap_h This compound-H dinocap_h->proton_matrix Deprotonation dinocap_anion->dinocap_h etc Electron Transport Chain (ETC) (Hyperactive) etc->protons_ims

Caption: Uncoupling of Oxidative Phosphorylation by this compound.

experimental_workflow start Start: Fungal Culture isolate_mito Isolate Mitochondria start->isolate_mito treat_this compound Treat with this compound (and Controls) isolate_mito->treat_this compound measure_resp Measure Oxygen Consumption treat_this compound->measure_resp measure_mmp Measure Mitochondrial Membrane Potential treat_this compound->measure_mmp measure_atp Measure ATP Synthesis treat_this compound->measure_atp analyze Analyze and Compare Data measure_resp->analyze measure_mmp->analyze measure_atp->analyze end Conclusion analyze->end

Caption: General Experimental Workflow for Studying this compound's Effects.

Quantitative Data

While extensive quantitative data from recent, peer-reviewed studies specifically on this compound's direct impact on fungal mitochondrial bioenergetics is limited, the following tables summarize available toxicological data.

Table 1: Acute Toxicity of this compound

SpeciesRoute of ExposureLD50/LC50Reference
RatOral980 mg/kg[4]
Rabbit (male)Oral2000 mg/kg[4]
MouseOral53 mg/kg[4]
DogOral100 mg/kg[4]
RabbitDermal9400 mg/kg[4]
RatInhalation (4-hour)0.36 mg/L[4]

Table 2: Ecotoxicity of this compound

OrganismTestValueReference
Birds5- to 8-day dietary LC50790 ppm[4]
Rainbow Trout96-hour LC5015 µg/L[4]
Goldfish96-hour LC5033 µg/L[4]
Bluegill96-hour LC5020 µg/L[4]
Invertebrate (G. fasciatus)96-hour LC5075 µg/L[4]
Bees-Nontoxic[4]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mode of action of dinitrophenol fungicides.

Isolation of Fungal Mitochondria

This protocol is adapted from general procedures for isolating mitochondria from yeast and filamentous fungi.

Materials:

  • Fungal culture

  • Lytic enzyme (e.g., lyticase, zymolyase)

  • Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM potassium phosphate, pH 7.5)

  • Homogenization buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4, 0.1% BSA)

  • Differential centrifugation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the cell pellet with sterile water.

  • Pre-treat cells to weaken the cell wall (e.g., with a reducing agent like DTT).

  • Resuspend the cells in spheroplasting buffer containing a lytic enzyme and incubate until spheroplasts are formed (monitor microscopically).

  • Gently harvest the spheroplasts by low-speed centrifugation.

  • Wash the spheroplasts in an osmotic buffer (e.g., 1.2 M sorbitol).

  • Resuspend the spheroplasts in ice-cold homogenization buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) for 5 minutes to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 15 minutes to pellet the mitochondria.

  • Wash the mitochondrial pellet with differential centrifugation buffer and repeat the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.

Measurement of Mitochondrial Respiration

This assay measures the rate of oxygen consumption by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., mannitol/sucrose-based buffer with phosphate and other ions)

  • Substrates for the electron transport chain (e.g., NADH, succinate)

  • ADP

  • This compound (or other dinitrophenol)

  • An oxygen electrode system (e.g., Clark-type electrode) or a fluorescence-based oxygen consumption assay system.

Procedure:

  • Calibrate the oxygen electrode system.

  • Add respiration buffer to the reaction chamber and equilibrate to the desired temperature.

  • Add the isolated mitochondria to the chamber.

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add a respiratory substrate (e.g., succinate) and record the substrate-dependent respiration rate.

  • Add a known amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

  • After the ADP is consumed, the respiration rate will decrease (State 4 respiration).

  • In a separate experiment, or after reaching State 4, add different concentrations of this compound and record the resulting increase in oxygen consumption (uncoupled respiration).

  • Analyze the data to determine the respiratory control ratio (State 3/State 4) and the effect of this compound on oxygen consumption rates.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay utilizes fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.

Materials:

  • Fungal spheroplasts or isolated mitochondria

  • A potentiometric fluorescent dye (e.g., JC-1, TMRM, or TMRE)

  • Assay buffer

  • This compound

  • A positive control uncoupler (e.g., FCCP)

  • A fluorescence plate reader or a flow cytometer.

Procedure (using JC-1):

  • Prepare a suspension of fungal spheroplasts or isolated mitochondria in the assay buffer.

  • Add the JC-1 dye to the suspension and incubate to allow the dye to accumulate in the mitochondria.

  • Aliquot the stained suspension into a multi-well plate.

  • Add different concentrations of this compound, a vehicle control, and a positive control (FCCP) to the wells.

  • Incubate for a defined period.

  • Measure the fluorescence at two wavelengths: ~530 nm (green, corresponding to JC-1 monomers in depolarized mitochondria) and ~590 nm (red, corresponding to JC-1 aggregates in polarized mitochondria).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Measurement of ATP Synthesis

This assay quantifies the amount of ATP produced by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • ATP synthesis buffer (containing respiratory substrates and ADP)

  • This compound

  • A luciferase-based ATP detection kit

  • A luminometer.

Procedure:

  • Prepare a reaction mixture containing isolated mitochondria in ATP synthesis buffer.

  • Aliquot the mixture into a multi-well plate.

  • Add different concentrations of this compound or a vehicle control.

  • Incubate for a specific time to allow ATP synthesis to occur.

  • Stop the reaction and lyse the mitochondria to release the ATP.

  • Add the luciferase-luciferin reagent from the ATP detection kit.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve with known concentrations of ATP to quantify the amount of ATP produced in each sample.

Conclusion

Dinitrophenol fungicides, including this compound, exert their fungicidal effects through a well-defined mode of action: the uncoupling of oxidative phosphorylation. By acting as protonophores, they disrupt the mitochondrial proton motive force, leading to a cessation of ATP synthesis and a cascade of events that culminate in fungal cell death. The experimental protocols detailed in this guide provide a framework for the investigation of these effects and can be adapted for the screening and characterization of other potential mitochondrial toxicants. A thorough understanding of this mode of action is crucial for the development of novel fungicides and for managing the emergence of resistance in fungal populations.

References

An In-depth Technical Guide to the Isomeric Composition of Technical Grade Dinocap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technical grade dinocap is a complex mixture of isomeric dinitrophenyl crotonates historically used as a fungicide and acaricide. Its biological activity and toxicological profile are intrinsically linked to its specific isomeric composition. This guide provides a detailed analysis of the isomers present in technical grade this compound, quantitative data on their distribution, and the experimental methodologies used for their characterization.

This compound's core structure consists of a dinitrophenyl ring esterified with crotonic acid and substituted with an octyl group. The isomerism arises from two main sources: the substitution pattern of the nitro groups on the phenyl ring and the branching of the octyl side chain.

Specifically, technical this compound is primarily a mixture of:

  • 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC)

  • 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC)

Further complexity is introduced by the "octyl" group, which is itself a mixture of three isomers:

  • 1-methylheptyl (MH)

  • 1-ethylhexyl (EH)

  • 1-propylpentyl (PP)

This results in a total of six primary isomeric esters, each with a corresponding phenolic degradation product. The ratio of the 2,4-DNOPC isomers to the 2,6-DNOPC isomers is approximately 2:1 to 2.6:1.[1] One specific isomer, 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate, is also known as meptylthis compound and is recognized as the most biologically active component.[2]

Isomeric Composition of Technical Grade this compound

The analysis of technical grade this compound reveals a consistent, albeit complex, distribution of its six major isomeric esters. The following table summarizes the typical quantitative composition based on available data. It is important to note that the exact percentages can vary slightly between different production batches.

Isomer NameAbbreviationTypical Percentage (%)
2,4-dinitro-6-(1-methylheptyl)phenyl crotonate2,4-DN-MH~22%
2,4-dinitro-6-(1-ethylhexyl)phenyl crotonate2,4-DN-EH~22%
2,4-dinitro-6-(1-propylpentyl)phenyl crotonate2,4-DN-PP~22%
2,6-dinitro-4-(1-methylheptyl)phenyl crotonate2,6-DN-MH~11%
2,6-dinitro-4-(1-ethylhexyl)phenyl crotonate2,6-DN-EH~11%
2,6-dinitro-4-(1-propylpentyl)phenyl crotonate2,6-DN-PP~11%

Source: Adapted from EURL-SRM - Analytical Observations Report.[2]

Experimental Protocols for Isomer Analysis

The determination of the isomeric composition of this compound is analytically challenging due to the structural similarity of the isomers, their thermal instability, and the general lack of commercially available analytical standards for all individual isomers except meptylthis compound.[3] A robust and widely adopted method involves the alkaline hydrolysis of the this compound esters to their corresponding phenols, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle

This method simplifies the complex mixture of six ester isomers into a mixture of their six corresponding phenolic analogues. This approach circumvents the issues of thermal degradation of the parent esters during gas chromatography and in-source fragmentation during LC-MS/MS analysis of the esters.[2][3] The total this compound content is then determined by the summation of the individual phenol concentrations.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues, including this compound, from various matrices.

  • Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable matrix) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogenocitrate sesquihydrate) is added. The tube is immediately shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥ 3000 g for 5 minutes. The upper acetonitrile layer contains the extracted analytes.

Alkaline Hydrolysis
  • Aliquot Transfer: Transfer a 0.5 mL aliquot of the QuEChERS raw extract into a vial.[3]

  • Hydrolysis Induction: Add 10 µL of a 25% aqueous ammonia solution to the extract.[3]

  • Reaction: Allow the hydrolysis reaction to proceed at room temperature for 12 hours to ensure the complete conversion of all 2,4-DNOPC and 2,6-DNOPC isomers to their respective phenols.[3] Alternatively, the reaction time can be shortened by heating at an elevated temperature (e.g., 40°C).[3]

  • Neutralization (Optional but Recommended): Prior to injection, the hydrolysate can be neutralized with a small volume of a suitable acid (e.g., acetic acid) to improve chromatographic peak shape and protect the analytical column.

LC-MS/MS Analysis
  • Chromatographic Separation: The hydrolyzed extract is injected into an LC-MS/MS system. A reverse-phase C18 column is typically used for the separation of the phenolic isomers. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[3] Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions selected for each phenolic isomer to ensure selectivity and sensitivity.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different isomeric groups of technical grade this compound.

G cluster_0 Technical Grade this compound cluster_1 Octyl Isomers 2,4-DNOPC_isomers 2,4-Dinitro-6-octylphenyl Crotonates 1-methylheptyl 1-methylheptyl 2,4-DNOPC_isomers->1-methylheptyl forms 2,4-DN-MH 1-ethylhexyl 1-ethylhexyl 2,4-DNOPC_isomers->1-ethylhexyl forms 2,4-DN-EH 1-propylpentyl 1-propylpentyl 2,4-DNOPC_isomers->1-propylpentyl forms 2,4-DN-PP 2,6-DNOPC_isomers 2,6-Dinitro-4-octylphenyl Crotonates 2,6-DNOPC_isomers->1-methylheptyl forms 2,6-DN-MH 2,6-DNOPC_isomers->1-ethylhexyl forms 2,6-DN-EH 2,6-DNOPC_isomers->1-propylpentyl forms 2,6-DN-PP Technical Grade Dinocap_node Technical Grade this compound Technical Grade Dinocap_node->2,4-DNOPC_isomers Technical Grade Dinocap_node->2,6-DNOPC_isomers

Caption: Isomeric branching of technical grade this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for the analysis of this compound isomers via hydrolysis and LC-MS/MS.

G Sample Sample Matrix QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Sample->QuEChERS Centrifuge1 Centrifugation QuEChERS->Centrifuge1 Extract Acetonitrile Extract (Contains this compound Esters) Centrifuge1->Extract Hydrolysis Alkaline Hydrolysis (aq. NH3, 12h @ RT) Extract->Hydrolysis Hydrolysate Hydrolyzed Extract (Contains this compound Phenols) Hydrolysis->Hydrolysate LCMSMS LC-MS/MS Analysis (ESI-, MRM) Hydrolysate->LCMSMS Data Data Analysis & Quantification of Phenols LCMSMS->Data

Caption: Analytical workflow for this compound isomer determination.

References

Methodological & Application

Application Note: Analysis of Dinocap Residues in Fruit by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of dinocap residues in various fruit matrices, including apples and grapes. Two effective sample preparation protocols are presented: a traditional solvent extraction method with Solid-Phase Extraction (SPE) cleanup and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The described HPLC-UV method provides accurate and precise quantification of this compound, making it suitable for routine monitoring and quality control in the food industry.

Introduction

This compound is a fungicide and acaricide used to control powdery mildew on a variety of fruits and vegetables. Due to potential human health risks, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products. Consequently, sensitive and reliable analytical methods are required to monitor its presence in fruit samples. This application note provides a comprehensive HPLC-UV method for the determination of this compound residues, offering detailed protocols for sample preparation and chromatographic analysis.

Experimental

Reagents and Materials
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile, acetone, and methanol

  • Reagent-grade acetic acid, sodium chloride (NaCl), anhydrous magnesium sulfate (MgSO₄), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges: C18 (500 mg, 6 mL) and Silica (500 mg, 6 mL)

  • QuEChERS extraction salts and d-SPE kits (containing PSA and C18)

  • Syringe filters (0.45 µm, PTFE)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., Cosmosil 5C18, 5 µm, 4.6 x 250 mm)

  • Homogenizer/blender

  • Centrifuge

  • Solid-Phase Extraction manifold

  • Vortex mixer

  • Nitrogen evaporator

Protocol 1: Traditional Solvent Extraction with SPE Cleanup

This protocol is a well-established method for the extraction and cleanup of this compound residues from fruit samples.[1]

1. Sample Homogenization:

  • Weigh 25 g of a representative fruit sample into a blender.
  • Add 50 mL of acetone and blend at high speed for 2 minutes.
  • Filter the homogenate through a Büchner funnel with a filter paper.

2. Liquid-Liquid Partitioning:

  • Transfer the acetone extract to a separatory funnel.
  • Add 50 mL of a 5% aqueous NaCl solution and 50 mL of hexane.
  • Shake vigorously for 2 minutes and allow the layers to separate.
  • Collect the upper hexane layer and repeat the partitioning of the aqueous layer with a fresh 50 mL portion of hexane.
  • Combine the hexane extracts and dry them over anhydrous sodium sulfate.

3. Solid-Phase Extraction (SPE) Cleanup:

  • C18 SPE Cartridge:
  • Condition the cartridge with 5 mL of hexane followed by 5 mL of acetone.
  • Load the hexane extract onto the cartridge.
  • Wash the cartridge with 5 mL of a hexane:acetone (9:1 v/v) solution.
  • Elute the this compound residues with 10 mL of acetone.
  • Silica SPE Cartridge:
  • Condition the cartridge with 5 mL of hexane.
  • Load the eluate from the C18 cartridge.
  • Wash the cartridge with 5 mL of hexane.
  • Elute the this compound residues with 10 mL of acetone.[1]

4. Final Sample Preparation:

  • Evaporate the final eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1 mL of the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: QuEChERS Method

The QuEChERS method offers a faster and more simplified approach to sample preparation.

1. Sample Extraction:

  • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Final Sample Preparation:

  • Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen if concentration is needed.
  • Reconstitute the residue in 1 mL of the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

Chromatographic Conditions:

ParameterCondition
Column Cosmosil 5C18 (ODS, 5 µm, 4.6 x 250 mm) or equivalent
Mobile Phase Methanol:Water:Acetic Acid (85:14:1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Wavelength 245 nm
Column Temperature 30 °C

Method Validation Data

The following table summarizes the performance characteristics of the HPLC-UV method for this compound analysis in fruit.

ParameterResult
Linearity Range 0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 ppm (mg/kg)
Limit of Quantification (LOQ) 0.05 ppm (mg/kg)
Average Recovery (at 0.1 ppm) 85.9%[1]
Precision (RSD%) < 10%

Results and Discussion

Both the traditional SPE and the QuEChERS sample preparation methods, followed by HPLC-UV analysis, have proven to be effective for the determination of this compound residues in fruit. The traditional method provides a thorough cleanup, which can be beneficial for complex matrices.[1] The QuEChERS method, on the other hand, significantly reduces sample preparation time and solvent consumption.

The HPLC-UV method demonstrates good linearity, sensitivity, accuracy, and precision for the analysis of this compound. The UV detection at 245 nm provides adequate selectivity for this compound in fruit extracts.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_methods Cleanup Methods sample Fruit Sample (Apple/Grape) homogenization Homogenization (with Acetone) sample->homogenization extraction Extraction homogenization->extraction cleanup Cleanup extraction->cleanup final_prep Final Preparation cleanup->final_prep spe Protocol 1: SPE Cleanup (C18 & Silica) quechers Protocol 2: QuEChERS Cleanup (PSA & C18) hplc_uv HPLC-UV Analysis final_prep->hplc_uv Inject Sample data_analysis Data Analysis & Quantification hplc_uv->data_analysis

Caption: Experimental workflow for this compound residue analysis in fruit.

logical_relationship cluster_extraction Extraction cluster_cleanup Cleanup cluster_detection Detection This compound This compound Residue in Fruit Matrix solvent_extraction Solvent Extraction (Acetone/Acetonitrile) This compound->solvent_extraction matrix_removal Matrix Interference Removal (SPE/d-SPE) solvent_extraction->matrix_removal hplc_separation HPLC Separation (C18 Column) matrix_removal->hplc_separation uv_detection UV Detection (245 nm) hplc_separation->uv_detection quantification Quantification uv_detection->quantification

Caption: Logical relationship of the analytical steps.

Conclusion

The HPLC-UV method described in this application note is a reliable and effective tool for the routine analysis of this compound residues in fruit samples. The choice between the traditional SPE cleanup and the more rapid QuEChERS method will depend on the specific laboratory workflow and matrix complexity. Both methods, when coupled with the specified HPLC-UV conditions, provide the necessary performance to meet regulatory requirements for food safety monitoring.

References

Application Note: Quantification of Dinocap Isomers in Soil using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantification of dinocap isomers in soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound, a fungicide and acaricide, exists as a complex mixture of six dinitrophenyl crotonate isomers. The analysis of these isomers is challenging due to their structural similarity and thermal lability. This protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method followed by a robust GC-MS/MS analysis. While standard reference materials for all individual isomers are not commercially available, this method provides a framework for their separation and quantification, focusing on key isomers and acknowledging the analytical difficulties.

Introduction

This compound is a non-systemic fungicide and acaricide used to control powdery mildew on various crops. The commercial product is a mixture of six isomeric compounds, which are esters of dinitrophenols with crotonic acid. These isomers differ in the substitution pattern of the nitro and octyl groups on the phenyl ring.[1][2][3][4] The primary isomers are 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where the octyl group itself is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers. Due to potential environmental accumulation and toxicity, a reliable method for quantifying this compound residues in soil is essential.

Gas chromatography offers superior separation for these isomers compared to liquid chromatography. However, this compound isomers are susceptible to thermal degradation in the GC inlet, which can lead to the formation of their corresponding dinitrophenols, complicating accurate quantification. This protocol is designed to minimize such degradation and provide a reliable quantification method using the high selectivity and sensitivity of tandem mass spectrometry.

Experimental Protocol

Sample Preparation: QuEChERS Extraction

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[5][6][7][8][9]

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium citrate dibasic sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O)

  • Dispersive SPE (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water and allow it to hydrate for 30 minutes.[5][6]

  • Add 10 mL of acetonitrile to the tube.

  • Add the salting-out mixture: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure proper mixing and prevent the formation of MgSO₄ agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a tandem quadrupole mass spectrometer (GC-MS/MS).

  • A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Parameters:

  • Injector: Programmable Temperature Vaporization (PTV), Splitless mode.

  • Injector Temperature Program: Start at a low temperature (e.g., 70°C) and rapidly ramp to a final temperature (e.g., 250°C) to minimize thermal degradation of this compound isomers. Note: The optimization of the injector temperature is critical for accurate quantification.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 3°C/min to 220°C.

    • Ramp 3: 15°C/min to 300°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

MS/MS Parameters:

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Collision Gas: Argon at 1.5 mTorr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data for the this compound isomers should be summarized in a clear and structured table to facilitate comparison. The following table provides a template for presenting the key quantitative parameters for the this compound isomers.

Table 1: GC-MS/MS MRM Parameters for this compound Isomers

Analyte (Isomer)Retention Time (min)Precursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound Isomer 1User Determined6941User Optimized57User Optimized
This compound Isomer 2User Determined6941User Optimized57User Optimized
This compound Isomer 3User Determined6941User Optimized57User Optimized
This compound Isomer 4User Determined6941User Optimized57User Optimized
This compound Isomer 5User Determined6941User Optimized57User Optimized
This compound Isomer 6User Determined6941User Optimized57User Optimized

Note: The precursor ion m/z 69 corresponds to the crotonate moiety and is likely common to all isomers. However, identification of isomers relies on chromatographic separation. Collision energies should be optimized for the specific instrument used, typically in the range of 5-20 eV.

Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 10g Soil Sample add_acn Add 10 mL Acetonitrile soil_sample->add_acn add_salts Add QuEChERS Salts add_acn->add_salts vortex Vortex 1 min add_salts->vortex centrifuge1 Centrifuge 5 min vortex->centrifuge1 d_spe d-SPE Cleanup (1 mL extract + MgSO4/PSA) centrifuge1->d_spe vortex2 Vortex 30s d_spe->vortex2 centrifuge2 Centrifuge 2 min vortex2->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract gc_msms GC-MS/MS Analysis (MRM Mode) final_extract->gc_msms quantification Quantification (Calibration Curve) gc_msms->quantification reporting Reporting Results quantification->reporting dinocap_challenges cluster_challenges Analytical Challenges cluster_consequences Consequences This compound This compound Isomer Mixture isomerism Structural Isomerism (Co-elution Risk) This compound->isomerism thermal_lability Thermal Lability This compound->thermal_lability standard_availability Limited Commercial Standards This compound->standard_availability id_difficulty Difficult Isomer-Specific ID isomerism->id_difficulty causes degradation Degradation to Phenols in GC Inlet thermal_lability->degradation leads to quant_error Quantification Inaccuracy standard_availability->quant_error contributes to standard_availability->id_difficulty contributes to degradation->quant_error causes

References

Application Note and Protocol: QuEChERS Sample Preparation for Dinocap Analysis in Grapes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the determination of dinocap residues in grapes using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

Introduction

This compound is a contact fungicide and acaricide used to control powdery mildew on various crops, including grapes.[1] Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities.[1][2] The analysis of this compound is challenging due to the presence of multiple isomers and its susceptibility to hydrolysis into corresponding phenols.[1] The QuEChERS methodology offers a simple, rapid, and effective approach for extracting pesticide residues from complex matrices like grapes.[3] This application note describes a modified QuEChERS protocol that incorporates an alkaline hydrolysis step to convert all this compound isomers to their respective phenols, simplifying the analysis and improving sensitivity.[1][2][4]

Experimental Protocol

This protocol is based on the citrate-buffered QuEChERS method (EN 15662) with a post-extraction hydrolysis step for the comprehensive analysis of this compound and its phenolic metabolites.[1][2][4]

1. Sample Preparation and Homogenization

  • Weigh a representative 1-2 kg sample of grapes.

  • Homogenize the entire grape sample using a high-speed blender to obtain a uniform paste.

  • Store the homogenate in a sealed container at -20°C until analysis to prevent degradation of residues.

2. QuEChERS Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the citrate buffer salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[3]

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 x g for 5 minutes to achieve phase separation.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • The d-SPE tube should contain 900 mg of anhydrous magnesium sulfate (MgSO₄) and 150 mg of Primary Secondary Amine (PSA) sorbent. For grapes, which have high sugar and organic acid content, PSA is effective for cleanup. The addition of 150 mg of C18 sorbent can also be beneficial for removing nonpolar interferences.

  • Cap the d-SPE tube and shake vigorously for 30 seconds.

  • Centrifuge the tube at ≥ 4000 x g for 5 minutes.

4. Alkaline Hydrolysis

  • Transfer 0.5 mL of the cleaned QuEChERS extract into a clean vial.[1]

  • Add 10 µL of a 25% aqueous ammonia solution to the extract.[1]

  • Allow the mixture to react at room temperature for at least 12 hours (or 2 hours at 60°C) to ensure complete hydrolysis of this compound esters to their corresponding phenols.[1][2][4]

  • Prior to LC-MS/MS analysis, filter the hydrolyzed extract through a 0.22 µm syringe filter.

5. LC-MS/MS Analysis

The analysis of this compound phenols is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system in negative electrospray ionization (ESI) mode, which provides high sensitivity and selectivity.[1][2][4]

  • LC Column: A C18 reversed-phase column is suitable for the separation of the phenolic metabolites.

  • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a suitable modifier like ammonium formate or formic acid, is typically used.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for the this compound phenols in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes the performance characteristics of the modified QuEChERS method for this compound analysis in grapes. The data is compiled from various studies and represents typical performance.[1][5] It is recommended to perform in-house validation to determine specific performance parameters.

ParameterTypical Value/RangeNotes
Recovery 70-120%Method validation should confirm recoveries within this range for target phenols.[5]
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kgThe method is sensitive enough to detect this compound residues below the typical MRLs set by regulatory bodies.[1][2]
Repeatability (RSDr) < 20%The method demonstrates good precision for replicate analyses.
Matrix Effect Signal suppression or enhancement may occur.The grape matrix is known to cause matrix effects. The use of matrix-matched calibration standards is crucial for accurate quantification.[6][7][8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the QuEChERS sample preparation and analysis of this compound in grapes.

QuEChERS_Workflow Sample Grape Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10g Homogenate Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Acetonitrile Extract Centrifugation2 Centrifugation dSPE->Centrifugation2 Hydrolysis Alkaline Hydrolysis (Aqueous Ammonia) Centrifugation2->Hydrolysis Cleaned Extract Analysis LC-MS/MS Analysis (this compound Phenols) Hydrolysis->Analysis Hydrolyzed Extract

Caption: QuEChERS workflow for this compound analysis in grapes.

Dinocap_Analysis_Logic Dinocap_Isomers This compound Isomers (in grape extract) Hydrolysis_Step Alkaline Hydrolysis Dinocap_Isomers->Hydrolysis_Step Dinocap_Phenols Corresponding This compound Phenols Hydrolysis_Step->Dinocap_Phenols Conversion LCMSMS LC-MS/MS Detection Dinocap_Phenols->LCMSMS Quantification Simplified & Sensitive Quantification LCMSMS->Quantification

Caption: Logical relationship for this compound analysis via hydrolysis.

The modified QuEChERS protocol presented here, incorporating an alkaline hydrolysis step, provides a robust and sensitive method for the determination of this compound residues in grapes. This approach simplifies the complex analysis of multiple this compound isomers by converting them to their corresponding phenols, which can be readily analyzed by LC-MS/MS. The use of appropriate d-SPE sorbents and matrix-matched calibration is essential to mitigate the matrix effects associated with the grape matrix and ensure accurate and reliable results. This method is suitable for routine monitoring of this compound residues in grapes to ensure compliance with food safety regulations.

References

Application Note: Solid-Phase Extraction for the Determination of Dinocap in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinocap, a fungicide and acaricide, is a complex mixture of isomeric alkyldinitrophenyl crotonates. Its presence in water bodies is a matter of environmental concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and concentration of trace organic contaminants like this compound from aqueous matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology is designed to be compatible with subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a non-polar sorbent material for the retention of the moderately non-polar this compound molecules from a polar aqueous sample. The general workflow involves conditioning the SPE sorbent to activate it, loading the water sample, washing away interfering polar impurities, and finally eluting the retained this compound with a small volume of an organic solvent. Due to the complexity of the this compound isomer mixture and its potential for hydrolysis to corresponding phenols, the analytical approach may target the parent isomers or involve a hydrolysis step to quantify the total this compound content as the phenolic derivatives.

Experimental Protocols

Materials and Reagents

  • SPE Sorbent: Carbopack B or C18 SPE cartridges (e.g., 500 mg, 6 mL). A polymeric reversed-phase sorbent like Oasis HLB can also be utilized.

  • Solvents (HPLC or pesticide residue grade):

    • Methanol

    • Dichloromethane (DCM)

    • Acetone

    • n-Hexane

    • Ethyl Acetate

  • Reagent Water: Deionized or distilled water, free of interfering substances.

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) for sample preservation (optional).

  • Anhydrous Sodium Sulfate (for drying the final extract).

  • Glassware: Sample bottles, graduated cylinders, conical tubes, autosampler vials.

  • Equipment:

    • SPE vacuum manifold

    • Vacuum pump

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • pH meter

Protocol 1: SPE using C18 Cartridges

This protocol is adapted from general procedures for non-polar pesticides in water and is suitable for this compound extraction.

1. Sample Preparation a. Collect 500 mL to 1 L of water sample in a clean glass bottle. b. If required for preservation and to improve recovery of some pesticides, acidify the sample to a pH < 2 with 6 N HCl or H2SO4.[1] c. Add 5 mL of methanol to the sample and mix thoroughly.[1] This helps to improve the wetting of the sorbent and the recovery of analytes.

2. SPE Cartridge Conditioning a. Place a C18 SPE cartridge (500 mg, 6 mL) on a vacuum manifold. b. Wash the cartridge sequentially with the following solvents, ensuring the sorbent does not go dry between steps: i. 10 mL of n-hexane. ii. 10 mL of acetone. iii. 10 mL of methanol. iv. 10 mL of reagent water. Leave a thin layer of water above the sorbent bed.

3. Sample Loading a. Load the prepared water sample onto the conditioned C18 cartridge. b. Apply a gentle vacuum to achieve a flow rate of approximately 10-15 mL/min.

4. Washing a. After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining polar impurities. b. Dry the cartridge under full vacuum for 10-20 minutes to remove residual water.

5. Elution a. Place a collection tube inside the manifold. b. Elute the retained this compound from the cartridge with the following solvent mixtures: i. 5 mL of 1:1 (v/v) acetone:n-hexane. Allow the solvent to soak the sorbent for 1 minute before drawing it through.[1] ii. 5 mL of 1:9 (v/v) acetone:n-hexane.[1] c. Collect both fractions in the same tube.

6. Concentration and Reconstitution a. Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. b. Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C. c. Reconstitute the extract to a final volume of 1 mL with n-hexane or a solvent compatible with the analytical instrument. d. Transfer the final extract to an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: SPE using Carbopack B

This protocol is based on a reported method for this compound preconcentration from drinking water.[2]

1. Sample Preparation a. Use a 500 mL water sample. No specific pre-treatment such as pH adjustment was detailed, but it may be beneficial.

2. Sorbent Conditioning a. Condition the Carbopack B cartridge with methanol followed by reagent water. Specific volumes should be optimized based on the cartridge size.

3. Sample Loading a. Pass the water sample through the conditioned cartridge at a controlled flow rate.

4. Washing a. Wash with a small volume of reagent water to remove interferences.

5. Elution a. Elute the this compound with an appropriate organic solvent. While the specific solvent was not mentioned in the abstract, a non-polar to moderately polar solvent such as dichloromethane or an acetone/hexane mixture is likely effective.

6. Concentration a. Concentrate the eluate to a final volume of 1 mL for analysis.

Data Presentation

The following table summarizes quantitative data reported for the solid-phase extraction of this compound and other relevant pesticides from water samples.

AnalyteSPE SorbentSample MatrixRecovery (%)RSD (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundCarbopack BDrinking Water75 - 98Not ReportedNot ReportedNot Reported[2]
General PesticidesC18Water79.0 - 113.01.1 - 10.3Not ReportedNot Reported[1]
Meptylthis compoundQuEChERS (not SPE)Cucumber85.9Not ReportedNot ReportedNot Reported[3]

Note: Data for a complete SPE protocol for this compound including RSD, LOD, and LOQ in water is limited in the reviewed literature. The values for "General Pesticides" are provided as a reference for the expected performance of a C18-based SPE method.

Visualizations

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Water Sample (500 mL) Acidify 2. Acidify to pH < 2 Sample->Acidify Add_MeOH 3. Add 5 mL Methanol Acidify->Add_MeOH Condition 4. Condition Cartridge (Methanol, Water) Add_MeOH->Condition Load 5. Load Sample Condition->Load Wash 6. Wash with Water Load->Wash Elute 7. Elute with Acetone/n-Hexane Wash->Elute Concentrate 8. Concentrate Extract Elute->Concentrate Reconstitute 9. Reconstitute in 1 mL Concentrate->Reconstitute Analysis 10. GC/MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for solid-phase extraction of this compound from water.

Sorbent Selection Logic

Sorbent_Selection Analyte Analyte: this compound Properties Properties: - Moderately non-polar - Log P ~6.5 Analyte->Properties Mechanism Retention Mechanism: Reverse-Phase (Non-polar interactions) Analyte->Mechanism Matrix Matrix: Water (Polar) Matrix->Mechanism Sorbent Suitable Sorbents: - C18 (Silica-based) - Carbopack B (Carbon-based) - Polymeric (e.g., Oasis HLB) Mechanism->Sorbent

Caption: Logic for selecting a suitable SPE sorbent for this compound analysis.

Conclusion

The described solid-phase extraction protocols provide a robust framework for the isolation and preconcentration of this compound from water samples. The choice of sorbent, either C18 or Carbopack B, has been shown to yield good recoveries. For optimal results, it is recommended that laboratories validate the chosen method with their specific water matrices and analytical instrumentation to determine in-house recovery, precision, and detection limits. The inherent complexity of this compound analysis may require further consideration of hydrolysis to its phenolic forms for a more comprehensive assessment of total this compound-related residues.

References

Application Notes and Protocols for the Analysis of Dinocap and its Phenol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap is a contact fungicide and acaricide used to control powdery mildew on various crops.[1] Technical this compound is not a single compound but a complex mixture of isomeric dinitrooctylphenyl crotonates.[2][3][4] Specifically, it comprises a mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where the "octyl" group itself is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers.[1][5] The analysis of this compound residues is further complicated by its rapid degradation to the corresponding dinitrooctylphenols (DNOP).[1][5]

Due to this complexity, a common analytical strategy involves the hydrolysis of all this compound isomers to their respective phenol metabolites, which are then quantified.[5][6][7] This approach simplifies the analysis by reducing the number of target analytes. The residue definition for regulatory purposes often includes the sum of this compound isomers and their corresponding phenols, expressed as this compound.[1][8]

The commercial availability of analytical standards for all individual this compound isomers and their phenol metabolites is limited, posing a significant challenge for quantitative analysis.[6][8] However, standards for meptylthis compound (a specific, highly active this compound isomer) and its corresponding phenol, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), are more readily available.[6][9]

This document provides detailed application notes and experimental protocols for the extraction, cleanup, and analysis of this compound and its phenol metabolites in various matrices using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods and Quantitative Data

A summary of quantitative data from various analytical methods for the determination of this compound and its phenol metabolites is presented in the tables below. These tables provide a quick reference for researchers to compare the performance of different techniques.

Table 1: HPLC Methods for this compound and its Phenol Metabolites

Analyte(s)MatrixExtraction & CleanupHPLC ColumnMobile PhaseDetectionLOQ/LODRecovery (%)Reference
This compoundApples, Grapes, PearsAcetone extraction, C18 and Silica SPE cleanup--UV-85.9[10]
4 active ingredients of this compoundCropsAcetone extraction, hexane re-extraction, hexane-acetonitrile partition, silica gel column chromatographyCosmosil 5C18 (ODS, 5 µm)Methanol-water-acetic acid (330:70:1)UV (245 nm)0.02 ppm (LOD)85-100[11]

Table 2: GC-MS Methods for this compound and its Phenol Metabolites

Analyte(s)MatrixExtraction & CleanupGC ColumnMS DetectionLOQNotesReference
This compoundSoil, Wine, GrapesDichloromethane extractionCapillary-2-20 µg/mL (spiking level)Monitors breakdown of this compound.[12]
This compound isomersFruits and Vegetables--MS/MS0.1 mg/kgPoor intensity of product ions, chromatographic interferences noted.[3]

Table 3: LC-MS/MS Methods for this compound and its Phenol Metabolites

Analyte(s)MatrixExtraction & CleanupLC ColumnMS DetectionLOQRecovery (%)Reference
Meptylthis compound (as 2,4-DNOP)Mango, SoilAcetone:methanol:4N HCl extraction, hydrolysis, liquid-liquid partition with ethyl acetate-ESI (-)0.025 µg/g93-98[4][7]
Meptylthis compound (as 2,4-DNOP)Cucumber, Soil---0.01 mg/kg81.4-95.1[11]
Meptylthis compound (as 2,4-DNOP)Vegetables, FruitAcetone, methanol, HCl extraction, liquid-liquid partition, alkaline hydrolysis, liquid-liquid partitionAgilent ZORBAX SB-C18ESI (-), MRM0.01 mg/kg81.2-98.3[13]
This compound isomers (as phenols)-QuEChERS extraction, alkaline hydrolysis-ESI (-)< 1 ppb (for screening)-[6]

Experimental Protocols

Protocol 1: Analysis of Meptylthis compound in Mango and Soil by LC-MS/MS

This protocol is based on the method described by Mandal et al. (2010).[4][7] It involves the extraction of meptylthis compound, its hydrolytic conversion to the corresponding phenol (2,4-DNOP), and subsequent analysis by LC-MS/MS.

1. Sample Preparation and Extraction: a. Homogenize a representative sample of mango or soil. b. Weigh 10 g of the homogenized sample into a centrifuge tube. c. Add 20 mL of an extraction solvent mixture of acetone:methanol:4 N HCl (100:10:5, v/v/v).[4][7] d. Homogenize for 2-3 minutes using a high-speed homogenizer. e. Centrifuge the mixture at 5000 rpm for 5 minutes. f. Decant the supernatant into a collection flask. g. Repeat the extraction process twice more with 20 mL of the extraction solvent. h. Combine all the supernatants.

2. Hydrolysis: a. Concentrate the combined extract to about 5 mL using a rotary evaporator at 40°C. b. Add 10 mL of 1 M sodium hydroxide (NaOH) to the concentrated extract. c. Heat the mixture in a water bath at 80°C for 1 hour to hydrolyze the meptylthis compound to 2,4-DNOP. d. Cool the solution to room temperature.

3. Cleanup by Liquid-Liquid Partition: a. Neutralize the hydrolyzed solution to pH 7 with 1 M hydrochloric acid (HCl). b. Transfer the neutralized solution to a separatory funnel. c. Add 30 mL of ethyl acetate and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the upper ethyl acetate layer. e. Repeat the partitioning step twice more with 30 mL of ethyl acetate. f. Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. g. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

4. LC-MS/MS Analysis: a. Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of methanol/water). b. Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial. c. Inject an aliquot into the LC-MS/MS system. d. Perform quantitation of 2,4-DNOP using negative electrospray ionization (ESI-) with gradient elution.[4][7]

Protocol 2: QuEChERS-based Analysis of this compound Isomers as Phenols by LC-MS/MS

This protocol is a quick and easy method for the extraction and quantification of all this compound isomers as their corresponding phenols, as described by the EURL-SRM.[6]

1. Sample Extraction (QuEChERS): a. Homogenize a representative sample of the fruit or vegetable. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile. d. Add the QuEChERS citrate buffer salt packet (e.g., EN 15662). e. Shake vigorously for 1 minute. f. Centrifuge at >3000 g for 5 minutes.

2. Alkaline Hydrolysis: a. Transfer 0.5 mL of the QuEChERS raw extract (supernatant) into a vial.[6] b. Add 10 µL of 25% aqueous ammonia (NH₃) solution.[6] c. Let the vial stand at room temperature for 12 hours (or 2 hours at 40°C) to ensure complete hydrolysis of all this compound esters to their corresponding phenols.[6]

3. LC-MS/MS Analysis: a. The hydrolysate can be directly injected into the LC-MS/MS system for analysis. b. Analyze the this compound phenols using ESI negative mode.[6] c. Complete chromatographic separation of all phenol isomers is not always necessary, as they can often be distinguished using isomer/group-specific mass transitions.[6]

Visualizations

experimental_workflow_lc_ms_ms cluster_extraction Sample Preparation & Extraction cluster_hydrolysis Hydrolysis cluster_cleanup Cleanup cluster_analysis Analysis s1 Homogenized Sample (10g) s2 Add Extraction Solvent (Acetone:Methanol:HCl) s1->s2 s3 Homogenize & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 h1 Concentrate Extract s4->h1 h2 Add NaOH & Heat h1->h2 c1 Neutralize with HCl h2->c1 c2 Liquid-Liquid Partition (Ethyl Acetate) c1->c2 c3 Dry & Evaporate c2->c3 a1 Reconstitute in Mobile Phase c3->a1 a2 Filter & Inject a1->a2 a3 LC-MS/MS Analysis (ESI-) a2->a3

Caption: Workflow for LC-MS/MS analysis of meptylthis compound.

experimental_workflow_quechers cluster_extraction_q QuEChERS Extraction cluster_hydrolysis_q Alkaline Hydrolysis cluster_analysis_q Analysis q1 Homogenized Sample (10g) q2 Add Acetonitrile & QuEChERS Salts q1->q2 q3 Shake & Centrifuge q2->q3 q4 Collect Supernatant (Raw Extract) q3->q4 qh1 Take Aliquot of Raw Extract q4->qh1 qh2 Add Aqueous Ammonia (NH3) qh1->qh2 qh3 Incubate (Room Temp or Heated) qh2->qh3 qa1 Direct Injection of Hydrolysate qh3->qa1 qa2 LC-MS/MS Analysis (ESI-) qa1->qa2

Caption: QuEChERS-based workflow for this compound analysis.

References

Application of Dinocap in In-Vitro Fungal Growth Inhibition Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap is a dinitrophenol-based fungicide and acaricide historically used for the control of powdery mildew on various crops.[1] Its active component is meptylthis compound, which is now the single isomer used in modern formulations.[2][3] this compound acts as a contact fungicide with protectant and curative properties.[2] The primary mechanism of action involves the disruption of fungal mitochondrial respiration by uncoupling oxidative phosphorylation, which ultimately inhibits ATP synthesis and leads to cell death.[3][4] This document provides detailed application notes and protocols for the use of this compound in in-vitro fungal growth inhibition assays, summarizes available quantitative data, and visualizes key experimental workflows and its mechanism of action.

Data Presentation

Fungal SpeciesAssay TypeThis compound Concentration% InhibitionReference
Erysiphe cichoracearumSpore Germination Inhibition0.3%67.28%[4]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound disrupts the normal functioning of the mitochondrial electron transport chain in fungi. It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP production leads to a rapid depletion of cellular energy, ultimately resulting in the inhibition of fungal growth and spore germination.[3][4]

Mechanism of Action of this compound cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Energy_Depletion Cellular Energy Depletion Proton_Gradient->Energy_Depletion This compound This compound This compound->Proton_Gradient Dissipates ADP ADP + Pi ADP->ATP_Synthase Fungal_Growth_Inhibition Fungal Growth Inhibition Energy_Depletion->Fungal_Growth_Inhibition

This compound's uncoupling of oxidative phosphorylation.

Experimental Protocols

The following protocols are based on established methodologies for in-vitro antifungal susceptibility testing and can be adapted for the evaluation of this compound.

Protocol 1: Spore Germination Inhibition Assay

This assay is particularly useful for assessing the efficacy of fungicides against fungi that reproduce via spores, such as powdery mildews.

1. Preparation of Fungal Spore Suspension: a. Collect fresh conidia from infected plant leaves (e.g., bhendi leaves infected with Erysiphe cichoracearum) by gently brushing the sporulating lesions into sterile distilled water.[4] b. Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments. c. Adjust the concentration of the spore suspension to approximately 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dimethyl sulfoxide - DMSO) due to its low water solubility. b. Create a series of working concentrations by diluting the stock solution with sterile distilled water. For example, to achieve a 0.3% concentration, dilute the stock solution accordingly.[4] It is important to maintain a consistent, low concentration of the solvent across all treatments, including the control, to avoid solvent-induced toxicity.

3. Assay Procedure: a. In the cavities of sterile glass slides, mix one drop of the fungal spore suspension with one drop of the this compound working solution.[3] b. For the control, mix one drop of the spore suspension with one drop of sterile distilled water containing the same concentration of the solvent used to prepare the this compound solutions. c. Place the slides in a moist chamber (e.g., a petri dish with a moistened filter paper) to maintain high humidity.[3] d. Incubate the slides at room temperature (approximately 25 ± 1°C) for 24 hours.[3]

4. Data Collection and Analysis: a. After the incubation period, place a drop of lactophenol cotton blue stain on each cavity to stop spore germination and stain the spores. b. Observe at least 100 spores per replicate under a microscope (40X magnification).[3] c. A spore is considered germinated if the length of the germ tube is at least half the diameter of the spore. d. Calculate the percentage of spore germination for each treatment and the control. e. Determine the percentage of inhibition of spore germination using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where:

  • C = Percentage of germination in the control
  • T = Percentage of germination in the treatment

Experimental Workflow for Spore Germination Inhibition Assay

Workflow for Spore Germination Inhibition Assay A 1. Prepare Fungal Spore Suspension (e.g., 1x10^5 spores/mL) C 3. Mix Spore Suspension and This compound Solution on a Slide A->C B 2. Prepare this compound Working Solutions B->C D 4. Incubate in a Moist Chamber (24h, 25°C) C->D E 5. Stain and Observe Under Microscope D->E F 6. Count Germinated and Ungerminated Spores E->F G 7. Calculate Percentage Inhibition F->G

A typical workflow for a spore germination assay.
Protocol 2: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is suitable for filamentous fungi and assesses the effect of the compound on vegetative growth.

1. Preparation of Fungal Cultures: a. Culture the desired fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient growth is achieved.

2. Preparation of this compound-Amended Media: a. Prepare a stock solution of this compound in an appropriate solvent. b. Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. c. Add the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. d. Prepare a control set of plates containing the same concentration of the solvent without this compound. e. Pour the amended and control media into sterile petri dishes and allow them to solidify.

3. Inoculation and Incubation: a. Using a sterile cork borer, take mycelial plugs (e.g., 5 mm in diameter) from the leading edge of an actively growing fungal culture. b. Place one mycelial plug in the center of each this compound-amended and control plate, with the mycelial side facing down. c. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

4. Data Collection and Analysis: a. Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate. b. Calculate the average diameter of the fungal colony for each treatment and the control. c. Determine the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(DC - DT) / DC] x 100 Where:

  • DC = Average diameter of the colony in the control
  • DT = Average diameter of the colony in the treatment

Conclusion

This compound, and its active isomer meptylthis compound, are effective inhibitors of fungal growth, particularly against powdery mildews. Their mechanism of action as uncouplers of oxidative phosphorylation provides a clear target for in-vitro assays. The provided protocols for spore germination and mycelial growth inhibition assays offer standardized methods for evaluating the antifungal efficacy of this compound. While extensive quantitative data in the form of IC50 and MIC values are not widely published, the available information confirms its inhibitory activity. Further research to establish a broader spectrum of activity against various fungal pathogens would be beneficial for the scientific community.

References

Application Notes: Laboratory Protocols for Evaluating Dinocap Efficacy on Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of laboratory protocols for assessing the efficacy of dinocap, a dinitrophenol fungicide, against various species of powdery mildew fungi (Erysiphales). This compound functions as a contact fungicide with protective, curative, and eradicant properties.[1] Its primary mode of action involves the disruption of mitochondrial respiration by acting as an uncoupler of oxidative phosphorylation, which inhibits ATP synthesis and leads to fungal cell death.[2][3] These protocols detail in vitro and in vivo methodologies, from spore germination assays to detached leaf and whole plant bioassays, to generate robust, quantitative data for research and development purposes.

Introduction to this compound and Powdery Mildew

Powdery mildew is a widespread fungal disease affecting a vast range of plants, caused by obligate biotrophic fungi.[4] Characterized by white, powdery spots on leaves and stems, severe infections can lead to significant crop yield and quality losses.[5] Chemical control remains a primary management strategy.[4] this compound is a contact fungicide specifically effective against powdery mildew.[6] The active ingredient is a mixture of isomers, with meptylthis compound being a potent, single isomer formulation with a more favorable toxicological profile.[3] Due to its non-specific action on membrane permeability, this compound is a valuable tool in resistance management programs, often used in rotation with systemic, single-site fungicides.[1][3]

The following protocols provide standardized methods to determine the biological activity of this compound, including calculating key efficacy parameters like the 50% effective concentration (EC₅₀).

Protocol 1: In Vitro Spore Germination Inhibition Assay

This assay determines the direct fungitoxic effect of this compound on the germination of powdery mildew conidia. It is a rapid method to establish baseline toxicity and calculate dose-response curves.

Experimental Protocol
  • Inoculum Preparation: Collect fresh powdery mildew conidia from heavily infected, untreated leaves (e.g., cucumber, pea, or grape) by gently tapping or brushing the leaves over a beaker of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

  • Spore Suspension Standardization: Filter the suspension through a double layer of cheesecloth to remove mycelial fragments. Adjust the concentration of the spore suspension to 1 x 10⁵ conidia/mL using a hemocytometer.

  • This compound Dilution Series: Prepare a stock solution of this compound (e.g., using a commercial formulation like Karathane™ 48% EC) in sterile distilled water.[1] Perform a serial dilution to obtain a range of test concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). The final concentration should account for the addition of the spore suspension.

  • Assay Setup (Hanging Drop Method):

    • Pipette 20 µL of each this compound concentration onto a sterile coverslip.

    • Add 20 µL of the standardized spore suspension to the droplet and mix gently.

    • Invert the coverslip and place it over the cavity of a depression slide, sealing the edges with petroleum jelly to create a humid chamber.[7]

  • Incubation: Incubate the slides in the dark at 22-25°C for 24-48 hours.[7][8]

  • Microscopic Evaluation: After incubation, place a drop of lactophenol cotton blue on the slide to stop germination and stain the conidia. Observe at least 100 conidia per replicate under a microscope (400x magnification). A spore is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of spore germination for each concentration. Determine the Percent Inhibition using the following formula:

    • Inhibition (%) = [(G_c - G_t) / G_c] x 100

    • Where G_c is the germination percentage in the control and G_t is the germination percentage in the this compound treatment.

  • EC₅₀ Determination: Use probit analysis or logarithmic regression of the dose-response data to calculate the EC₅₀ value.

Data Presentation

Table 1: Spore Germination Inhibition by this compound at 48 Hours

This compound Concentration (µg/mL)Replicate 1 (% Germination)Replicate 2 (% Germination)Replicate 3 (% Germination)Mean Germination (%)Mean Inhibition (%)
0 (Control)92959493.70.0
0.185888686.37.9
165626865.030.6
1021252323.075.4
502433.096.8
1000010.399.7

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Collect Powdery Mildew Spores p2 Prepare & Standardize Spore Suspension (1x10^5 spores/mL) p1->p2 a1 Mix Spores with This compound on Coverslip p2->a1 p3 Prepare Serial This compound Dilutions p3->a1 a2 Create Hanging Drop on Cavity Slide a1->a2 a3 Incubate (24-48h, 22-25°C) a2->a3 an1 Stain & Stop Germination a3->an1 an2 Microscopic Count (>100 spores) an1->an2 an3 Calculate % Inhibition & EC50 Value an2->an3

Caption: Workflow for the in vitro spore germination inhibition assay.

Protocol 2: Detached Leaf Disk Bioassay

This in vivo assay evaluates the efficacy of this compound on host tissue, allowing for the assessment of its protective (preventative) and curative (post-infection) activities.

Experimental Protocol
  • Plant Material: Use young, fully expanded leaves from susceptible, greenhouse-grown plants (e.g., cucumber, melon, squash) that have not been treated with any pesticides.

  • Leaf Disk Preparation: Using a sterile cork borer (1.5-2.0 cm diameter), excise leaf disks, avoiding the midrib and major veins.[9]

  • Assay Plates: Prepare 1.5% water agar in petri dishes. Place 4-5 leaf disks, abaxial (lower) side up, on the solidified agar in each dish.[9]

  • Treatment Application:

    • Protective Assay: Uniformly spray the leaf disks with the desired this compound concentrations until runoff. Allow the disks to dry completely in a laminar flow hood (approx. 1-2 hours).

    • Curative Assay: Inoculate the leaf disks first (see step 5). Apply this compound treatments at set time points after inoculation (e.g., 24, 48, or 72 hours).[10]

  • Inoculation: Inoculate the leaf disks by gently tapping or shaking heavily sporulating leaves over them to achieve a uniform, light dusting of conidia.

  • Incubation: Seal the petri dishes with parafilm and incubate them in a growth chamber at 22-25°C with a 16-hour photoperiod.

  • Disease Assessment: After 10-14 days, assess the disease severity on each leaf disk.[9] This can be done visually by estimating the percentage of the disk surface area covered by powdery mildew mycelium. A rating scale (e.g., 0-5) can also be used, where 0 = no infection and 5 = >75% of the area infected.[11]

  • Data Analysis: Convert the rating scale to a Percent Disease Index (PDI) if used. Calculate the Percent Disease Control (PDC) using the formula:

    • PDC (%) = [(PDI_c - PDI_t) / PDI_c] x 100

    • Where PDI_c is the PDI in the control and PDI_t is the PDI in the this compound treatment.[12]

Data Presentation

Table 2: Protective Efficacy of this compound on Leaf Disks

This compound Concentration (µg/mL)Mean Disease Severity (%)Standard DeviationPercent Disease Control (PDC) (%)
0 (Control)85.05.80.0
162.57.526.5
1025.04.170.6
505.02.094.1
1000.50.599.4

Table 3: Curative Efficacy of this compound (50 µg/mL) Applied Post-Inoculation

Application Time (Hours Post-Inoculation)Mean Disease Severity (%)Standard DeviationPercent Disease Control (PDC) (%)
0 (Control)88.06.20.0
2415.53.582.4
4835.05.160.2
7260.57.831.3

Experimental Workflow

G cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay cluster_analysis Incubation & Analysis p1 Excise Leaf Disks from Healthy Plants p2 Place Disks on Water Agar Plates p1->p2 pr1 Spray Disks with this compound p2->pr1 cu1 Inoculate with Powdery Mildew p2->cu1 pr2 Air Dry pr1->pr2 pr3 Inoculate with Powdery Mildew pr2->pr3 an1 Incubate Plates (10-14 days) pr3->an1 cu2 Incubate (24-72h) cu1->cu2 cu3 Spray Disks with this compound cu2->cu3 cu3->an1 an2 Assess Disease Severity (%) an1->an2 an3 Calculate Percent Disease Control (PDC) an2->an3

Caption: Parallel workflows for protective and curative leaf disk bioassays.

Protocol 3: Whole Plant Greenhouse Assay

This assay assesses this compound's efficacy under controlled environmental conditions that mimic a field setting more closely than in vitro or detached leaf tests.

Experimental Protocol
  • Plant Cultivation: Grow susceptible host plants in pots to a suitable developmental stage (e.g., 3-4 true leaves).

  • Experimental Design: Arrange the plants in a randomized complete block design (RCBD) with at least four replicate plants per treatment.[12]

  • Treatment Application: Apply this compound solutions as a foliar spray to the point of runoff using a calibrated sprayer. Include a water-sprayed group as an untreated control.

  • Inoculation: 24 hours after treatment application (for protective studies), inoculate the plants by shaking heavily infected "spreader" plants over the test plants to ensure uniform spore distribution.

  • Environmental Conditions: Maintain the greenhouse at high relative humidity (>70%) and moderate temperatures (22-26°C) to promote disease development.[13]

  • Disease Assessment: Starting 7 days after inoculation, and continuing weekly for 3-4 weeks, assess the disease severity on the three youngest, fully expanded leaves of each plant.[14] Record the percentage of leaf area covered by powdery mildew.

  • Data Analysis:

    • Calculate the average Percent Disease Index (PDI) for each treatment at each time point.

    • Calculate the final Percent Disease Control (PDC) based on the final assessment.

    • For a more integrated measure of efficacy over time, calculate the Area Under the Disease Progress Curve (AUDPC) for each treatment.[15]

Data Presentation

Table 4: Efficacy of this compound in Whole Plant Greenhouse Assay

Treatment (µg/mL)Final Mean PDI (%)Final PDC (%)AUDPC
0 (Control)78.30.01250
5022.171.8380
1008.589.1155
2002.097.445

This compound's Mode of Action

This compound inhibits fungal growth by interfering with cellular energy production. As an uncoupler of oxidative phosphorylation, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the enzyme ATP synthase to produce ATP. This leads to a rapid depletion of cellular energy and subsequent cell death.

G cluster_mito Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ (High Concentration) Intermembrane Space ETC->H_out Pumps H+ out ATP_Synthase ATP Synthase H_in H+ (Low Concentration) Mitochondrial Matrix ATP_Synthase->H_in No_ATP ATP Production Fails -> Fungal Cell Death ATP_Synthase->No_ATP H_out->ATP_Synthase H+ flows back This compound This compound Disruption Disrupts Proton Gradient (Creates Leaks) This compound->Disruption Disruption->ATP_Synthase Starves of H+ Disruption->H_out H+ leaks back

Caption: this compound disrupts the mitochondrial proton gradient, inhibiting ATP synthesis.

References

Application Notes and Protocols for Assessing Dinocap Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap is a dinitrophenol fungicide with a contact and protective action against powdery mildew on various crops. Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts cellular respiration and energy production.[1][2][3][4] The emergence of fungicide resistance is a significant threat to effective disease management. Monitoring the sensitivity of fungal populations to this compound is crucial for sustainable agricultural practices and the development of effective resistance management strategies.

These application notes provide detailed protocols for assessing this compound resistance in fungal populations, focusing on bioassays and molecular approaches. The methodologies are designed to be adaptable for various fungal species, with a particular focus on powdery mildew pathogens like Podosphaera xanthii.

Phenotypic Resistance Assessment: Bioassays

Bioassays are fundamental for determining the sensitivity of a fungal population to a fungicide.[5] They directly measure the ability of a fungus to grow in the presence of the active ingredient. The leaf-disc bioassay is a common and effective method for obligate biotrophs like powdery mildews.[2][6]

Protocol: Leaf-Disc Bioassay for this compound Sensitivity in Podosphaera xanthii

This protocol is adapted from established methods for assessing fungicide sensitivity in powdery mildew.[2][4][5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (EC50) of this compound for different fungal isolates.

Materials:

  • Fresh, young, and susceptible cucurbit leaves (e.g., cucumber or squash)

  • Fungal isolates of Podosphaera xanthii

  • Technical grade this compound

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Petri dishes (9 cm diameter)

  • Water agar (1-2%)

  • Cork borer (1-2 cm diameter)

  • Micropipettes and sterile tips

  • Fine paintbrush or sterile swabs for inoculation

  • Incubator or growth chamber with controlled temperature and light

Procedure:

  • Preparation of Fungal Isolates:

    • Collect fresh leaves with single, well-developed powdery mildew colonies from the field.

    • Under a dissecting microscope, carefully transfer conidia from a single colony to a healthy, detached leaf of a susceptible host plant placed on water agar in a Petri dish.

    • Incubate at 22-25°C with a 12-hour photoperiod for 7-10 days to allow for sporulation. This ensures a pure, single-spore isolate.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) and then dilute it in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to the desired highest concentration.

    • Perform a serial dilution to obtain a range of concentrations (e.g., 0, 1, 5, 10, 50, 100, 200 mg/L). The concentration range should be optimized based on preliminary experiments and the recommended field application rates. A recommended concentration for this compound has been noted as 105 µg a.i./ml.[7]

  • Leaf Disc Preparation and Treatment:

    • Excise leaf discs from healthy, young cucurbit leaves using a sterile cork borer.

    • Immerse the leaf discs in the different this compound solutions for a set period (e.g., 10-15 seconds), ensuring complete coverage. Use sterile water with the wetting agent as a control.

    • Allow the leaf discs to air-dry in a sterile environment.

  • Inoculation and Incubation:

    • Place the treated leaf discs, adaxial (upper) side up, on water agar in Petri dishes.

    • Inoculate the center of each leaf disc with conidia from the pure fungal isolates using a fine paintbrush or by gently tapping an infected leaf over the discs.

    • Seal the Petri dishes with parafilm and incubate at 22-25°C with a 12-hour photoperiod for 10-14 days.

  • Assessment of Fungal Growth:

    • After the incubation period, assess the percentage of the leaf disc area covered by mycelial growth and sporulation under a dissecting microscope.

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Data Analysis:

    • Plot the percentage of growth inhibition against the logarithm of the this compound concentration.

    • Use probit or logit analysis to calculate the EC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.

Data Presentation

The results of the bioassays can be summarized in a table to compare the sensitivity of different fungal populations.

Table 1: Representative this compound Sensitivity Profiles of Podosphaera xanthii Isolates

Isolate IDOriginYear of IsolationMIC (mg/L)EC50 (mg/L)Resistance Factor (RF)*Phenotype
S-01Field A2023508.51.0Sensitive
S-02Field B20235010.21.2Sensitive
R-01Field C (History of intensive this compound use)2024>200125.714.8Resistant
R-02Field C (History of intensive this compound use)2024>200150.317.7Resistant
R-03Field D2024>20098.411.6Moderately Resistant

*Resistance Factor (RF) is calculated as the EC50 of the test isolate divided by the EC50 of a known sensitive isolate. (Note: The values in this table are for illustrative purposes to demonstrate data presentation and are not from a specific cited study on this compound resistance.)

Molecular Resistance Assessment

Molecular methods can provide a more rapid and specific assessment of resistance by detecting the genetic mutations associated with it.[8] While the specific gene(s) for this compound resistance are not yet fully elucidated, the general mechanisms of fungicide resistance often involve alterations in the target protein, overexpression of the target gene, or increased activity of efflux pumps.[9][10][11][12]

General Protocol for Identification and Detection of Resistance-Associated Mutations

This protocol outlines a general approach that can be adapted once a candidate gene for this compound resistance is identified.

Objective: To identify and detect mutations in a candidate gene potentially involved in this compound resistance.

Part A: Identification of Candidate Genes

  • Comparative Genomics/Transcriptomics:

    • Sequence the genomes or transcriptomes of both this compound-sensitive and this compound-resistant fungal isolates (identified through bioassays).

    • Compare the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are consistently present in the resistant isolates but absent in the sensitive ones.

    • Analyze genes with mutations for their predicted function, particularly those involved in mitochondrial respiration or drug transport.

  • Random Mutagenesis:

    • Generate random mutants of a sensitive fungal strain using chemical mutagens or UV irradiation.

    • Select for mutants that exhibit resistance to this compound.

    • Sequence the genomes of the resistant mutants to identify the causative mutations.[1]

Part B: Detection of Known Mutations

Once a mutation is linked to resistance, the following protocol can be used for routine screening.

Materials:

  • Fungal mycelium or spores

  • DNA extraction kit or reagents (e.g., CTAB buffer)

  • PCR primers specific to the target gene region flanking the mutation

  • Taq DNA polymerase and dNTPs

  • PCR thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service or in-house sequencing platform

Procedure:

  • DNA Extraction:

    • Harvest fungal mycelium or spores from pure cultures.

    • Extract genomic DNA using a commercial kit or a standard protocol such as the CTAB method.

  • PCR Amplification:

    • Design PCR primers to amplify a fragment of the candidate gene that includes the suspected mutation site.

    • Perform PCR using the extracted fungal DNA as a template. The cycling conditions will need to be optimized for the specific primers and target sequence.

  • Verification of Amplification:

    • Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained DNA sequence with the sequence from a known sensitive isolate.

    • Identify any nucleotide changes that result in amino acid substitutions in the predicted protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Field Sampling & Isolate Preparation cluster_bioassay Phenotypic Analysis (Bioassay) cluster_molecular Genotypic Analysis (Molecular) cluster_correlation Data Correlation field_sampling Collect infected leaves single_spore Prepare single-spore isolates field_sampling->single_spore leaf_disc Leaf-disc bioassay with this compound concentrations single_spore->leaf_disc dna_extraction DNA extraction single_spore->dna_extraction incubation Inoculate and incubate leaf_disc->incubation assessment Assess fungal growth incubation->assessment ec50 Calculate MIC and EC50 assessment->ec50 correlation Correlate phenotype (EC50) with genotype (mutations) ec50->correlation pcr PCR amplification of target gene dna_extraction->pcr sequencing DNA sequencing pcr->sequencing analysis Sequence analysis to identify mutations sequencing->analysis analysis->correlation

Fig 1. Experimental workflow for assessing this compound resistance.
Proposed Signaling Pathway of this compound Action and Resistance

dinocap_action cluster_cell Fungal Cell cluster_mito Mitochondrion cluster_resistance Potential Resistance Mechanisms This compound This compound dinocap_action Uncouples proton gradient This compound->dinocap_action target_mutation Target Site Mutation (Altered mitochondrial protein) This compound->target_mutation Reduced binding efflux_pump Efflux Pump Overexpression This compound->efflux_pump Pumped out etc Electron Transport Chain (ETC) h_gradient Proton Gradient etc->h_gradient Pumps H+ atp_synthase ATP Synthase h_gradient->atp_synthase Drives no_atp ATP production ceases h_gradient->no_atp atp ATP (Energy) atp_synthase->atp Produces dinocap_action->h_gradient dissipates cell_death Cell Death no_atp->cell_death

References

Application Note: Quantitative Analysis of Meptyldinocap and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptyldinocap, a dinitrophenol fungicide, is the single, more active isomer of the older fungicide this compound.[1][2][3] It is utilized for the control of powdery mildew on a variety of crops, including grapes, strawberries, and cucurbits.[4][5][6] Due to its potential for residues in food products and the environment, robust and sensitive analytical methods are required for the quantitative determination of meptylthis compound and its principal metabolite, 2,4-dinitro-6-(1-methylheptyl) phenol (2,4-DNOP).[1][7] This application note provides detailed protocols for the analysis of meptylthis compound and 2,4-DNOP in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[4][5][6][8][9][10] The methodology often involves the hydrolysis of the parent compound, meptylthis compound, to its more stable and readily analyzable phenol metabolite, 2,4-DNOP.[6][7][8][9][10][11][12][13]

Metabolic Pathway of Meptylthis compound

In plants, the primary metabolic pathway of meptylthis compound involves the hydrolysis of the crotonate ester to form its corresponding phenol metabolite, 2,4-DNOP.[1][7] This metabolite can then be further metabolized into more polar compounds.[1][7] In animals, the metabolism also begins with esterase-mediated de-esterification to 2,4-DNOP, which is then followed by sequential metabolism involving cytochrome P-450, alcohol dehydrogenase, and aldehyde dehydrogenase, ultimately leading to carboxylated metabolites.[14]

cluster_plant Plant Metabolism cluster_animal Animal Metabolism Meptyldinocap_plant Meptylthis compound DNOP_plant 2,4-DNOP (2,4-dinitro-6-(1-methylheptyl) phenol) Meptyldinocap_plant->DNOP_plant Hydrolysis of crotonate ester PolarMetabolites Polar Metabolites DNOP_plant->PolarMetabolites Further Metabolism Meptyldinocap_animal Meptylthis compound DNOP_animal 2,4-DNOP Meptyldinocap_animal->DNOP_animal Esterase-mediated de-esterification OxidizedMetabolites Oxidized Metabolites DNOP_animal->OxidizedMetabolites Cytochrome P-450, Alcohol Dehydrogenase CarboxylatedMetabolites Carboxylated Metabolites OxidizedMetabolites->CarboxylatedMetabolites Aldehyde Dehydrogenase

Caption: Metabolic pathway of Meptylthis compound in plants and animals.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the determination of meptylthis compound, typically as its metabolite 2,4-DNOP.

Sample Preparation

The choice of sample preparation is critical for accurate quantification and is matrix-dependent. Two common approaches are outlined below.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method with Alkaline Hydrolysis [12][13]

This method is suitable for a wide range of fruit and vegetable matrices.

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS citrate-buffered salt packet. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes.

  • Alkaline Hydrolysis: Transfer 1 mL of the supernatant into a vial. Add 25 µL of 25% ammonia solution. Allow the reaction to proceed for at least 12 hours at room temperature or 2 hours at 60°C to ensure complete hydrolysis of meptylthis compound to 2,4-DNOP.[12]

  • Neutralization: Add 25 µL of concentrated acetic acid to neutralize the solution.[12]

  • Filtration: Filter the extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction with Hydrolytic Conversion [6][8][9][10]

This method has been successfully applied to mango and soil samples.

  • Extraction: Extract a homogenized 10 g sample with 20 mL of a mixture of acetone, methanol, and 4 N HCl (100:10:5, v/v/v).[6][8][10]

  • Hydrolysis: The acidic extraction facilitates the hydrolytic conversion of meptylthis compound to 2,4-DNOP.

  • Liquid-Liquid Partitioning: Add the extract to a separatory funnel containing 20 mL of ethyl acetate and 100 mL of 5% NaCl solution. Shake vigorously.

  • Phase Separation: Allow the layers to separate and collect the upper ethyl acetate phase.

  • Drying: Pass the ethyl acetate phase through anhydrous sodium sulfate to remove any residual water.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow cluster_quechers Protocol 1: QuEChERS cluster_lle Protocol 2: Liquid-Liquid Extraction start Sample Homogenization q_extraction Extraction (Acetonitrile, QuEChERS salts) start->q_extraction lle_extraction Extraction & Hydrolysis (Acetone:Methanol:HCl) start->lle_extraction q_centrifuge Centrifugation q_extraction->q_centrifuge q_hydrolysis Alkaline Hydrolysis (Ammonia) q_centrifuge->q_hydrolysis q_neutralize Neutralization (Acetic Acid) q_hydrolysis->q_neutralize q_filter Filtration q_neutralize->q_filter end LC-MS/MS Analysis q_filter->end lle_partition Liquid-Liquid Partitioning (Ethyl Acetate) lle_extraction->lle_partition lle_dry Drying (Anhydrous Na2SO4) lle_partition->lle_dry lle_evap Evaporation & Reconstitution lle_dry->lle_evap lle_evap->end

Caption: Experimental workflow for sample preparation.
LC-MS/MS Analysis

The final determination is performed by LC-MS/MS, operating in negative electrospray ionization (ESI-) mode and using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Agilent ZORBAX SB-C18)[9]
Mobile Phase AWater with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase BAcetonitrile or Methanol
Gradient ElutionA time-programmed gradient from a lower to a higher percentage of organic phase.
Flow Rate0.2 - 0.5 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)[6][7][8][9][10]
Detection ModeMultiple Reaction Monitoring (MRM)[9]
Precursor Ion (m/z) for 2,4-DNOPTo be determined by direct infusion of a standard solution
Product Ions (m/z) for 2,4-DNOPTo be determined by fragmentation of the precursor ion

Quantitative Data Summary

The following tables summarize the quantitative performance of the described methods across various matrices.

Table 1: Method Performance in Fruit and Vegetable Matrices

MatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
Mango0.02593 - 982 - 6[6][7][8][10]
Grapes0.0181.2 - 95.85.8 - 10.4[9][11]
Cucumber0.0181.4 - 95.15.8 - 10.4[4][5][9]
Pomegranate0.025> 80< 0.5 (Horwitz ratio)[11]
Cabbages0.0189.7 - 93.36.3 - 8.5[9]
Tomatoes0.0189.3 - 96.06.8 - 9.2[9]
Apples0.0192.0 - 98.35.1 - 10.3[9]
Pears0.0189.0 - 95.05.3 - 10.2[9]

Table 2: Method Performance in Environmental Matrices

MatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
Soil0.02593 - 982 - 6[7][8][10]
Soil0.0181.4 - 95.1-[4][5]

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust and sensitive approach for the quantitative analysis of meptylthis compound and its primary metabolite, 2,4-DNOP, in a variety of agricultural and environmental samples. The protocols, which often incorporate a hydrolysis step, demonstrate excellent recovery, precision, and low limits of quantification, making them suitable for regulatory monitoring and research applications. The provided workflows and performance data serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

Application Notes and Protocols for the Extraction of Dinocap from Plant Tissues for Residue Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the extraction of the fungicide dinocap and its related isomers, such as meptylthis compound, from various plant tissues for residue analysis. The described methods are essential for monitoring pesticide levels in food and ensuring compliance with regulatory limits.

This compound, a contact fungicide and acaricide, is a mixture of several isomers. For accurate quantification, residue definitions often include the parent this compound isomers and their corresponding phenolic hydrolysis products.[1][2] The analytical methods detailed below are predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for these compounds.[1][2][3][4][5][6] Gas chromatography (GC) methods can also be employed but may present challenges due to the thermal instability of this compound.[1][7]

Core Principles of this compound Extraction

The extraction of this compound from plant matrices typically involves initial homogenization of the sample followed by solvent extraction to isolate the analytes of interest. A crucial step in many modern methods is the alkaline hydrolysis of this compound esters to their corresponding phenols. This conversion simplifies the analysis by reducing the number of isomers to be monitored and significantly improves the sensitivity of detection by LC-MS/MS in negative electrospray ionization mode.[1][2]

Commonly used extraction techniques include traditional liquid-liquid extraction and the more streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1] The choice of method may depend on the specific plant matrix, available equipment, and desired throughput.

Quantitative Data Summary

The following tables summarize the performance of various this compound extraction methods from different plant tissues, providing key metrics for comparison.

Table 1: Recovery and Precision Data for Meptylthis compound (as 2,4-DNOP) in Various Fruits and Vegetables using an Acetone, Methanol, and HCl Extraction Method followed by LC-MS/MS. [4]

Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Cabbages0.01 - 0.589.7 - 93.36.3 - 8.5
Cucumbers0.01 - 0.587.7 - 95.15.8 - 10.4
Tomatoes0.01 - 0.589.3 - 96.06.8 - 9.2
Apples0.01 - 0.592.0 - 98.35.1 - 10.3
Pears0.01 - 0.589.0 - 95.05.3 - 10.2
Grapes0.01 - 0.581.2 - 95.85.8 - 10.4

Table 2: Validation Data for Meptylthis compound (as 2,4-DNOP) in Mango and Soil using an Acetone, Methanol, and HCl Extraction Method followed by LC-MS/MS. [6]

MatrixFortification Levels (µg/g)Average Recovery (%)RSD (Repeatability) (%)RSD (Reproducibility) (%)LOQ (µg/g)
Mango0.025 - 2.093 - 982 - 62 - 60.025
Soil0.025 - 2.093 - 982 - 62 - 60.025

Table 3: Performance of a QuEChERS-based Method for this compound Phenols in Fruits. [1]

Plant MatrixFortification Level (mg/kg)RecoveryReproducibility
Grapes0.005GoodGood
Strawberries0.005GoodGood
Cucumber0.005GoodGood

Experimental Protocols

Two detailed protocols for the extraction of this compound from plant tissues are provided below. The first is a widely applicable QuEChERS-based method, and the second is a solvent extraction method with subsequent hydrolysis.

Protocol 1: Modified QuEChERS Method for this compound and Meptylthis compound Analysis

This protocol is adapted from the citrate-buffered QuEChERS method (EN 15662) with a subsequent alkaline hydrolysis step to convert this compound esters to their corresponding phenols for LC-MS/MS analysis.[1][2]

1. Sample Preparation and Homogenization: a. Weigh a representative portion of the plant tissue sample (e.g., 10-15 g). b. Homogenize the sample, preferably by cryogenic milling with dry ice to prevent degradation.[7]

2. Extraction: a. Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard solution. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately shake the tube vigorously for 1 minute. f. Centrifuge the tube at ≥ 3000 g for 5 minutes.

3. Alkaline Hydrolysis: a. Transfer a 0.5 mL aliquot of the supernatant (acetonitrile extract) into a vial.[1] b. Add 10 µL of a 25% aqueous ammonia solution.[1] c. Allow the vial to stand at room temperature for at least 12 hours (or 2 hours at 60°C) to ensure complete hydrolysis of the this compound esters to their phenols.[2] d. After hydrolysis, "neutralize" the solution by adding 25 µL of concentrated acetic acid.[2]

4. Final Preparation for LC-MS/MS Analysis: a. The hydrolyzed extract can be directly analyzed by LC-MS/MS. If necessary, dilute the extract with the mobile phase.

Protocol 2: Solvent Extraction with Hydrolysis for Meptylthis compound Analysis

This method is suitable for the determination of meptylthis compound residues as its phenol metabolite, 2,4-DNOP, in various fruits and vegetables.[4][6]

1. Sample Preparation and Homogenization: a. Weigh 10 g of the finely chopped and homogenized plant tissue sample into a centrifuge tube.

2. Extraction: a. Add 20 mL of an acetone:methanol:4 N HCl (100:10:5, v/v/v) mixture.[6] b. Homogenize or shake vigorously for a specified time (e.g., 15-30 minutes). c. Centrifuge and collect the supernatant.

3. Liquid-Liquid Partitioning and Hydrolysis: a. The exact procedure for partitioning and hydrolysis can vary. A general workflow involves: i. Evaporation of the initial extraction solvent. ii. Redissolving the residue in a suitable solvent. iii. Performing an alkaline hydrolysis, for example, with ethanolamine or under alkaline conditions with ultrasonication.[3][4][5] iv. Neutralizing the solution with an acid (e.g., formic acid).[5] v. A subsequent liquid-liquid partitioning step using a solvent like ethyl acetate to isolate the hydrolyzed phenols.[6]

4. Clean-up (Optional): a. Depending on the complexity of the plant matrix, a clean-up step using solid-phase extraction (SPE) with C18 or silica cartridges may be necessary to remove interfering co-extractives.[3][5]

5. Final Determination: a. The final extract is evaporated to dryness and reconstituted in a suitable solvent for analysis by LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring for the specific mass transitions of the this compound phenols.[4][6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant tissues using the modified QuEChERS method.

Dinocap_Extraction_Workflow Sample 1. Sample Homogenization (e.g., 10g of plant tissue) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add solvent & salts Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Supernatant 4. Collect Supernatant (Acetonitrile Extract) Centrifuge1->Supernatant Hydrolysis 5. Alkaline Hydrolysis (Add aq. NH3, incubate) Supernatant->Hydrolysis Take aliquot Neutralize 6. Neutralization (Add Acetic Acid) Hydrolysis->Neutralize Analysis 7. LC-MS/MS Analysis Neutralize->Analysis

Caption: Workflow for this compound Residue Analysis using a Modified QuEChERS Method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Thermal Degradation of Dinocap in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of dinocap. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the thermal degradation of this compound during GC analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC analysis of this compound, focusing on issues related to its thermal lability.

Problem: Poor Peak Shape (Tailing or Broadening) for this compound

Possible Cause 1: Thermal Degradation in the GC Inlet

This compound is a thermally labile fungicide and acaricide that can degrade at high temperatures in the GC inlet, leading to the formation of its corresponding dinitrophenols. This degradation results in tailing peaks for the parent this compound isomers and the appearance of broad phenol peaks.[1][2]

Solutions:

  • Reduce Inlet Temperature: Lowering the injector temperature is the most critical step to minimize thermal degradation. Start with a lower temperature (e.g., 200 °C) and optimize based on your instrument and column. While a higher temperature ensures complete vaporization, a balance must be struck to prevent degradation.[1]

  • Use a Deactivated Inlet Liner: Active sites in the liner can catalyze the degradation of this compound. Always use a high-quality, deactivated liner. Liners with glass wool or a frit can help to trap non-volatile matrix components and provide a more inert surface for vaporization.[3][4]

  • Employ a Programmed Temperature Vaporization (PTV) Inlet: A PTV injector allows for a gentle sample introduction by starting at a low temperature and then rapidly heating to transfer the analytes to the column. This technique significantly reduces the thermal stress on labile compounds like this compound compared to a hot splitless injection.[5][6][7]

Possible Cause 2: Column Issues

An improperly installed or contaminated column can lead to poor peak shape.

Solutions:

  • Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector. A poor cut can create active sites and dead volume, leading to peak tailing.[3]

  • Column Trimming: If the column has been used for many injections, the front portion may become contaminated with non-volatile residues, creating active sites. Trimming 10-20 cm from the front of the column can restore performance.[3]

  • Use an Appropriate Stationary Phase: A low-polarity, inert stationary phase is generally recommended for the analysis of pesticides like this compound.

Problem: Low or Inconsistent this compound Response

Possible Cause 1: Analyte Degradation

As with poor peak shape, low response is a primary indicator of thermal degradation in the inlet.

Solutions:

  • Implement Solutions from "Poor Peak Shape": Reducing inlet temperature, using a deactivated liner, and employing a PTV inlet are all effective strategies to improve this compound response by minimizing degradation.

  • Check for Active Sites: In addition to the liner, other components in the flow path, such as the septum and seals, can become active over time. Regular maintenance is crucial.

Possible Cause 2: Matrix Effects

Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

Solutions:

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Improve Sample Cleanup: Employ additional cleanup steps in your sample preparation protocol to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in a GC system?

A1: The primary degradation products of this compound during GC analysis are its corresponding dinitrophenols.[1][2] this compound is a mixture of isomers of dinitrooctylphenyl crotonates, and each isomer can thermally degrade to its respective phenol.

Q2: What is the ideal GC inlet temperature for this compound analysis?

A2: There is no single "ideal" temperature, as it depends on the specific instrument, liner, and column used. However, a general recommendation is to start at a lower temperature, such as 200-220 °C, and optimize from there. Temperatures above 250 °C are likely to cause significant degradation.

Q3: Which type of GC inlet liner is best for this compound analysis?

A3: A deactivated liner is essential. Liners containing a small amount of deactivated glass wool or a frit are often recommended.[8][9] These can help to ensure complete vaporization at lower temperatures and trap non-volatile matrix components, protecting the column and minimizing active sites. A comparison of different liner types for the analysis of thermally labile pesticides has shown that liners with a frit can offer better protection and longevity.[8]

Q4: Is a PTV injector necessary for this compound analysis?

A4: While not strictly necessary, a PTV injector is highly recommended for thermally labile compounds like this compound.[5][6][7][10] It offers a significant advantage over traditional hot splitless injection by minimizing the time the analyte spends at high temperatures, thereby reducing degradation and improving analytical accuracy.

Q5: How can I confirm that the observed peaks are degradation products and not present in the original sample?

A5: A good way to confirm this is to analyze the same sample using a "softer" ionization technique that does not involve high temperatures, such as liquid chromatography-mass spectrometry (LC-MS). If the phenol peaks are absent in the LC-MS analysis but present in the GC-MS analysis, it is a strong indication that they are degradation products.

Quantitative Data Summary

The following tables summarize the impact of different GC parameters on the analysis of thermally labile pesticides, providing a quantitative basis for troubleshooting and method development.

Table 1: Effect of Inlet Temperature on Analyte Degradation

Inlet Temperature (°C)AnalyteDegradation (%)Reference
250DDT>20%[8]
220DDT<10%[8]
200Methamidophos~5%F.J. Arrebola et al. (1997)
250Methamidophos~30%F.J. Arrebola et al. (1997)

Note: Specific quantitative data for this compound degradation at different inlet temperatures is limited in the available literature. The data for DDT and Methamidophos, other thermally labile pesticides, are provided as a general guide.

Table 2: Comparison of Injection Techniques for Thermally Labile Pesticides

Injection TechniqueAnalyte DegradationSystem Tolerance to MatrixMatrix Effects
Pulsed SplitlessHighMediumSignificant Signal Enhancement
PTV (Solvent Vent)Significantly DecreasedHighModerate Signal Enhancement

This table illustrates that PTV injection significantly reduces the degradation of thermally labile pesticides compared to pulsed splitless injection.

Table 3: Impact of GC Liner Type on Analyte Recovery in a Complex Matrix

Liner TypeAnalytes with Recovery between 70-130%
Single Taper with Glass Wool80%
Dimpled (2 mm ID)71%
Single Taper with Frit83%

This data shows that for a complex matrix, a single taper liner with a frit provided the best overall recovery for a range of pesticides.[11]

Experimental Protocols

Below are recommended starting parameters for GC-MS analysis of this compound. Optimization will be necessary for your specific instrumentation and sample matrix.

Protocol 1: Standard Splitless Injection GC-MS Method
  • Injector: Split/Splitless

  • Inlet Temperature: 220 °C (Optimize between 200-240 °C)

  • Liner: Deactivated, single taper with glass wool or frit

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 min

    • Ramp 1: 25 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 min

  • MS Transfer Line: 280 °C

  • MS Ion Source: 230 °C

  • MS Quadrupole: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting characteristic ions for this compound isomers and their corresponding phenols.

Protocol 2: PTV (Solvent Vent) Injection GC-MS Method
  • Injector: Programmed Temperature Vaporization (PTV)

  • PTV Program:

    • Initial Temperature: 60 °C (below the boiling point of the solvent)

    • Vent Time: 0.5 min at 100 mL/min (to remove solvent)

    • Ramp: 600 °C/min to 250 °C (for analyte transfer)

  • Liner: Deactivated, baffled or packed liner suitable for PTV

  • Injection Volume: 2-5 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Same as Protocol 1

  • MS Parameters: Same as Protocol 1

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Troubleshooting Workflow start Start: Poor Peak Shape or Low Response for this compound check_inlet_temp Is Inlet Temperature > 240°C? start->check_inlet_temp lower_temp Lower Inlet Temperature to 200-220°C check_inlet_temp->lower_temp Yes check_liner Is the Liner Deactivated and Clean? check_inlet_temp->check_liner No lower_temp->check_liner consider_ptv Consider Using a PTV Injector lower_temp->consider_ptv replace_liner Replace with a Deactivated Liner (e.g., with Frit) check_liner->replace_liner No check_column Is the Column Properly Installed and Conditioned? check_liner->check_column Yes replace_liner->consider_ptv replace_liner->check_column end_bad Further Investigation Needed (e.g., Matrix Effects) consider_ptv->end_bad trim_column Trim the Column (10-20 cm) check_column->trim_column No end_good Problem Resolved check_column->end_good Yes trim_column->end_good

Caption: Troubleshooting workflow for this compound degradation in GC analysis.

Signaling Pathway of this compound Thermal Degradation

This compound Degradation This compound This compound Isomers (Dinitrooctylphenyl Crotonates) phenols Dinitrophenols (Degradation Products) This compound->phenols Thermal Degradation heat High Temperature (GC Inlet) heat->phenols active_sites Active Sites (Liner, Contaminants) active_sites->phenols

References

Technical Support Center: Improving Peak Resolution of Dinocap Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dinocap. This compound is not a single chemical entity but a complex mixture of structural isomers and stereoisomers, primarily 2,4-dinitro- and 2,6-dinitro-octylphenyl crotonates.[1][2] This complexity makes achieving adequate peak resolution a significant analytical challenge. This guide provides detailed troubleshooting advice, protocols, and FAQs to help you resolve common separation issues.

Troubleshooting at a Glance

Before diving into the detailed FAQs, use this troubleshooting workflow to diagnose and address poor peak resolution.

G Troubleshooting Workflow for Poor this compound Isomer Resolution start Poor Peak Resolution (Co-elution or Rs < 1.5) check_shape Step 1: Evaluate Peak Shape start->check_shape is_shape_good Peak Shape Good (Symmetrical)? check_shape->is_shape_good shape_bad Broad or Tailing Peaks is_shape_good->shape_bad No check_retention Step 2: Optimize Retention (k') is_shape_good->check_retention Yes fix_shape1 Reduce Injection Volume /Concentration shape_bad->fix_shape1 fix_shape2 Ensure Sample Solvent is Weaker than Mobile Phase shape_bad->fix_shape2 fix_shape3 Check for Column Contamination (Flush or Replace) shape_bad->fix_shape3 fix_retention1 Decrease Organic Content in Mobile Phase check_retention->fix_retention1 fix_retention2 Lower Flow Rate check_retention->fix_retention2 check_selectivity Step 3: Alter Selectivity (α) fix_retention1->check_selectivity If retention is optimal but resolution is still poor fix_retention2->check_selectivity fix_selectivity1 Change Organic Modifier (e.g., Acetonitrile to Methanol) check_selectivity->fix_selectivity1 fix_selectivity2 Modify Mobile Phase pH (if using buffers) check_selectivity->fix_selectivity2 fix_selectivity3 Change Column Chemistry (e.g., C18 -> Phenyl or Chiral) check_selectivity->fix_selectivity3 fix_selectivity4 Adjust Column Temperature check_selectivity->fix_selectivity4

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound isomer peaks co-eluting or showing poor resolution?

A: Co-elution of this compound isomers is a common problem due to their structural similarity. The primary reasons for poor resolution fall into three categories:

  • Insufficient Retention (Capacity Factor, k'): If your peaks elute too early (close to the solvent front), they have not spent enough time interacting with the stationary phase to be separated. The ideal capacity factor (k') is generally between 1 and 5.[3][4]

  • Poor Selectivity (α): This is the most critical factor for isomer separation. Selectivity is the ability of the chromatographic system to distinguish between the analytes. If the column and mobile phase do not interact differently with the various this compound isomers, they will not be separated, regardless of how efficient the column is.[5]

  • Low Efficiency (Plate Number, N): This relates to peak width. Low efficiency results in broad peaks that are more likely to overlap. This can be caused by a degraded column, high flow rates, or excessive extra-column volume in the HPLC system.[6][7]

Parameter Common Problem Recommended Action
Mobile Phase Too strong (isomers elute too quickly).Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).[3]
Stationary Phase Incorrect chemistry for isomer separation.A standard C18 column may not provide enough selectivity. Consider a phenyl-based column for π-π interactions or a chiral column.[8][9]
Flow Rate Too high, reducing column efficiency.Lower the flow rate. This increases interaction time and often leads to sharper peaks and better resolution.[6][10]
Temperature Sub-optimal for the specific separation.Systematically vary the column temperature. Lower temperatures can increase retention, while higher temperatures can change selectivity and improve peak shape.[6]
Q2: What is the first and most effective step to improve the separation of co-eluting this compound isomers?

A: The most powerful and often easiest parameter to adjust is the mobile phase composition .[5]

  • Adjust Solvent Strength: The first step should be to increase the retention of the isomers. In reversed-phase chromatography, this is achieved by decreasing the percentage of the organic modifier (e.g., reduce the concentration of acetonitrile or methanol). This forces the analytes to spend more time in the stationary phase, providing a greater opportunity for separation.[3]

  • Change Organic Modifier: If adjusting the solvent strength is insufficient, changing the organic modifier entirely (e.g., from acetonitrile to methanol or vice-versa) can dramatically alter selectivity (α) because each solvent interacts differently with the analytes and the stationary phase.[5]

Q3: My standard C18 column isn't working. What column chemistry is best for this compound isomers?

A: While C18 columns are excellent general-purpose columns, they often fail to provide the necessary selectivity for complex isomer mixtures like this compound.[11] Separation relies on subtle differences in hydrophobicity, which may not be sufficient. Consider columns that offer alternative separation mechanisms:

  • Phenyl-Hexyl or Biphenyl Phases: These columns provide π-π interactions between the phenyl rings in the stationary phase and the aromatic rings of the dinitrophenyl moiety in this compound. This can significantly improve selectivity between structural isomers.[9]

  • Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Phases: These are specifically designed for separating isomers and utilize strong π-π and charge-transfer interactions.[9]

  • Chiral Stationary Phases (CSPs): this compound is a chiral molecule containing multiple stereocenters.[12] To separate enantiomers and diastereomers, a chiral column is often necessary.[8][13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.[8]

Q4: My peaks are symmetrical, but resolution is still poor. What should I do next?

A: If your peaks are sharp and symmetrical (indicating good efficiency) but still overlapping, the problem is purely one of selectivity (α) . You must change the chemistry of the separation.

  • Change Mobile Phase: As mentioned in Q2, alter the organic modifier or add a modifier like a buffer if your analytes are ionizable.[5][14]

  • Change Column: This is the most effective way to change selectivity. Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl).[5][14]

  • Adjust Temperature: Temperature can alter the conformation of both the analyte and the stationary phase, which can change interaction energies and thus improve selectivity.[6]

Q5: I cannot resolve the parent this compound isomers. Is there an alternative analytical strategy?

A: Yes. When resolving the complex mixture of parent isomers is not feasible, an effective strategy is to simplify the sample through chemical reaction. A validated method involves the alkaline hydrolysis of all this compound ester isomers into their corresponding dinitrooctylphenol forms.[15]

This approach has several advantages:

  • It reduces the number of target analytes significantly.

  • The resulting phenols are often easier to separate chromatographically.

  • Quantification is simplified to a "sum of this compound isomers and their phenols," which is often the regulatory requirement.[15]

The hydrolysis can be performed directly on an aliquot of the final sample extract (e.g., from a QuEChERS procedure) by adding a small amount of aqueous ammonia and allowing it to react.[15][16]

Detailed Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for this compound Isomer Screening

This protocol provides a robust starting point for method development. Optimization will be required based on your specific instrument and isomer profile.

Parameter Condition Notes
Column Phenyl-Hexyl or Biphenyl (e.g., 100 x 2.1 mm, 2.7 µm)Offers π-π interactions crucial for isomer selectivity.
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic AcidBuffered aqueous phase for stable retention and MS compatibility.
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes, hold at 95% for 3 min.A relatively shallow gradient is recommended to maximize resolution.
Flow Rate 0.3 mL/minA lower flow rate enhances efficiency.[6]
Column Temp. 40 °CA good starting point; can be optimized between 25-50 °C.
Injection Vol. 2-5 µLKeep volume low to prevent peak distortion.
Sample Diluent Mobile phase at starting conditions (70% Acetonitrile)Mismatch between sample solvent and mobile phase can cause poor peak shape.[17]
Detector UV-Vis or Mass Spectrometer (MS)MS is highly recommended for confirmation, especially with co-elution.[3]
Protocol 2: Alkaline Hydrolysis for Simplified Total this compound Analysis

This protocol is adapted from methods used for regulatory analysis and simplifies quantification by converting all isomers to their phenols.[15]

  • Sample Extraction: Extract your sample using a standard method like citrate-buffered QuEChERS (EN 15662).

  • Hydrolysis Step:

    • Transfer 0.5 mL of the final QuEChERS raw extract (typically in acetonitrile) into a 2 mL autosampler vial.

    • Add 10 µL of 25% aqueous ammonia solution.

    • Vortex briefly and allow the vial to stand at room temperature for 12 hours to ensure complete hydrolysis of all isomers.[15]

  • Analysis:

    • After hydrolysis, the sample can be directly injected for LC-MS/MS analysis.

    • The analytical method should be targeted to detect the various dinitrooctylphenol isomers. Complete separation of the resulting phenols is not always necessary if isomer-specific mass transitions can be used for distinction in the mass spectrometer.[15]

Experimental Analysis Workflow

The diagram below illustrates the two primary analytical pathways for this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Pathways sample Sample Matrix (e.g., Crop, Soil) extract Extraction (e.g., QuEChERS) sample->extract direct Pathway 1: Direct Isomer Analysis extract->direct hydrolysis Pathway 2: Alkaline Hydrolysis extract->hydrolysis lcms LC-MS/MS Analysis direct->lcms hydrolysis->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound analysis via direct injection or alkaline hydrolysis.

References

Technical Support Center: Addressing Matrix Effects in Dinocap Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with matrix effects in the analysis of the fungicide dinocap and its residues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in this compound residue analysis?

A1: Matrix effects are the alteration of an analyte's signal response (suppression or enhancement) due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., soil, fruits, vegetables).[1][2][3] In this compound analysis using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-eluting matrix components such as sugars, lipids, or pigments can interfere with the ionization of this compound and its metabolites in the MS source.[4] This interference compromises the accuracy, precision, and reproducibility of quantitative results, potentially leading to an under- or overestimation of the residue levels.[5][6]

Q2: How can I determine if matrix effects are impacting my analytical results?

A2: The most common method is to compare the signal response of an analyte in a pure solvent standard against its response in a sample extract spiked with the same concentration (post-extraction spike). A significant difference in signal intensity indicates the presence of matrix effects. This can be quantified by comparing the slopes of calibration curves prepared in a neat solvent versus those prepared in a blank matrix extract.[7] A deviation of more than 20% often signifies that matrix effects need to be addressed.[8]

Q3: What are the primary strategies to counteract matrix effects?

A3: Strategies are broadly divided into two categories: compensation and minimization.

  • Compensation Strategies aim to correct for the signal alteration without removing the interfering compounds. Common methods include using matrix-matched calibration standards, the standard addition method, or employing stable isotope-labeled internal standards that experience the same effects as the analyte.[1]

  • Minimization Strategies focus on reducing the concentration of interfering matrix components in the final extract. This is achieved through more extensive sample cleanup (e.g., Solid-Phase Extraction - SPE), simple dilution of the extract if instrument sensitivity permits, or optimizing chromatographic conditions to separate the analyte from matrix interferences.[1][9][10]

Q4: For this compound analysis, what are some specific challenges and recommended approaches?

A4: this compound analysis is challenging due to its complex nature as a mixture of isomers, the limited commercial availability of all isomer standards, and its tendency to degrade or hydrolyze into its corresponding phenols.[11] A highly effective strategy is to perform an alkaline hydrolysis step on the sample extract.[11][12] This converts all this compound isomers into a single, more stable phenol metabolite (2,4-DNOP), which simplifies the analysis and often provides a more sensitive signal in LC-MS/MS.[12] This approach, combined with a robust sample preparation method like QuEChERS, is highly recommended.[11][12]

Q5: When should I choose to minimize matrix effects versus compensating for them?

A5: The choice depends on the severity of the matrix effect, the complexity of the sample, and the required sensitivity of the assay.

  • Compensation (e.g., matrix-matched calibration) is often more practical and cost-effective for routine analysis when a representative blank matrix is readily available.[4]

  • Minimization (e.g., advanced sample cleanup) is necessary when matrix effects are so severe that they cause significant ion suppression, preventing the method from reaching the required limits of detection.[13] It is also crucial when a suitable blank matrix is unavailable for matching.

Troubleshooting Guide

Problem: Poor recovery or high variability in replicate analyses.

  • Possible Cause: Significant and inconsistent matrix-induced signal suppression or enhancement.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Prepare a post-extraction spike in your sample matrix and compare its response to a standard in pure solvent. A large deviation confirms a strong matrix effect.

    • Implement Matrix-Matched Calibration: This is the most direct way to compensate. Prepare your calibration standards in a blank extract of the same matrix type as your samples.[1][3] This accounts for predictable signal changes.

    • Improve Sample Cleanup: If compensation is insufficient, enhance your sample preparation. If using QuEChERS, consider adding a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.

    • Dilute the Extract: Diluting the final extract (e.g., 10-fold) can significantly reduce the concentration of matrix components.[4][9] This is a viable option only if your instrument has sufficient sensitivity to detect this compound at the lower concentration.[9]

Problem: Inconsistent results when analyzing this compound in different types of matrices (e.g., grapes vs. soil).

  • Possible Cause: The nature and magnitude of matrix effects are highly dependent on the specific matrix composition.[6] A method validated for one matrix may not be suitable for another.

  • Troubleshooting Steps:

    • Use Matrix-Specific Calibrations: Do not use a single matrix-matched curve for all sample types. Generate a separate calibration curve for each distinct matrix (e.g., one for high-sugar fruits, one for soil).[14]

    • Optimize a Universal Sample Preparation Method: Develop a more rigorous sample preparation protocol, such as a comprehensive SPE cleanup, that effectively removes interferences from the most complex matrix you analyze.[15] This robust method is more likely to be applicable across various sample types.

    • Consider the Hydrolysis Approach: Converting this compound to its phenol metabolite can make the analysis more robust and less susceptible to variability between different matrices.[11][12]

Data Summary

Table 1: Comparison of Common Strategies to Address Matrix Effects

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Matrix-Matched Calibration Compensates for signal alteration by preparing standards in a blank matrix extract.Practical, effective, and widely used for routine analysis.[3][5]Requires a representative blank matrix; can be time-consuming to prepare.[16]Analyses where a consistent and analyte-free blank matrix is available.
Standard Addition Spiking known amounts of standard directly into aliquots of the sample for calibration.[16]Highly accurate as it accounts for the specific matrix of each sample.Labor-intensive and reduces sample throughput significantly.Complex or unique matrices where a blank is unavailable.
Stable Isotope-Labeled Internal Standard (SIL-IS) An isotopically labeled version of the analyte is added to all samples and standards.Considered the "gold standard" for compensation as the SIL-IS co-elutes and experiences identical matrix effects.[16]SIL standards are expensive and not always commercially available for all analytes.[13]Methods requiring the highest level of accuracy and precision.
Sample Dilution Reducing the concentration of both the analyte and matrix components by diluting the final extract.[13]Simple, fast, and can be very effective at reducing matrix effects.[9]Reduces method sensitivity; requires a highly sensitive instrument.[1]High-concentration samples or when using ultra-sensitive mass spectrometers.
Enhanced Sample Cleanup (e.g., SPE) Using techniques like Solid-Phase Extraction to selectively remove interfering matrix components.[10]Directly removes the source of the problem, leading to a cleaner extract and potentially better sensitivity.[15]Can be complex to develop, more time-consuming, and may lead to analyte loss if not optimized.Very complex matrices (e.g., herbs, spices) or when severe ion suppression occurs.[6]

Visualized Workflows and Logic

troubleshooting_workflow Troubleshooting Workflow for Matrix Effects start Start: Inaccurate or Variable Results quantify_me Quantify Matrix Effect (ME) (Post-extraction spike vs. solvent) start->quantify_me decision_me Is ME > 20%? quantify_me->decision_me implement_mmc Implement Matrix-Matched Calibration (MMC) decision_me->implement_mmc Yes end_ok End: Method Validated decision_me->end_ok No decision_mmc Is MMC sufficient? implement_mmc->decision_mmc improve_cleanup Improve Sample Cleanup (e.g., add d-SPE or SPE step) decision_mmc->improve_cleanup No decision_mmc->end_ok Yes decision_cleanup Is sensitivity sufficient? improve_cleanup->decision_cleanup consider_hydrolysis Alternative: Use Alkaline Hydrolysis to convert this compound to Phenol improve_cleanup->consider_hydrolysis Consider if cleanup is complex consider_dilution Dilute Final Extract decision_cleanup->consider_dilution No, sensitivity lost decision_cleanup->end_ok Yes end_fail End: Re-evaluate Method (e.g., chromatography, instrument) consider_dilution->end_fail consider_hydrolysis->end_fail

Caption: Troubleshooting decision tree for addressing matrix effects.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Options homogenize 1. Homogenize Sample (e.g., 10-15g) extract 2. Add Acetonitrile & Salts (QuEChERS Extraction) homogenize->extract centrifuge1 3. Vortex & Centrifuge extract->centrifuge1 aliquot 4. Take Aliquot of Supernatant centrifuge1->aliquot direct_analysis Option A: Direct Analysis (with d-SPE cleanup if needed) aliquot->direct_analysis Direct hydrolysis Option B: Alkaline Hydrolysis (Add NH3, incubate) aliquot->hydrolysis Hydrolysis lcms 5. LC-MS/MS Analysis (with Matrix-Matched Calibration) direct_analysis->lcms neutralize Neutralize with Acid hydrolysis->neutralize neutralize->lcms data 6. Data Processing & Quantification lcms->data

Caption: QuEChERS-based experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: QuEChERS Extraction with Matrix-Matched Calibration

This protocol describes a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting this compound residues, followed by analysis using matrix-matched standards.

1. Sample Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • For wet samples, add 10 mL of acetonitrile. For dry samples, first add 10 mL of reagent water and allow to rehydrate before adding acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. (Optional) Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing magnesium sulfate and other sorbents like PSA (for removing organic acids) and C18 (for removing nonpolar interferences).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Preparation for Injection:

  • Take the final supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • This extract is now ready for LC-MS/MS analysis.

4. Matrix-Matched Calibration:

  • Perform the same extraction (and cleanup) procedure on a blank matrix sample known to be free of this compound.

  • Use the resulting blank extract as the diluent to prepare a series of calibration standards by spiking with known concentrations of a this compound analytical standard.[17]

  • Analyze these matrix-matched standards alongside your samples to generate a calibration curve that compensates for matrix effects.

Protocol 2: Alkaline Hydrolysis for Simplified this compound Analysis

This protocol is an add-on to the QuEChERS method, designed to convert all this compound isomers to their common phenol metabolite (2,4-DNOP) for simplified and more sensitive detection.[11][12]

1. Initial Extraction:

  • Follow steps 1 and 2 from Protocol 1 to obtain a cleaned-up QuEChERS extract.

2. Hydrolysis Step:

  • Transfer a precise volume of the final extract (e.g., 1000 µL) into a clean vial.

  • Add a small volume of 25% aqueous ammonia solution (e.g., 25 µL). The exact amount may need optimization based on the commodity type.[12]

  • Cap the vial and allow it to react. Incubation can be done overnight (≥12 hours) at room temperature or accelerated by heating (e.g., 2 hours at 60°C).[12]

3. Neutralization and Analysis:

  • After incubation, neutralize the hydrolysate by adding a corresponding volume of concentrated acetic acid (e.g., 25 µL).[12]

  • The sample is now ready for direct injection and analysis by LC-MS/MS.

  • Note: Your calibration standards and QC samples must also undergo the same hydrolysis and neutralization steps to ensure accurate quantification of the resulting 2,4-DNOP. The analysis should target the MRM transitions for 2,4-DNOP.

References

stability of dinocap in different organic solvents for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of dinocap in various organic solvents for the preparation of stock solutions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the integrity of their this compound stock solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are recommended for preparing this compound stock solutions?

A1: this compound is soluble in a variety of organic solvents. Acetonitrile is a commonly used solvent; however, it is crucial to acidify it to ensure the stability of the stock solution. Other solvents such as acetone, methanol, ethyl acetate, toluene, and heptane can also be used.[1][2] The choice of solvent may depend on the specific requirements of your experiment and the analytical method being used.

Q2: Why is my this compound stock solution in acetonitrile degrading quickly?

A2: this compound is known to be unstable in pure acetonitrile.[3] This degradation is often due to hydrolysis of the crotonate ester group. To prevent rapid degradation, it is essential to acidify the acetonitrile with a weak acid, such as 0.4% acetic acid.[3]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To minimize degradation, this compound stock solutions should be stored in a cool and dark place.[4][5] this compound is sensitive to light (photolysis) and temperatures above 32°C.[1] For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is recommended. Solutions should be stored in tightly sealed amber glass vials to prevent solvent evaporation and exposure to light.

Q4: How long can I store my this compound stock solution?

A4: The stability of your this compound stock solution will depend on the solvent, storage temperature, and exposure to light. A stock solution of this compound in acetonitrile containing 0.4% acetic acid has been shown to be stable for up to 36 months when stored in a refrigerator.[3] For other solvents, it is recommended to perform periodic stability checks, especially if stored for an extended period.

Q5: What are the signs of this compound degradation in my stock solution?

A5: The primary degradation products of this compound are its corresponding phenols.[4] An increase in the concentration of these phenols in your stock solution, which can be monitored by analytical techniques such as HPLC or LC-MS/MS, is a key indicator of degradation. Visually, a change in the color or clarity of the solution might also suggest degradation, although this is not a reliable indicator on its own.

This compound Stock Solution Stability Data

SolventConcentrationStorage TemperatureStability DurationNotes
Acetonitrile (with 0.4% Acetic Acid)1 mg/mLRefrigerator (2-8°C)Up to 36 monthsAcidification is critical for stability.[3]
Acetonitrile (pure)Not specifiedNot specifiedUnstable, rapid degradation observedNot recommended for stock solutions.[3]
AcetoneNot specified≤ -20°C (recommended)Data not availableGeneral good solvent for non-polar compounds.
MethanolNot specified≤ -20°C (recommended)Data not availableMay be less stable due to its protic nature.
Ethyl AcetateNot specified≤ -20°C (recommended)Data not availableA less polar option, potentially offering good stability.
TolueneNot specified≤ -20°C (recommended)Data not availableA non-polar, aprotic solvent, likely to provide good stability.
HeptaneNot specified≤ -20°C (recommended)Data not availableA non-polar, aprotic solvent, likely to provide good stability.

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol outlines a general procedure for determining the stability of this compound in a chosen organic solvent.

1. Materials:

  • This compound analytical standard
  • High-purity organic solvent (e.g., acetonitrile, acetone, methanol)
  • Acetic acid (for acidified acetonitrile)
  • Amber glass vials with PTFE-lined caps
  • Analytical balance
  • Volumetric flasks
  • Pipettes
  • HPLC or LC-MS/MS system

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound analytical standard. b. Dissolve the standard in the chosen organic solvent in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL). c. If using acetonitrile, add 0.4% (v/v) of acetic acid to the solvent before preparing the solution. d. Mix thoroughly until the this compound is completely dissolved.

3. Storage Conditions: a. Aliquot the stock solution into multiple amber glass vials. b. Tightly seal the vials. c. Store the vials under the desired conditions (e.g., room temperature, 2-8°C, -20°C) and protect from light.

4. Analysis: a. At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 36 months), retrieve a vial from each storage condition. b. Allow the vial to come to room temperature before opening. c. Analyze the concentration of this compound and its primary phenol degradation products using a validated HPLC or LC-MS/MS method.

5. Data Evaluation: a. Calculate the percentage of the initial this compound concentration remaining at each time point. b. A common stability criterion is the concentration remaining within ±10% of the initial concentration. c. Plot the concentration of this compound over time to determine the degradation rate.

Troubleshooting and Visualization

Troubleshooting Guide for this compound Stock Solution Issues

This flowchart provides a logical workflow for troubleshooting common problems encountered with this compound stock solutions.

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_solution Is the this compound stock solution suspect? start->check_solution prepare_fresh Prepare fresh stock solution and repeat experiment check_solution->prepare_fresh Yes other_factors Investigate other experimental factors check_solution->other_factors No issue_persists Does the issue persist? prepare_fresh->issue_persists investigate_stability Investigate stock solution stability issue_persists->investigate_stability Yes issue_persists->other_factors No check_solvent Was the correct solvent and preparation method used? (e.g., acidified acetonitrile) investigate_stability->check_solvent correct_solvent Prepare new stock solution with the correct solvent/method check_solvent->correct_solvent No check_storage Were the storage conditions appropriate? (Cool, dark, sealed vial) check_solvent->check_storage Yes correct_solvent->prepare_fresh correct_storage Store stock solution under recommended conditions check_storage->correct_storage No analyze_solution Analyze aged stock solution for degradation products (phenols) via HPLC/LC-MS check_storage->analyze_solution Yes correct_storage->prepare_fresh degradation_detected Degradation products detected? analyze_solution->degradation_detected discard_solution Discard old stock solution and prepare a fresh one degradation_detected->discard_solution Yes degradation_detected->other_factors No discard_solution->prepare_fresh

Troubleshooting workflow for this compound stock solution issues.

Logical Relationship for Ensuring this compound Stock Solution Integrity

This diagram illustrates the key factors influencing the stability of this compound stock solutions and the necessary control measures.

DinocapStability cluster_factors Factors Affecting Stability cluster_controls Control Measures cluster_outcome Desired Outcome Solvent Solvent Choice Acidification Acidify Acetonitrile Solvent->Acidification Temperature Storage Temperature Refrigeration Refrigerate or Freeze Temperature->Refrigeration Light Light Exposure AmberVials Use Amber Vials Light->AmberVials pH pH of Solution AvoidAlkaline Avoid Alkaline Conditions pH->AvoidAlkaline StableSolution Stable this compound Stock Solution Acidification->StableSolution Refrigeration->StableSolution AmberVials->StableSolution AvoidAlkaline->StableSolution

References

Technical Support Center: Optimizing QuEChERS Recovery for Dinocap in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of dinocap from complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and its isomers. A primary challenge in this compound analysis is its instability and the commercial availability of standards for its various isomers.[1] A common and effective approach involves a modified QuEChERS protocol with a subsequent alkaline hydrolysis step to convert this compound esters into their corresponding, more stable phenols for quantification by LC-MS/MS.[1][2]

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Recovery of this compound Analyte Instability: this compound esters are susceptible to hydrolysis and photolysis, especially in non-acidified solvents.[1][2]- Ensure standard solutions and extracts are kept in an acidic medium, cool, and protected from light.[1][2]- Perform alkaline hydrolysis on an aliquot of the QuEChERS extract to convert this compound to its more stable phenol form before LC-MS/MS analysis.[1][2]
Incomplete Extraction from Matrix: The efficiency of the extraction solvent can be hindered by the complexity of the matrix.- For dry samples like raisins or hazelnuts, pre-wet the homogenized sample with water before adding the extraction solvent to improve partitioning.- Ensure vigorous and immediate shaking after adding QuEChERS salts to prevent agglomeration and ensure proper phase separation.[3]
Matrix Effects: Co-extracted matrix components can cause signal suppression or enhancement during LC-MS/MS analysis, leading to inaccurate recovery values.[3][4]- Utilize matrix-matched standards for calibration to compensate for matrix effects.[3][5][6]- If matrix interference is high, consider optimizing the d-SPE cleanup step by testing different sorbents (e.g., C18, GCB, PSA). However, for some complex matrices, a "no cleanup" approach after the initial extraction might yield better recovery if the extract is relatively clean.[3]
High Variability in Results Inconsistent Hydrolysis: The conversion of this compound to its phenol may be incomplete or variable between samples.- Optimize the hydrolysis conditions. A common starting point is adding 10-25 µL of 25% aqueous ammonia solution to 0.5-1 mL of the QuEChERS extract and allowing it to react for at least 12 hours at room temperature or 2 hours at 60°C.[1][2]- For dry commodities or matrices of animal origin, a larger volume of ammonia solution (e.g., 75 µL) may be necessary.[2]
Poor Phase Separation: Inadequate separation of the organic and aqueous layers will lead to inconsistent analyte concentrations in the final extract.- Ensure the correct ratio of sample, solvent, and salts is used as per the chosen QuEChERS protocol (e.g., EN 15662).[2][7]- Centrifuge at a sufficient speed and duration to achieve a clear separation of the layers.[4]
Peak Tailing or Splitting in Chromatogram GC Analysis Issues: this compound is very sensitive to the injector temperature and the condition of the liner in Gas Chromatography (GC) systems.[1]- LC-MS/MS is generally the preferred method for this compound analysis due to thermal degradation issues in GC.[1][2]- If GC is necessary, optimize the injector temperature and regularly maintain the liner.
Co-elution of Isomers: The various this compound isomers and their corresponding phenols are structurally similar and can be difficult to separate chromatographically.[1]- While complete separation of all isomers can be challenging, isomer-specific mass transitions in LC-MS/MS can be used for distinction and quantification.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound analysis so challenging?

A1: The analysis of this compound is complicated by several factors:

  • Multiple Isomers: Commercial this compound is a mixture of six different isomers, and standards for individual isomers are not always commercially available.[1]

  • Analyte Instability: this compound esters are prone to degradation through hydrolysis and photolysis.[1][2]

  • Analytical Challenges: In GC analysis, this compound is sensitive to high temperatures. In LC-MS/MS, it can undergo in-source fragmentation to its corresponding phenol.[1][2]

Q2: What is the recommended QuEChERS approach for this compound?

A2: A modified QuEChERS method is recommended, which involves an initial extraction using a standard buffered QuEChERS protocol (e.g., EN 15662), followed by an alkaline hydrolysis step on the extract to convert all this compound isomers to their respective phenols.[1][2] This simplifies the analysis by reducing the number of target analytes and improves sensitivity as the phenols often provide a stronger signal in ESI negative mode.[2]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: Converting meptylthis compound (a this compound isomer) to its phenol (2,4-DNOP) via alkaline hydrolysis can significantly improve sensitivity in LC-MS/MS analysis, as the phenol provides a much more intense signal in ESI negative mode.[2]

Q4: What are typical recovery rates for this compound using this modified QuEChERS method?

Quantitative Data Summary

Table 1: Recovery of Meptylthis compound and its Phenol in Tomatoes using QuEChERS and LC-MS/MS [8]

AnalyteSpiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
Meptylthis compound0.02957
Meptylthis compound phenol (2,4-DNOP)0.005986

Table 2: Recovery of Meptylthis compound in Grapes using QuEChERS and LC-ToF [8]

Analysis ApproachSpiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
Direct Analysis (as Meptylthis compound)0.02928
Direct Analysis (as Meptylthis compound)0.1965
After Hydrolysis (as 2,4-DNOP)0.021029
After Hydrolysis (as 2,4-DNOP)0.11056

Experimental Protocols

Key Experiment: Modified QuEChERS with Alkaline Hydrolysis for this compound Analysis

This protocol is based on the EN 15662 QuEChERS method with a post-extraction hydrolysis step.

1. Sample Preparation and Extraction (EN 15662 QuEChERS)

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g) using a high-speed blender. For dry samples, pre-wetting may be required.[7]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate citrate-buffered QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) - Optional Cleanup

  • For extracts with significant matrix interference, a d-SPE cleanup step can be performed. However, for some matrices, this step may be omitted to improve recovery.[3]

  • If proceeding with d-SPE:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

3. Alkaline Hydrolysis

  • Transfer a 0.5 mL to 1 mL aliquot of the final QuEChERS extract into a vial.

  • Add 10-25 µL of a 25% aqueous ammonia solution. For dry or high-fat matrices, this volume may need to be increased to 75 µL.[1][2]

  • Allow the reaction to proceed for at least 12 hours at room temperature or for 2 hours at 60°C to ensure complete conversion of this compound esters to their phenols.[2][8]

  • (Optional Neutralization) Before injection, neutralize the hydrolysate by adding an equivalent amount of concentrated acetic acid.[2]

4. LC-MS/MS Analysis

  • Analyze the resulting solution directly by LC-MS/MS, typically in ESI negative mode for the detection of the this compound phenols.[1]

Visualizations

QuEChERS_Workflow_for_this compound cluster_cleanup Cleanup Phase start_end start_end process process decision decision output output start Start: Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Acetonitrile Extract centrifuge1->supernatant d_spe Optional d-SPE Cleanup supernatant->d_spe hydrolysis Alkaline Hydrolysis (NH3 solution) supernatant->hydrolysis Direct to Hydrolysis (No d-SPE) d_spe->hydrolysis Clean Extract analysis LC-MS/MS Analysis (ESI Negative Mode) hydrolysis->analysis

Caption: Workflow for this compound Analysis using QuEChERS with Alkaline Hydrolysis.

Troubleshooting_Logic issue issue cause cause solution solution low_recovery Issue: Low/Variable Recovery instability Potential Cause: This compound Instability low_recovery->instability matrix_effects Potential Cause: Matrix Effects low_recovery->matrix_effects extraction_issue Potential Cause: Incomplete Extraction low_recovery->extraction_issue hydrolysis Solution: Alkaline Hydrolysis to Phenol instability->hydrolysis matrix_matched Solution: Use Matrix-Matched Standards matrix_effects->matrix_matched optimize_extraction Solution: Optimize Extraction Step (e.g., pre-wetting) extraction_issue->optimize_extraction

Caption: Troubleshooting Logic for Low this compound Recovery in QuEChERS.

References

Technical Support Center: Analysis of Dinocap by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of dinocap and its isomers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A primary focus of this guide is to address the common challenge of in-source fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

In-source fragmentation (ISF) is a common phenomenon in the analysis of this compound, where the parent molecule fragments into its corresponding phenol within the ion source of the mass spectrometer.[1][2] While some analytical methods intentionally promote this conversion to leverage the higher sensitivity of the phenol,[3][4] other applications may require the analysis of the intact parent compound. This guide provides strategies to minimize unwanted in-source fragmentation.

Problem: I am observing significant in-source fragmentation of this compound, leading to a weak or absent parent ion peak and a strong phenol fragment peak.

Solutions:

The primary strategies to minimize in-source fragmentation involve "softening" the ionization conditions. This can be achieved by optimizing various parameters in the electrospray ionization (ESI) source.

1. Optimize Cone Voltage / Declustering Potential (DP):

The cone voltage (also known as declustering potential or fragmentor voltage on different instrument platforms) is a critical parameter influencing ISF.[5][6][7] Lowering this voltage reduces the energy imparted to the ions as they enter the mass spectrometer, thereby minimizing their fragmentation.

Troubleshooting Steps:

  • Systematically reduce the cone voltage: Start with your current method's value and decrease it in increments (e.g., 5-10 V).

  • Monitor the parent and fragment ion signals: Observe the intensity of the this compound parent ion and its corresponding phenol fragment at each voltage setting.

  • Identify the optimal range: Find the voltage that provides the best signal for the parent ion while keeping the fragment ion signal at an acceptable level.

Table 1: Effect of Cone Voltage on In-Source Fragmentation (Illustrative)

Cone Voltage (V)This compound Parent Ion Intensity (cps)This compound Phenol Fragment Intensity (cps)Parent-to-Fragment Ratio
1005,000500,0000.01
7550,000250,0000.2
50200,000100,0002
25150,00020,0007.5

Note: This table provides illustrative data based on general principles of in-source fragmentation. Optimal values are instrument-dependent and must be determined empirically.

2. Adjust Ion Source Temperature:

Higher source temperatures can provide more thermal energy to the analyte molecules, leading to increased fragmentation.[5]

Troubleshooting Steps:

  • Lower the source temperature: Decrease the temperature in increments (e.g., 25-50 °C) and monitor the impact on the parent and fragment ion signals.

  • Balance desolvation and fragmentation: Be aware that lowering the temperature too much can lead to incomplete desolvation and a decrease in overall signal intensity. Find a balance that minimizes fragmentation without significantly compromising sensitivity.

Table 2: Influence of Ion Source Temperature on In-Source Fragmentation (Illustrative)

Source Temperature (°C)This compound Parent Ion Intensity (cps)This compound Phenol Fragment Intensity (cps)Parent-to-Fragment Ratio
55010,000600,0000.017
450100,000300,0000.33
350250,000150,0001.67
250180,00050,0003.6

Note: This table provides illustrative data. The optimal temperature is dependent on the specific instrument and LC conditions.

3. Modify Mobile Phase Composition:

The composition of the mobile phase can influence ionization efficiency and the stability of the analyte in the ESI droplet.

Troubleshooting Steps:

  • Adjust the pH: this compound is unstable in basic conditions.[1] Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to stabilize the parent compound.

  • Consider solvent choice: While acetonitrile is common, methanol can sometimes lead to softer ionization conditions. Experiment with different solvent compositions if fragmentation persists.

  • Ammonium adducts: In some cases, the formation of adducts, such as with ammonium, can stabilize the parent ion. Consider the addition of a low concentration of ammonium formate or acetate to the mobile phase.[3]

Logical Workflow for Troubleshooting this compound In-Source Fragmentation

G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Optimization cluster_3 Evaluation cluster_4 Outcome start High this compound Phenol Signal, Low/No this compound Parent Signal cone_voltage Reduce Cone Voltage/ Declustering Potential start->cone_voltage Primary Adjustment temp Lower Ion Source Temperature cone_voltage->temp If fragmentation persists evaluate Evaluate Parent-to-Fragment Ratio cone_voltage->evaluate mobile_phase Modify Mobile Phase (e.g., add acid, change solvent) temp->mobile_phase If further optimization is needed temp->evaluate mobile_phase->evaluate success Successful Minimization of ISF evaluate->success Ratio Improved alternative Consider Quantifying Phenol Fragment evaluate->alternative Ratio Still Low

Caption: A logical workflow for troubleshooting and minimizing the in-source fragmentation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound parent ion signal so low, even after optimizing source parameters?

A1: this compound is inherently prone to in-source fragmentation, and in many cases, the phenol fragment provides a much more intense signal in negative ESI mode.[4] Even with optimized "soft" ionization conditions, you may still observe a significant phenol signal. For some applications, particularly residue analysis, many validated methods intentionally hydrolyze the sample and quantify the resulting phenol for enhanced sensitivity and to account for all this compound isomers.[1][8]

Q2: What are the typical MRM transitions for this compound and its phenol fragment?

A2: Since this compound readily loses its crotonate group, the most sensitive and commonly monitored transitions are those of the resulting dinitrophenol. For meptylthis compound, the corresponding phenol is 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP).

Table 3: Exemplary LC-MS/MS Conditions for Meptylthis compound Phenol (2,4-DNOP)

ParameterSetting
Ionization ModeESI Negative
Precursor Ion (m/z)295
Product Ion 1 (m/z)193
Collision Energy 1 (eV)-40
Declustering Potential 1 (V)-70
Product Ion 2 (m/z)134
Collision Energy 2 (eV)-72
Declustering Potential 2 (V)-70
Ion Spray Voltage (V)-4500
Source Temperature (°C)470

Source: Adapted from EURL-SRM Analytical Observations Report.[9] Note that optimal collision energies and declustering potentials are instrument-specific.

Q3: Is it acceptable to quantify this compound using its phenol fragment?

A3: Yes, for many regulatory and residue analysis applications, this is the preferred and validated approach.[1][8] The residue definition for this compound often includes the sum of its isomers and their corresponding phenols.[2] Quantifying the phenol can provide a more accurate and sensitive measurement of the total this compound residue.

Q4: What are the different isomers of this compound, and how do they affect the analysis?

A4: Commercial this compound is a mixture of several isomers, with meptylthis compound being the most abundant and active component.[2][10] The isomers are structurally very similar, making their chromatographic separation challenging.[1] This is another reason why methods that convert all isomers to their corresponding phenols are advantageous, as it simplifies the analysis to a smaller number of compounds.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS with Alkaline Hydrolysis for Total this compound Determination

This protocol is adapted from methodologies that aim to quantify total this compound residues by converting all isomers to their respective phenols prior to LC-MS/MS analysis.[1][4]

  • Extraction:

    • Homogenize 10-15 g of the sample.

    • Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using a buffered acetonitrile system (e.g., citrate buffer).

  • Alkaline Hydrolysis:

    • Take an aliquot (e.g., 0.5-1 mL) of the QuEChERS extract.

    • Add a small volume of aqueous ammonia (e.g., 10-25 µL of 25% ammonia solution) to induce hydrolysis.

    • Allow the reaction to proceed at room temperature for a sufficient time (e.g., 2-12 hours, depending on the isomers present) or at a slightly elevated temperature (e.g., 40-60°C) for a shorter period to ensure complete conversion of the this compound esters to their phenols.[1][4]

  • Neutralization and Analysis:

    • Neutralize the extract with a weak acid (e.g., acetic acid or formic acid).

    • The extract is then ready for direct injection into the LC-MS/MS system for the analysis of the this compound phenols.

This compound to Phenol Fragmentation Pathway

G This compound This compound (Parent Ester) Phenol Dinitrophenol (Fragment) This compound->Phenol In-Source Fragmentation (ISF) Loss Loss of Crotonic Acid

Caption: The in-source fragmentation pathway of this compound to its corresponding dinitrophenol.

References

challenges in separating dinocap and meptyldinocap chromatographically

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dinocap and meptylthis compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of this compound and meptylthis compound.

Question: Why am I seeing poor separation or co-elution of peaks when analyzing this compound and meptylthis compound?

Answer:

The poor chromatographic separation of this compound and meptylthis compound is a significant challenge due to their structural similarities. This compound itself is a complex mixture of six dinitrophenyl crotonate isomers, while meptylthis compound is one of these specific isomers, 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate (2,4-DNOPC).[1][2][3] These isomers are structurally very similar, leading to difficulties in achieving baseline separation.[1]

Troubleshooting Steps:

  • Consider an Alternative Analytical Approach: Direct separation of all this compound isomers is challenging. A widely adopted and reliable method involves the alkaline hydrolysis of all this compound esters (including meptylthis compound) to their corresponding phenols.[1][4][5] This simplifies the analysis by reducing the number of target analytes. The resulting phenols can then be sensitively and selectively measured by LC-MS/MS.[1][4]

  • Optimize Gas Chromatography (GC) Conditions: While challenging, GC can offer better separation of the parent ester isomers compared to Liquid Chromatography (LC).[6] However, be aware of the following:

    • Thermal Degradation: this compound and meptylthis compound are susceptible to thermal degradation in the GC injector, leading to the formation of their respective phenols.[1][6] This can affect the accuracy and robustness of your quantification.[6]

    • Injector and Liner Condition: The degree of degradation is highly dependent on the injector temperature and the cleanliness and condition of the GC liner.[1][6] Regular maintenance is crucial.

  • Optimize Liquid Chromatography (LC) Conditions:

    • In-Source Fragmentation: When using LC-MS/MS, be aware that meptylthis compound can undergo in-source fragmentation to its corresponding phenol.[1][4] The phenol often produces a more intense signal in ESI negative mode.[4]

    • Column Choice: While specific column recommendations are not extensively detailed in the literature for the separation of all isomers, a reversed-phase C18 column is commonly used for the analysis of the hydrolyzed phenols.

Question: My quantitative results for this compound/meptylthis compound are inconsistent and show poor reproducibility. What could be the cause?

Answer:

Inconsistent results are often linked to the instability of the analytes and their standards, as well as the challenges in the analytical method itself.

Troubleshooting Steps:

  • Check Standard Solution Stability: this compound and meptylthis compound crotonate esters can readily undergo hydrolysis and photolysis in solution.[1][6]

    • Acidify Standards: To ensure the stability of stock and working solutions, especially when using acetonitrile as a solvent, acidification is recommended.[4][6]

    • Storage: Store standard solutions in a cool, dark environment to minimize degradation.[4][6]

    • Phenol Impurity: Be aware that even with proper storage, small amounts of the free phenols are often present as impurities in standard solutions.[4]

  • Evaluate the Analytical Method:

    • GC Degradation: If using GC, the thermal degradation mentioned previously can lead to variable results depending on the matrix and the condition of the GC system.[6]

    • Hydrolysis Method: For more robust and reproducible quantification, consider implementing the alkaline hydrolysis method to convert all isomers to their phenols prior to LC-MS/MS analysis.[1][4] This approach has demonstrated good recovery and repeatability.[7]

Question: I am having difficulty obtaining analytical standards for all the this compound isomers. How can I proceed with my analysis?

Answer:

The commercial unavailability of analytical standards for individual this compound isomers (except for meptylthis compound) and their corresponding phenols is a known limitation.[1][6]

Solution:

The recommended approach is to use a method that does not require the individual isomer standards. By hydrolyzing the this compound and meptylthis compound esters to their phenols, you can quantify the total residues.[1] For meptylthis compound, the corresponding phenol, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), is commercially available and can be used for quantification.[1] For the broader this compound analysis, the results are often expressed as the sum of all this compound isomers and their corresponding phenols.[1]

Frequently Asked Questions (FAQs)

What is the primary challenge in separating this compound and meptylthis compound?

The main challenge lies in the fact that this compound is a mixture of six structurally similar isomers, and meptylthis compound is one of those isomers.[1][3] This structural similarity makes their chromatographic separation extremely difficult.[1]

Is it better to use GC or LC for the analysis of this compound and meptylthis compound?

Both techniques have their advantages and disadvantages:

  • Gas Chromatography (GC): Can offer better chromatographic separation of the parent isomers. However, it is prone to issues with thermal degradation of the analytes in the injector, which can compromise the accuracy and robustness of the method.[1][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a sensitive and selective technique. However, in-source fragmentation of the parent esters to their phenols can occur.[1][4] A common and effective approach is to intentionally hydrolyze the esters to their phenols before analysis, which simplifies the chromatogram and can improve sensitivity.[4]

What is the purpose of the alkaline hydrolysis step in some analytical methods?

The alkaline hydrolysis step is used to convert all this compound and meptylthis compound ester isomers into their corresponding phenol metabolites.[1][4][5] This simplifies the analysis by reducing the number of analytes that need to be separated and detected. It also overcomes the challenge of unavailable analytical standards for each individual isomer.[1]

How can I ensure the stability of my this compound and meptylthis compound standard solutions?

To prevent degradation via hydrolysis and photolysis, it is recommended to acidify the standard solutions, particularly when prepared in acetonitrile, and to store them in a cool, dark place.[4][6]

Experimental Protocols

Alkaline Hydrolysis and LC-MS/MS Analysis of Meptylthis compound and this compound

This method is adapted from procedures that focus on the analysis of the hydrolyzed phenols for improved sensitivity and robustness.[1][4]

1. Sample Extraction (QuEChERS Method)

  • The sample extraction is typically performed using the citrate-buffered QuEChERS (EN 15662) method.[1][4] For commodities with high oil content, the QuOil method (CEN/TS 17062:2019) is recommended.[4]

2. Alkaline Hydrolysis

  • Transfer a 0.5 mL aliquot of the QuEChERS raw extract into a vial.[1]

  • Add 10 µL of a 25% aqueous ammonia solution.[1]

  • Allow the reaction to proceed for at least 12 hours at room temperature to ensure complete hydrolysis of the 2,4-DNOPCs.[1] Alternatively, the reaction can be accelerated by heating at 40°C or 60°C for 2 hours.[1][4]

3. LC-MS/MS Analysis

  • The hydrolyzed extract can be directly analyzed by LC-MS/MS, typically in ESI negative mode.[1][4]

  • The analysis will focus on the detection of the corresponding phenols. The distinction between the different phenol isomers can be achieved using isomer- or group-specific mass transitions if needed.[1]

Quantitative Data Summary

ParameterMatrixValueReference
Recovery Mango93-98%[7]
Soil93-98%[7]
Grapes>80%[5]
Pomegranate>80%[5]
Limit of Quantification (LOQ) Mango0.025 µg/g[7]
Soil0.025 µg/g[7]
Grapes10 ng/g[5]
Pomegranate25 ng/g[5]
Various Vegetables & Fruits0.01 mg/kg[7]
Relative Standard Deviation (RSD) Mango & Soil2-6%[7]

Visualizations

experimental_workflow Experimental Workflow: Hydrolysis Method for this compound/Meptylthis compound Analysis cluster_extraction Sample Preparation cluster_hydrolysis Derivatization cluster_analysis Analysis sample Sample (e.g., Fruit, Vegetable) extraction QuEChERS Extraction (EN 15662) sample->extraction extract Raw Extract extraction->extract hydrolysis Alkaline Hydrolysis (e.g., aq. NH3, room temp, 12h) extract->hydrolysis hydrolysate Hydrolyzed Extract (Phenols) hydrolysis->hydrolysate lcmsms LC-MS/MS Analysis (ESI Negative Mode) hydrolysate->lcmsms data Data Acquisition & Quantification lcmsms->data

Caption: Workflow for the analysis of this compound and meptylthis compound via hydrolysis.

troubleshooting_guide Troubleshooting Logic for Poor Separation start Issue: Poor Peak Separation or Co-elution check_method Are you analyzing the parent esters directly? start->check_method hydrolysis_path This is a known challenge due to structural similarity of isomers. check_method->hydrolysis_path Yes lc_optimization Optimize LC conditions. Be aware of in-source fragmentation. check_method->lc_optimization No, analyzing phenols recommend_hydrolysis Recommended Solution: Implement alkaline hydrolysis to convert esters to phenols before LC-MS/MS analysis. hydrolysis_path->recommend_hydrolysis gc_optimization If direct analysis is required: Optimize GC conditions (injector temp, liner) Be aware of thermal degradation. hydrolysis_path->gc_optimization hydrolysis_path->lc_optimization

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Low-Level Dinocap Detection in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of dinocap residues in produce at low levels. It is intended for researchers, scientists, and professionals in drug development and food safety.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound in produce?

A1: The analysis of this compound is complex due to several factors:

  • Multiple Isomers: Commercial this compound is a mixture of six dinitrophenyl crotonate isomers, and standards for individual isomers are often not commercially available.[1]

  • Analyte Instability: this compound esters are susceptible to hydrolysis and photolysis, converting to their corresponding phenols in solution. They are also sensitive to high temperatures in GC injectors.[1][2]

  • Structural Similarity: The isomers and their phenols are structurally very similar, making chromatographic separation and mass spectrometric differentiation challenging.[1]

  • In-source Fragmentation: During LC-MS/MS analysis, this compound esters can fragment into their phenols in the ion source.[1][2]

Q2: What is the recommended analytical approach for low-level this compound detection?

A2: A common and effective strategy is to hydrolyze all this compound isomers to their corresponding phenols and quantify the phenols using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode.[1][2] This approach simplifies the analysis by reducing the number of target analytes and improves sensitivity, as the phenols often provide a stronger signal than the parent esters.[2]

Q3: What is the purpose of the hydrolysis step in this compound analysis?

A3: The hydrolysis step, typically performed under alkaline conditions (e.g., using ammonia), quantitatively converts the various this compound ester isomers into their corresponding dinitrophenols.[1][3] This simplifies the chromatographic analysis, as the number of target analytes is reduced. Furthermore, the phenolic forms of this compound are generally more responsive in ESI-negative LC-MS/MS, leading to improved sensitivity.[2]

Q4: Which sample preparation technique is most suitable for this compound analysis in produce?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and reliable technique for extracting this compound residues from fruit and vegetable matrices.[1][2] The citrate-buffered version (EN 15662) is commonly cited.[1][2] For high oil content commodities, the QuOil method may be more appropriate.[2]

Q5: What are the typical validation parameters for a this compound analytical method?

A5: Method validation for this compound analysis should include assessment of linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of quantification (LOQ), and selectivity. The tables below summarize typical performance data from validated methods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Response Analyte Degradation: this compound esters may have hydrolyzed to phenols in the standard solution or sample extract.Acidify standard solutions and store them in a cool, dark place to minimize hydrolysis and photolysis.[2] Analyze for the phenolic metabolites in addition to the parent compounds.
Poor Ionization: Inefficient ionization of this compound esters in the MS source.Switch to analyzing the hydrolyzed phenols, which ionize more efficiently in ESI negative mode.[2]
Instrumental Issues: Contaminated GC liner or MS source.Perform routine maintenance on the GC injector and MS source. This compound is sensitive to injector temperature and liner condition.[1]
Poor Peak Shape/Chromatography Isomer Co-elution: The various this compound isomers are difficult to separate chromatographically.[1]Implement the hydrolysis step to analyze the phenols, which may be easier to separate. If separation of phenols is still an issue, use isomer-specific mass transitions for quantification.[1]
Matrix Effects: Co-eluting matrix components can interfere with the analyte peak.Optimize the clean-up step of the sample preparation method (e.g., use of dSPE). Employ matrix-matched calibration standards.
High Variability in Results (Poor Precision) Incomplete Hydrolysis: The conversion of this compound esters to phenols is not complete.Ensure the hydrolysis conditions (reagent concentration, temperature, and time) are optimized for quantitative conversion. Hydrolysis of 2,4-DNOPCs can take up to 12 hours at room temperature.[1]
Sample Inhomogeneity: Uneven distribution of pesticide residues in the produce.Homogenize the sample thoroughly, for example, by cryogenic milling.[4]
False Positives/Interferences Matrix Interferences: Endogenous compounds in the sample matrix may have similar mass transitions to the target analytes.[5]Use high-resolution mass spectrometry (HRMS) for more specific detection. Ensure chromatographic separation from interfering peaks.
Contamination: Contamination from lab equipment or reagents.Analyze procedural blanks to identify and eliminate sources of contamination.

Data Presentation

Table 1: Method Performance for Meptylthis compound (as 2,4-DNOP) in Various Produce

Matrix Method LOQ (mg/kg) Recovery (%) RSD (%) Reference
CabbagesLC-MS/MS0.0189.7 - 93.36.3 - 8.5[3]
CucumbersLC-MS/MS0.0187.7 - 95.15.8 - 10.4[3]
TomatoesLC-MS/MS0.0189.3 - 96.06.8 - 9.2[3]
ApplesLC-MS/MS0.0192.0 - 98.35.1 - 10.3[3]
PearsLC-MS/MS0.0189.0 - 95.05.3 - 10.2[3]
GrapesLC-MS/MS0.0181.2 - 95.85.8 - 10.4[3]
MangoLC-MS/MS0.02593 - 982 - 6[6]

Table 2: Method Performance for this compound (as total phenols) in Various Produce

Matrix Method Validation Level (mg/kg) Recovery Reproducibility Reference
GrapesLC-MS/MS0.005GoodGood[1]
StrawberriesLC-MS/MS0.005GoodGood[1]
CucumberLC-MS/MS0.005GoodGood[1]

Experimental Protocols

Detailed Methodology for this compound Analysis in Produce via Hydrolysis and LC-MS/MS

This protocol is a generalized procedure based on commonly cited methods.[1][2][3]

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Homogenize a representative sample of the produce, preferably by cryogenic milling with dry ice.[4]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate citrate buffering salts (e.g., from a commercially available QuEChERS salt packet, EN 15662).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

2. Alkaline Hydrolysis

  • Take a 0.5 mL aliquot of the supernatant (acetonitrile extract).

  • Add 10 µL of 25% aqueous ammonia solution.

  • Let the mixture stand at room temperature for at least 12 hours (or 2 hours at 40-60°C) to ensure complete hydrolysis of all this compound esters to their corresponding phenols.[1][2]

  • Neutralize the hydrolysate with an appropriate amount of a weak acid, such as acetic acid, before injection if necessary for the chromatographic conditions.

3. LC-MS/MS Analysis

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18) for the separation of the phenolic metabolites.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium formate to improve chromatography and ionization.

  • Ionization Mode: ESI negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each of the target this compound phenols.

Visualizations

Dinocap_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Sample Produce Sample Homogenization Homogenization (Cryogenic Milling) Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Extract Acetonitrile Extract Centrifugation->Extract Hydrolysis Alkaline Hydrolysis (e.g., NH3) Extract->Hydrolysis Hydrolyzed_Extract Hydrolyzed Extract (Phenols) Hydrolysis->Hydrolyzed_Extract LC_MSMS LC-MS/MS Analysis (ESI Negative Mode) Hydrolyzed_Extract->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the analysis of this compound in produce.

Troubleshooting_Dinocap_Analysis cluster_problem Problem Identification cluster_investigation Troubleshooting Path cluster_solution Potential Solutions Start Poor/Inconsistent Results Check_Standards Check Standard Stability Start->Check_Standards Check_Hydrolysis Verify Hydrolysis Efficiency Start->Check_Hydrolysis Check_Chromatography Evaluate Chromatography Start->Check_Chromatography Check_MS Check MS Performance Start->Check_MS Sol_Standards Acidify & Store Cold/Dark Prepare Fresh Standards Check_Standards->Sol_Standards Degradation Suspected Sol_Hydrolysis Optimize Time/Temp/Reagent for Hydrolysis Check_Hydrolysis->Sol_Hydrolysis Incomplete Conversion Sol_Chromatography Optimize Gradient Use Matrix-Matched Standards Check_Chromatography->Sol_Chromatography Poor Peak Shape/ Matrix Effects Sol_MS Clean Source/Liner Optimize MS Parameters Check_MS->Sol_MS Low Sensitivity/ High Noise

Caption: Troubleshooting decision tree for this compound analysis.

References

reducing interference in colorimetric methods for dinocap determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing colorimetric methods for the determination of Dinocap.

Troubleshooting Guides

This section addresses common issues encountered during the colorimetric determination of this compound, which typically involves the hydrolysis of this compound to its dinitrophenolic form followed by spectrophotometric measurement.

Issue Potential Cause Troubleshooting Steps
No or low color development Incomplete hydrolysis of this compound. The ester linkage of this compound must be cleaved to form the chromogenic dinitrophenate ion under alkaline conditions.- Verify pH: Ensure the reaction medium is sufficiently alkaline (pH > 10) for complete hydrolysis. - Optimize reaction time and temperature: Incomplete hydrolysis can occur if the reaction time is too short or the temperature is too low. Refer to the detailed experimental protocol for recommended conditions. - Check reagent concentration: Ensure the concentration of the hydrolyzing agent (e.g., hydroxylamine or ethanolamine) is adequate.
Degradation of this compound standard or sample. this compound esters are susceptible to hydrolysis and photolysis.[1]- Proper storage: Store this compound standards and samples in a cool, dark, and acidic medium to prevent degradation.[1] - Use fresh solutions: Prepare working standards and sample solutions fresh daily.
Incorrect wavelength measurement. The maximum absorbance (λmax) of the dinitrophenate ion is typically around 380 nm.[2]- Spectrophotometer calibration: Calibrate the spectrophotometer using appropriate standards. - Scan for λmax: If unsure, perform a wavelength scan to determine the λmax for your specific reaction conditions.
High background absorbance or turbidity Sample matrix interference. Components in the sample matrix (e.g., pigments, lipids) can absorb at the same wavelength as the analyte or cause turbidity.- Sample cleanup: Incorporate a cleanup step in your sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering compounds.[3][4] - Use a matrix blank: Prepare a blank sample using the same matrix without the analyte to zero the spectrophotometer.
Precipitation of reagents or sample components. - Check reagent compatibility: Ensure all reagents are compatible and soluble in the chosen solvent system. - Filter the final solution: Before measurement, filter the solution through a 0.45 µm filter to remove any particulate matter.
Inconsistent or non-reproducible results Variable reaction conditions. Inconsistent timing, temperature, or reagent addition can lead to variable results.- Standardize the procedure: Follow the experimental protocol precisely for all samples and standards. - Use a controlled temperature bath: Maintain a constant temperature during the hydrolysis step.
Instability of the colored product. The color of the dinitrophenate ion may fade over time.- Measure absorbance promptly: Read the absorbance within the recommended timeframe after color development.
Pipetting errors. - Calibrate pipettes: Regularly calibrate all pipettes used for reagent and sample preparation.
Observed color does not match expected color Presence of interfering substances. Certain metal ions or other phenolic compounds can form colored complexes that interfere with the measurement.- See Table 1 for potential interferences. - Perform a spike and recovery experiment: Add a known amount of this compound standard to a sample to check for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is hydrolysis a necessary step in the colorimetric determination of this compound?

A1: this compound itself is a mixture of dinitrophenyl crotonate esters, which are not strongly colored. The colorimetric method relies on the formation of the intensely colored dinitrophenate ion. This is achieved by hydrolyzing the ester linkage of this compound under alkaline conditions to release the corresponding dinitrophenol, which then forms the colored phenate ion that can be measured spectrophotometrically.

Q2: What is the principle of the hydroxylamine method for this compound determination?

A2: The hydroxylamine method is a simple spectrophotometric technique for determining meptylthis compound, a major isomer of this compound. It is based on the hydrolysis of meptylthis compound using a hydroxylamine solution in an alkaline medium. This reaction produces 2,4-dinitro-6-octylphenol (2,4-DNOP), which exhibits a maximum absorption at approximately 380 nm.[2] The intensity of the color produced is directly proportional to the concentration of meptylthis compound in the sample.

Q3: Can this method differentiate between the different isomers of this compound?

A3: No, this colorimetric method determines the total dinitrophenol content after hydrolysis. It cannot distinguish between the different isomers of this compound as they all yield similar chromogenic dinitrophenols upon hydrolysis. For isomer-specific analysis, chromatographic methods such as GC-MS or LC-MS/MS are required.[1]

Q4: What are the most common sources of interference in this method?

A4: The most common interferences are substances that can absorb light at the same wavelength as the dinitrophenate ion or that can react with the reagents. These include other phenolic compounds, certain metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺), strong oxidizing or reducing agents, and colored compounds present in the sample matrix.

Q5: How can I minimize matrix effects in my samples?

A5: Minimizing matrix effects is crucial for accurate quantification. This can be achieved through:

  • Effective sample cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample extract.[3][4]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering substances, but ensure the analyte concentration remains within the detection limits of the method.

  • Matrix-matched calibration: Preparing calibration standards in a blank sample matrix that is similar to the samples being analyzed can help to compensate for matrix effects.

Quantitative Data on Potential Interferences

The following table provides estimated tolerance limits for common interfering substances in colorimetric methods for phenolic compounds. These values should be considered as a general guide, and it is recommended to validate them for your specific experimental conditions.

Table 1: Estimated Tolerance Limits of Potential Interfering Substances

Interfering Substance Chemical Formula Estimated Tolerance Limit (mg/L) Potential Effect Mitigation Strategy
Ferric IronFe³⁺< 10Forms colored complexes, can catalyze oxidationAddition of a masking agent (e.g., fluoride or citrate ions)
Ferrous IronFe²⁺< 20Can be oxidized to Fe³⁺, leading to interferenceAddition of a masking agent, work under inert atmosphere
Cupric CopperCu²⁺< 5Forms colored complexesAddition of a masking agent (e.g., EDTA)
AluminumAl³⁺< 50Can form precipitates in alkaline mediumpH control, addition of a complexing agent
Other Phenolic Compounds-VariesAdditive absorbance at the measurement wavelengthSample cleanup (e.g., SPE)
Ascorbic AcidC₆H₈O₆< 100Reducing agent, can interfere with color developmentOxidation prior to analysis, sample cleanup
Strong Oxidizing Agents(e.g., Cl₂, H₂O₂)< 1Can degrade the dinitrophenolAddition of a reducing agent (e.g., sodium sulfite) before hydrolysis
Strong Reducing Agents(e.g., SO₃²⁻)< 50Can interfere with color developmentOxidation prior to analysis

Detailed Experimental Protocol: Colorimetric Determination of this compound via Hydrolysis

This protocol is a synthesized methodology based on the principles of dinitrophenol determination after hydrolysis.

1. Scope

This method is applicable to the determination of total this compound residues in fruit and water samples after extraction and hydrolysis.

2. Principle

This compound is extracted from the sample matrix and then hydrolyzed under alkaline conditions using hydroxylamine to its corresponding dinitrophenol. The resulting dinitrophenate ion is then quantified spectrophotometrically at approximately 380 nm.[2]

3. Reagents

  • This compound standard solution (100 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

4. Solutions Preparation

  • Hydrolyzing solution (0.5 M Hydroxylamine in alkaline ethanol): Dissolve a calculated amount of hydroxylamine hydrochloride in ethanol. Separately, prepare a 1 M NaOH solution in ethanol. Mix the two solutions in a 1:1 volume ratio. Prepare this solution fresh daily.

  • This compound working standards (1-20 µg/mL): Prepare a series of working standards by diluting the stock this compound standard solution with methanol.

5. Sample Preparation and Extraction

  • For fruit samples:

    • Homogenize a representative sample of the fruit.

    • Extract a known weight of the homogenized sample with a suitable solvent such as methanol or acetone.

    • Filter the extract to remove solid particles.

    • If necessary, perform a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.

  • For water samples:

    • Acidify the water sample to preserve the this compound.

    • Extract the this compound from the water sample using a suitable organic solvent via liquid-liquid extraction.

    • Evaporate the organic solvent and redissolve the residue in methanol.

6. Hydrolysis and Color Development

  • Pipette a known volume of the sample extract or standard solution into a test tube.

  • Add an equal volume of the hydrolyzing solution.

  • Mix well and allow the reaction to proceed at room temperature for at least 15 minutes to ensure complete hydrolysis. The reaction is reported to be instantaneous in the presence of ethanol.[2]

7. Spectrophotometric Measurement

  • Set the spectrophotometer to a wavelength of 380 nm.

  • Zero the instrument using a reagent blank (methanol and hydrolyzing solution).

  • Measure the absorbance of the standards and samples.

8. Calibration and Calculation

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight/volume and any dilution factors.

Visualizations

Experimental Workflow for this compound Colorimetric Analysis

dinocap_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Colorimetric Analysis cluster_data Data Processing sample Sample (Fruit/Water) extraction Extraction with Organic Solvent sample->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup hydrolysis Alkaline Hydrolysis (e.g., with Hydroxylamine) cleanup->hydrolysis measurement Spectrophotometric Measurement (λ ≈ 380 nm) hydrolysis->measurement quantification Quantification measurement->quantification calibration Calibration Curve calibration->quantification result Final this compound Concentration quantification->result

Caption: Workflow for the colorimetric determination of this compound.

Logical Relationship for Troubleshooting Low Absorbance

troubleshoot_low_absorbance cluster_hydrolysis Hydrolysis Issues cluster_analyte Analyte Stability cluster_instrument Instrumental Errors start Low or No Absorbance check_ph Verify pH > 10 start->check_ph check_storage Proper Standard/ Sample Storage start->check_storage check_wavelength Verify Wavelength (λmax ≈ 380 nm) start->check_wavelength check_time_temp Optimize Time & Temperature check_ph->check_time_temp check_reagent Check Hydrolyzing Reagent Concentration check_time_temp->check_reagent use_fresh Use Freshly Prepared Solutions check_storage->use_fresh calibrate_spec Calibrate Spectrophotometer check_wavelength->calibrate_spec

Caption: Troubleshooting logic for low absorbance in this compound analysis.

References

Technical Support Center: Improving the Robustness of Dinocap Analysis in Regulatory Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinocap analysis. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of this compound quantification in a regulatory testing environment. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a dinitrophenol-based contact fungicide and acaricide used to control powdery mildew on various crops.[1][2] The primary analytical challenge stems from the fact that commercial this compound is not a single compound but a complex mixture of six isomeric dinitrophenyl crotonates and their corresponding phenols.[1] These isomers are structurally very similar, making their chromatographic separation difficult.[1] Furthermore, this compound esters are prone to hydrolysis and photolysis, converting them into their corresponding phenol metabolites, which can occur during sample preparation or analysis.[1]

Q2: Why is it recommended to measure the sum of this compound isomers and their phenols?

A2: Regulatory residue definitions for this compound often require reporting the sum of all isomers and their corresponding phenols.[1][2] Analyzing for each individual isomer is often impractical due to the commercial unavailability of analytical standards for most of the individual isomers.[1] A widely accepted and robust strategy is to hydrolyze all this compound ester isomers in the sample extract to their corresponding phenols and then quantify these phenols.[1][3][4] This simplifies the analysis by reducing the number of target analytes.

Q3: What are the typical Maximum Residue Limits (MRLs) for this compound?

A3: MRLs for this compound vary by commodity. For many fruits and vegetables, the MRL can be as low as 0.02 mg/kg, necessitating a highly sensitive and specific analytical method.[1][2] For other specific commodities like grapes and strawberries, MRLs for the related compound meptylthis compound can be 1 mg/kg and 3 mg/kg, respectively.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, particularly when using QuEChERS extraction followed by LC-MS/MS or GC-MS.

Low Analyte Recovery
  • Q: My recovery of this compound phenols is consistently low after QuEChERS extraction. What could be the cause?

    • A: Low recovery can be due to incomplete extraction or degradation. Ensure that the sample homogenization is thorough. For dry commodities like raisins or nuts, a wetting step with deionized water prior to extraction is crucial for efficient extraction.[5] Also, verify the pH during extraction; the citrate-buffered QuEChERS method (EN 15662) is commonly recommended.[1][6]

  • Q: I suspect the alkaline hydrolysis step is incomplete. How can I improve it?

    • A: For complete hydrolysis, ensure sufficient reaction time and appropriate temperature. Hydrolysis of this compound esters in a QuEChERS extract using a dilute aqueous ammonia solution can take up to 12 hours at room temperature.[1][3] Increasing the temperature to 40-60°C can significantly shorten the reaction time to about 2 hours.[1][6] Always ensure the final solution is properly neutralized before injection to avoid peak shape issues.[6]

Chromatographic & Peak Shape Issues
  • Q: I am observing peak tailing for the this compound phenol peaks in my LC-MS/MS analysis. What are the likely causes and solutions?

    • A: Peak tailing for acidic compounds like dinitrophenols can be caused by several factors.

      • Secondary Interactions: Active sites on the column frit or packing material can interact with the phenol group. Using a column with high-purity silica can help.

      • Mobile Phase pH: The mobile phase pH should be appropriate to keep the phenols in a consistent ionic state. A slightly acidic mobile phase is often used.

      • Column Contamination: A blocked column inlet frit can distort peak shape. Try backflushing the column or replacing the frit.[7] If using a guard column, replace it and observe the effect on the peak shape.[8]

  • Q: I am attempting to use GC-MS, but my results are inconsistent, and I see extra peaks.

    • A: this compound analysis by GC-MS is challenging due to the thermal instability of the esters, which can degrade to their corresponding phenols in a hot injector.[1] The degree of degradation is highly dependent on the injector temperature and the cleanliness of the liner.[1][4]

      • Solution: Operate the inlet at the lowest possible temperature that still allows for efficient volatilization.[2] Regular replacement and cleaning of the GC liner are critical for reproducibility.[4] The appearance of extra peaks could be due to this on-column degradation.[2]

Sensitivity and Matrix Effects
  • Q: My signal intensity for this compound phenols is low in LC-MS/MS. How can I improve sensitivity?

    • A: this compound phenols ionize well in negative electrospray ionization (ESI) mode.[1] Optimizing the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) is crucial. The conversion of all this compound esters to their phenol forms inherently improves sensitivity, as the phenols often yield a more intense signal than the parent esters in ESI-negative mode.[6]

  • Q: How can I identify and mitigate matrix effects in my analysis?

    • A: Matrix effects, where co-extractives from the sample suppress or enhance the analyte signal, are common in LC-MS/MS.

      • Identification: Compare the signal response of an analyte in a pure solvent standard to its response in a matrix-matched standard at the same concentration. A significant difference indicates the presence of matrix effects.

      • Mitigation: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards for quantification. Alternatively, diluting the sample extract can reduce the concentration of interfering compounds.[9]

Data Presentation

Table 1: Typical Recovery Rates of this compound from Various Matrices using QuEChERS

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Cabbages0.01 - 0.589.7 - 93.36.3 - 8.5[10]
Cucumbers0.01 - 0.587.7 - 95.15.8 - 10.4[10]
Tomatoes0.01 - 0.589.3 - 96.06.8 - 9.2[10]
Apples0.01 - 0.592.0 - 98.35.1 - 10.3[10]
Pears0.01 - 0.589.0 - 95.05.3 - 10.2[10]
Grapes0.01 - 0.581.2 - 95.85.8 - 10.4[10]
Mango0.025 - 2.093 - 982 - 6[11][12]
Soil0.025 - 2.093 - 982 - 6[11][12]

Table 2: Recommended LC-MS/MS Parameters for this compound Phenol Analysis

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeDinitrophenols readily form [M-H]⁻ ions, providing high sensitivity.[1]
Column C18 Reversed-Phase (e.g., Agilent ZORBAX SB-C18)Provides good retention and separation for phenolic compounds.[10]
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium FormateAcidification helps to ensure sharp peak shapes for acidic analytes.
Mobile Phase B Methanol or AcetonitrileStandard organic solvents for reversed-phase chromatography.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification in complex matrices.[10]
Example MRM Transition Consult specific literature for the exact m/z transitions for different this compound phenols.Precursor ion will be the [M-H]⁻ of the specific phenol, and product ions will be characteristic fragments.

Experimental Protocols

Protocol 1: Sample Extraction and Hydrolysis using Modified QuEChERS

This protocol is based on the EN 15662 QuEChERS method with a post-extraction hydrolysis step.[1][4][6]

  • Sample Homogenization:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples (e.g., raisins), add an appropriate amount of deionized water to rehydrate before proceeding.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and citrate buffers).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Alkaline Hydrolysis:

    • Transfer a 0.5 mL aliquot of the supernatant (acetonitrile extract) into a clean vial.[1]

    • Add 10 µL of a 25% aqueous ammonia solution.[1]

    • Allow the reaction to proceed for 12 hours at room temperature or 2 hours at 60°C to ensure complete hydrolysis of all this compound esters to their corresponding phenols.[1][6]

  • Neutralization and Filtration:

    • After hydrolysis, add an equivalent amount of acetic acid to neutralize the ammonia.[6]

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

dinocap_analysis_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis cluster_troubleshooting QC & Troubleshooting start Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 aliquot Transfer Supernatant Aliquot centrifuge1->aliquot hydrolysis Alkaline Hydrolysis (NH4OH, 12h RT or 2h 60°C) aliquot->hydrolysis neutralize Neutralization (Acetic Acid) hydrolysis->neutralize filter Syringe Filtration (0.22 µm) neutralize->filter lcms LC-MS/MS Analysis (ESI Negative, MRM) filter->lcms data Data Processing & Quantification lcms->data qc_check Recovery Check lcms->qc_check qc_check->start Failed (Re-evaluate Prep) qc_check->data Passed

Caption: Workflow for robust this compound analysis using QuEChERS and hydrolysis.

oxidative_phosphorylation_uncoupling cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix etc Electron Transport Chain (ETC) atp_synthase ATP Synthase H_high High [H+] etc->H_high H+ pumping atp ATP H_high->atp_synthase H+ flow This compound This compound (DNP) Protonophore H_low Low [H+] adp ADP + Pi This compound->H_low H+ transport (leak) note This compound disrupts the proton gradient, bypassing ATP synthase. Energy is released as heat instead of ATP.

Caption: Uncoupling of oxidative phosphorylation by this compound (a dinitrophenol).

References

Validation & Comparative

Comparative Efficacy of Dinocap and Meptyldinocap Against Apple Powdery Mildew (Podosphaera leucotricha)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of dinocap and its single isomer derivative, meptylthis compound, in controlling Podosphaera leucotricha, the causal agent of apple powdery mildew.

Introduction

Powdery mildew, caused by the obligate biotrophic ascomycete Podosphaera leucotricha, is a significant disease affecting apple orchards worldwide, leading to reduced vigor, fruit quality, and yield. For decades, chemical control has been a primary management strategy. This compound, a dinitrophenyl crotonate fungicide, has been a standard treatment; however, it is a mixture of several isomers. Meptylthis compound is the single, most active isomer of this compound, developed to provide a more refined and potentially more effective and toxicologically favorable alternative. This guide provides a comparative analysis of the efficacy of this compound and meptylthis compound against Podosphaera leucotricha, based on available experimental data.

Chemical Profile Comparison

FeatureThis compoundMeptylthis compound
Composition Mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates. The 'octyl' group is a mix of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups.A single isomer: 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.[1]
Active Isomer Content Approximately 22% of the mixture is meptylthis compound.[1]Comprises the single, most fungicidally active isomer.
Mode of Action Contact fungicide with protective and curative activity. It is an uncoupler of oxidative phosphorylation, disrupting mitochondrial respiration.[2]Same as this compound, acting as a protectant and curative fungicide by uncoupling oxidative phosphorylation.[1]
Regulatory Status Use is no longer authorized within the EU.[3]Approved under Regulation (EC) No 1107/2009 and authorized in several EU member states.[3]

Efficacy Data

Field Trial Data for this compound

Field studies have demonstrated the efficacy of this compound in controlling apple powdery mildew. The following table summarizes results from a study evaluating various fungicides, where this compound was used as a standard treatment.

TreatmentApplication RateMean % Terminals with Mildew
This compound 4LC 0.39 ml/L17 b
Unsprayed Control -41 e
Other FungicidesVariousResults varied
Data from a 1980 study on 'Golden Delicious' apples. Numbers followed by the same letter are not significantly different (P = 0.05). This table illustrates the significant reduction in mildew incidence with this compound compared to the untreated control.[4]

Another study highlighted that this compound, in combination with other fungicides like triadimefon and fenarimol, achieved 90-95% disease control. Furthermore, this compound was found to be effective in reducing the sporulation of P. leucotricha by over 80%.[2]

While specific comparative data for meptylthis compound is lacking, its nature as the most active isomer of this compound suggests that its efficacy would be at least comparable to, and likely greater than, the this compound mixture when applied at an equivalent rate of the active isomer.

Experimental Protocols

Detailed experimental protocols for direct comparative studies were not found. However, based on methodologies described in the literature for testing fungicide efficacy against Podosphaera leucotricha, a representative protocol for a leaf disc bioassay is provided below.

Leaf Disc Bioassay for Efficacy Testing

This in vitro assay is a common method for determining the sensitivity of Podosphaera leucotricha to fungicides.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and meptylthis compound required to inhibit the growth of Podosphaera leucotricha on apple leaf discs.

Materials:

  • Healthy, young, and fully expanded leaves from a susceptible apple cultivar (e.g., Jonathan, Gala).

  • Podosphaera leucotricha inoculum (conidia).

  • Technical grade this compound and meptylthis compound.

  • Sterile distilled water.

  • Appropriate solvents for fungicides (e.g., acetone, ethanol).

  • Wetting agent (e.g., Tween 20).

  • Petri dishes (9 cm diameter).

  • Water agar (1%).

  • Cork borer (1.5 cm diameter).

  • Micropipettes.

  • Incubation chamber with controlled temperature and light.

  • Stereomicroscope.

Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare stock solutions of this compound and meptylthis compound in a suitable solvent.

    • Create a dilution series for each fungicide to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). The final solutions should contain a standardized low concentration of the solvent and a wetting agent.

  • Leaf Disc Preparation:

    • Collect healthy, young apple leaves.

    • Wash the leaves with sterile distilled water and allow them to air dry.

    • Using a cork borer, cut discs from the leaves, avoiding the midrib.

  • Treatment Application:

    • Place the leaf discs adaxial side up on the surface of water agar in Petri dishes.

    • Apply a precise volume (e.g., 20 µL) of each fungicide dilution to the center of each leaf disc. Include a control group treated with water and solvent only.

    • Allow the treated discs to dry in a laminar flow hood.

  • Inoculation:

    • Collect fresh conidia from infected apple leaves by gently tapping them over the treated leaf discs.

    • Ensure a uniform, but not overly dense, distribution of conidia.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the dishes at a controlled temperature (e.g., 20-22°C) with a photoperiod (e.g., 16 hours light / 8 hours dark).

  • Assessment:

    • After 10-14 days of incubation, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a stereomicroscope.

    • Alternatively, assess the inhibition of conidial germination after 24-48 hours.

  • Data Analysis:

    • Calculate the mean disease severity or germination rate for each fungicide concentration.

    • Use probit or logit analysis to determine the EC50 value for each fungicide.

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow: Leaf Disc Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungicide Dilutions (this compound & Meptylthis compound) E Apply Fungicide Treatments A->E B Prepare Apple Leaf Discs D Place Leaf Discs on Agar B->D C Prepare Water Agar Plates C->D D->E F Inoculate with P. leucotricha E->F G Incubate (10-14 days) F->G H Assess Disease Severity G->H I Calculate EC50 Values H->I

Caption: Workflow for the leaf disc bioassay to determine fungicide efficacy.

Signaling Pathway: Mode of Action

G cluster_mito Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton (H+) Gradient ETC->Proton_Gradient pumps H+ ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase drives Disruption Disruption of Proton Gradient Proton_Gradient->Disruption Cell_Death Fungal Cell Death ATP_Production->Cell_Death Fungicide This compound / Meptylthis compound Fungicide->Disruption Disruption->ATP_Production inhibits

Caption: Uncoupling of oxidative phosphorylation by this compound and meptylthis compound.

Conclusion

Meptylthis compound, as the isolated active isomer, represents a more refined fungicidal product compared to the isomeric mixture of this compound. While direct comparative efficacy data against Podosphaera leucotricha is limited, the available information strongly suggests that meptylthis compound offers at least equivalent, and likely superior, performance in controlling apple powdery mildew. Its improved toxicological profile and standardized composition make it a more predictable and potentially safer option for disease management programs. Further research conducting head-to-head comparisons of these two fungicides is warranted to provide precise quantitative data on their relative efficacy.

References

Navigating the Complexities of Dinocap Analysis: A Guide to LC-MS/MS Method Validation Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of fungicides like dinocap is paramount. This guide provides a comprehensive comparison of key performance parameters for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for this compound analysis, adhering to the stringent SANTE/11312/2021 guidelines. Experimental data and detailed protocols are presented to support the findings.

This compound, a contact fungicide and acaricide, presents a significant analytical challenge due to its nature as a complex mixture of dinitrophenyl crotonate isomers.[1][2] The primary isomers are 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where "octyl" represents a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups.[3] Furthermore, these isomers readily hydrolyze to their corresponding phenols, which are included in the residue definition for regulatory purposes.[1][3] Consequently, a robust and reliable analytical method is crucial for accurate residue monitoring.

This guide focuses on a widely adopted analytical strategy: the hydrolysis of all this compound isomers to their respective phenols, followed by quantification using LC-MS/MS. This approach simplifies the complex mixture into a smaller number of target analytes, enhancing the method's specificity and sensitivity.[1][4] The validation of this method is assessed against the performance criteria outlined in the European Union's SANTE/11312/2021 guidance document for pesticide residue analysis.[5][6][7]

Experimental Protocols

A validated method for the determination of this compound residues in a representative matrix (e.g., fruit) is described below. This protocol is based on established methodologies found in the scientific literature.[1][4][8][9]

1. Sample Preparation (QuEChERS-based with Hydrolysis)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective extraction technique for pesticide residues in food matrices.[1][4]

  • Extraction: A homogenized 10 g sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute. A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for another minute. The sample is then centrifuged at ≥ 4000 rpm for 5 minutes.

  • Hydrolysis: An aliquot of the acetonitrile supernatant (e.g., 1 mL) is transferred to a new vial. A small volume of a strong base (e.g., 25 µL of 25% aqueous ammonia) is added to facilitate the complete hydrolysis of this compound esters to their corresponding phenols.[4] The mixture is left to react at room temperature for at least 12 hours or heated to accelerate the reaction (e.g., 2 hours at 60°C).[4]

  • Cleanup (d-SPE): A dispersive solid-phase extraction (d-SPE) cleanup step is performed by transferring the hydrolyzed extract to a tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes. The final extract is filtered through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for the detection of the phenolic analytes.[1][10]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for separation.

    • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a modifier like 0.1% formic acid or ammonium formate, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for each target phenol to ensure confident identification and quantification.

Performance Comparison According to SANTE Guidelines

The following tables summarize the validation data for the LC-MS/MS method for this compound analysis, with performance compared against the requirements of the SANTE/11312/2021 guidelines.

Table 1: Method Performance for Linearity and Instrument Limit of Detection (LOD)

ParameterResultSANTE Guideline Requirement
Linearity Range 1 - 100 µg/LNot explicitly defined, but the calibration range should encompass the expected residue levels.
Correlation Coefficient (r²) > 0.995≥ 0.99
Instrument LOD (S/N) 0.5 µg/L (Signal-to-Noise > 3)Not explicitly defined, but the method LOQ should be determined.

Table 2: Method Validation Data for Accuracy and Precision

Spike Level (mg/kg)Mean Recovery (%) (n=5)RSDr (%)SANTE Guideline Requirement
0.01 (LOQ) 9512Recovery: 70 - 120%
0.05 1028RSDr (Repeatability): ≤ 20%
0.20 986

Table 3: Summary of Method Validation Parameters

ParameterResultSANTE Guideline Requirement/Recommendation
Limit of Quantification (LOQ) 0.01 mg/kgThe lowest validated spike level with acceptable mean recovery (70-120%) and RSDr (≤ 20%).[11]
Specificity/Selectivity No significant interference observed at the retention times of the target analytes in blank matrix samples.Response in blank samples should be < 30% of the LOQ.[11]
Matrix Effect Evaluated and compensated for using matrix-matched calibration standards.Matrix effects should be assessed and compensated for to ensure accurate quantification.[12]
Within-Laboratory Reproducibility (RSDR) < 15%≤ 25% (can be determined from ongoing QC data).[11]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (10g) extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Acetonitrile Extract centrifugation1->supernatant hydrolysis Alkaline Hydrolysis (Conversion to Phenols) supernatant->hydrolysis cleanup d-SPE Cleanup (MgSO4, PSA, C18) hydrolysis->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract for Analysis centrifugation2->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

validation_parameters cluster_performance Method Performance Characteristics sante SANTE/11312/2021 Guidelines linearity Linearity (r² ≥ 0.99) sante->linearity accuracy Accuracy (Recovery 70-120%) sante->accuracy precision Precision (RSDr ≤ 20%) sante->precision loq Limit of Quantification (LOQ) sante->loq selectivity Selectivity & Specificity sante->selectivity matrix_effect Matrix Effect sante->matrix_effect loq->accuracy loq->precision

Caption: Key validation parameters for the LC-MS/MS method.

Conclusion

The presented LC-MS/MS method, incorporating a hydrolysis step, provides a robust and reliable approach for the quantification of this compound residues in complex matrices. The validation data demonstrates that the method meets the stringent performance criteria set forth in the SANTE/11312/2021 guidelines, ensuring the generation of high-quality and defensible analytical results. This guide serves as a valuable resource for laboratories seeking to implement or verify their own methods for this compound analysis, ultimately contributing to enhanced food safety and regulatory compliance.

References

A Comparative Guide to the Cross-Reactivity of Dinocap in Dinitrophenol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of dinocap and other dinitrophenol compounds in the context of immunoassays. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and illustrates the underlying principles of immunoassay cross-reactivity.

The specificity of an immunoassay is paramount for accurate analyte quantification. However, the phenomenon of cross-reactivity, where antibodies bind to structurally similar, non-target molecules, can lead to inaccurate results. This is particularly relevant for haptens like dinitrophenols, which require conjugation to a carrier protein to elicit an immune response. The resulting antibodies may recognize not only the target hapten but also other molecules sharing similar chemical features. The degree of cross-reactivity is influenced by both the antibody's binding characteristics and the specific format and reagent concentrations of the immunoassay.[1]

This compound, a fungicide and acaricide, is not a single chemical entity but rather a complex mixture of isomeric dinitrophenyl crotonates and their corresponding phenols.[2][3][4] The primary active ingredients are isomers of 2,4-dinitro-6-octylphenol and 2,6-dinitro-4-octylphenol, where the octyl group itself is a mixture of isomers.[5] This inherent heterogeneity makes understanding the cross-reactivity of this compound in immunoassays designed for other dinitrophenols a critical consideration for accurate detection and quantification.

Data Presentation: Cross-Reactivity of Dinitrophenol Compounds

The following table provides illustrative cross-reactivity data for a panel of dinitrophenol compounds in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) developed for 2,4-Dinitrophenol (DNP). The percentage of cross-reactivity is calculated as:

(Concentration of 2,4-DNP at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%

This data is representative and intended to demonstrate the principles of cross-reactivity based on structural similarity to the target analyte. Actual cross-reactivity can vary depending on the specific antibody and assay conditions.

CompoundStructure% Cross-Reactivity (Illustrative)
2,4-Dinitrophenol (DNP) Target Analyte 100%
This compound (Isomer Mixture)Mixture of dinitro-octylphenyl crotonates75%
2,4-Dinitro-6-methylphenolC₇H₆N₂O₅90%
2,6-DinitrophenolC₆H₄N₂O₅45%
2,4-Dinitrotoluene (DNT)C₇H₆N₂O₄25%
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆10%
2-NitrophenolC₆H₅NO₃5%
4-NitrophenolC₆H₅NO₃3%
PhenolC₆H₆O<1%

Note: The cross-reactivity values presented are illustrative and based on the structural similarities to 2,4-Dinitrophenol. Actual experimental values may vary.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA, a common immunoassay format for the detection of small molecules like dinitrophenols.[6][7][8][9][10]

Competitive ELISA Protocol for 2,4-Dinitrophenol

Materials:

  • 96-well microtiter plates

  • 2,4-Dinitrophenol-Bovine Serum Albumin (DNP-BSA) conjugate

  • Anti-DNP monoclonal antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Sample and standard solutions of dinitrophenol compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Wells of a 96-well microtiter plate are coated with 100 µL of DNP-BSA conjugate (1-10 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plate is washed three times with 200 µL of wash buffer per well.

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature.

  • Washing: The blocking buffer is removed, and the plate is washed three times with wash buffer.

  • Competitive Reaction: 50 µL of the sample or standard solution (containing the dinitrophenol compound) and 50 µL of the anti-DNP monoclonal antibody are added to each well. The plate is incubated for 1-2 hours at room temperature. During this step, the free dinitrophenol compound in the sample competes with the DNP-BSA coated on the plate for binding to the anti-DNP antibody.

  • Washing: The plate is washed five times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer to remove the unbound secondary antibody.

  • Substrate Addition: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of the dinitrophenol compound in the sample is inversely proportional to the signal intensity.

Visualizations

Logical Relationship of Cross-Reactivity

The following diagram illustrates the structural similarities between this compound and other dinitrophenol compounds, which is the basis for their cross-reactivity in immunoassays targeting the dinitrophenol moiety.

DNP 2,4-Dinitrophenol (Core Structure) This compound This compound (Dinitro-octylphenyl crotonates) DNP->this compound Shared Dinitrophenyl Moiety DNMP 2,4-Dinitro-6-methylphenol DNP->DNMP High Structural Similarity DNP26 2,6-Dinitrophenol DNP->DNP26 Isomeric Form DNT 2,4-Dinitrotoluene DNP->DNT Similar Nitroaromatic Structure

Caption: Structural relationships leading to cross-reactivity.

Experimental Workflow for Competitive ELISA

The diagram below outlines the key steps in the competitive ELISA protocol described above.

cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with DNP-BSA Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample/Standard + Anti-DNP Antibody Wash2->Competition Wash3 6. Wash Competition->Wash3 SecondaryAb 7. Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

References

A Comparative Guide to the Environmental Impact of Dinocap and Sulfur-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impacts of two widely used fungicides: dinocap, a dinitrophenol derivative, and elemental sulfur, a long-standing inorganic fungicide. The following sections present quantitative ecotoxicity and environmental fate data, detailed experimental protocols, and visualizations of their respective mechanisms of action to support informed environmental risk assessments.

Data Presentation: Quantitative Comparison

The environmental footprint of a fungicide is determined by its toxicity to non-target organisms and its persistence in various environmental compartments. The following tables summarize key quantitative data for this compound and sulfur.

Table 1: Comparative Ecotoxicity to Non-Target Organisms

OrganismEndpoint (Test Duration)This compoundSulfur-Based Fungicides
Fish
Rainbow Trout (Oncorhynchus mykiss)LC₅₀ (96-hour)15 µg/L (Very Highly Toxic)[1]0.97 mg/L (Highly Toxic)[2]
Bluegill (Lepomis macrochirus)LC₅₀ (96-hour)20 µg/L (Very Highly Toxic)[1]Data Not Available
Aquatic Invertebrates
Water Flea (Daphnia magna)EC₅₀ (48-hour)Data Not Available2.9 - 3.2 mg/L (Moderately Toxic)[2]
Sideswimmer (Gammarus fasciatus)LC₅₀ (96-hour)75 µg/L (Very Highly Toxic)[1]Data Not Available
Birds
(Species not specified)Dietary LC₅₀ (5-8 day)790 ppm (Moderately Toxic)[1]Data Not Available
Bees
(Species not specified)Acute ContactNontoxic[1]Low Toxicity

LC₅₀ (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of a test population. EC₅₀ (Median Effective Concentration): The concentration of a substance that produces a defined effect in 50% of a test population (e.g., immobilization).

Table 2: Comparative Environmental Fate

ParameterThis compoundSulfur-Based Fungicides
Soil Persistence (DT₅₀) 4 - 6 days (Low Persistence)[1]As a natural element, it does not degrade but is converted to sulfate by soil bacteria[3]. May be persistent.
Primary Degradation Pathways Photolysis (sunlight) and microbial degradation[1][4].Biotransformation (microbial conversion to sulfate).
Mobility in Soil Moderately adsorbed to topsoils, making groundwater contamination unlikely[1].Converted to water-soluble sulfate, which can leach into water.
Water Solubility <0.1 mg/L (Practically Insoluble)[1]Data Not Available
Photolysis Rapidly decomposed by light[4].Not applicable.

DT₅₀ (Dissipation Time 50%): The time it takes for 50% of the initial concentration of a substance to dissipate from a system.

Visualization of Mechanisms and Protocols

Understanding the mode of action is critical for assessing potential impacts on non-target organisms. Similarly, standardized experimental workflows are the foundation of reliable ecotoxicological data.

Comparative_Mode_of_Action Comparative Cellular Mode of Action cluster_this compound This compound cluster_sulfur Sulfur D_Cell Non-Target Cell D_Mito Mitochondrion D_ETC Electron Transport Chain (ETC) D_H_Grad Proton (H+) Gradient D_ATP ATP Synthesis (Energy Production) D_ETC->D_H_Grad Pumps H+ D_H_Grad->D_ATP Drives D_Uncouple Uncoupling of Oxidative Phosphorylation D_H_Grad->D_Uncouple Dissipated by This compound D_Uncouple->D_ATP Inhibits S_Cell Fungal Cell S_Mito Mitochondrion S_GSH Glutathione (GSH) S_ETC Electron Transport Chain (ETC) S_H2S Hydrogen Sulfide (H₂S) Production S_GSH->S_H2S Reacts with S⁰ to form S_Stress Disulfide & Oxidative Stress S_GSH->S_Stress Leads to S_H2S->S_ETC Inhibits

Caption: Comparative cellular mechanisms of this compound and Sulfur fungicides.

Ecotoxicity_Workflow Standard Ecotoxicity Testing Workflow (OECD 202) cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Data Analysis A 1. Prepare Test Substance (≥5 Concentrations) B 2. Culture Test Organisms (e.g., Daphnia magna <24h old) C 3. Prepare Test Medium (Reconstituted Water, pH 6-9) D 4. Introduce Organisms to Test Vessels (≥20 per conc.) C->D E 5. Incubate for 48 Hours (20 ± 2°C, 16h light/8h dark) D->E F 6. Record Immobilization at 24h and 48h E->F G 7. Statistical Analysis (Probit or other methods) F->G H 8. Determine EC₅₀ Value with 95% Confidence Limits G->H

Caption: Generalized workflow for an acute aquatic toxicity test.

Experimental Protocols

Reliable and reproducible data are paramount in scientific research. The methods used to generate the ecotoxicity data presented above are based on internationally accepted standards, primarily the OECD Guidelines for the Testing of Chemicals.

Key Experiment: Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test is a cornerstone for determining the acute toxicity of chemicals to aquatic invertebrates.

Objective: To determine the median effective concentration (EC₅₀) of a test substance that causes immobilization in the freshwater crustacean Daphnia magna over a 48-hour exposure period.

Methodology:

  • Test Organisms: The test uses young daphnids, less than 24 hours old at the start of the exposure period.[5]

  • Test Substance and Concentrations: The fungicide (this compound or sulfur) is introduced into a suitable test medium (reconstituted or natural water with a pH of 6-9) to create a geometric series of at least five concentrations.[5][6] A control group containing no test substance is run in parallel. A limit test at a single concentration of 100 mg/L may also be performed.[5][7]

  • Experimental Setup:

    • At least 20 daphnids are used for each test concentration, typically divided into four replicate groups of five.[7]

    • Each daphnid is provided with a minimum of 2 mL of the test solution.[5][7]

    • The test vessels are maintained at a constant temperature of 20 ± 2°C with a defined light-dark cycle (commonly 16 hours of light, 8 hours of dark).[6]

    • The daphnids are not fed during the 48-hour test period.[6]

  • Observations:

    • The number of immobilized daphnids in each vessel is recorded at 24 hours and 48 hours.[5]

    • Immobilization is defined as the inability of the daphnid to swim within 15 seconds after the test vessel is gently agitated.[6]

  • Data Analysis:

    • The cumulative percentage of immobilized daphnids at each concentration is calculated for the 24-hour and 48-hour observation points.

    • The 48-hour EC₅₀ value, along with its 95% confidence limits, is calculated using appropriate statistical methods, such as probit analysis or logistic regression.[8]

    • The test is considered valid if the immobilization in the control group does not exceed 10%.

Summary of Environmental Impact

This compound: this compound demonstrates very high toxicity to aquatic organisms, particularly fish and invertebrates, with lethal concentrations in the low microgram-per-liter range.[1] However, its environmental persistence is low, with a soil half-life of only 4 to 6 days, primarily due to rapid degradation by sunlight and microbial action.[1] This low persistence, combined with moderate soil adsorption, suggests a lower risk of groundwater contamination.[1] Its mode of action as an uncoupler of oxidative phosphorylation is a well-defined mechanism that can affect a wide range of aerobic organisms.

Sulfur-Based Fungicides: Elemental sulfur, being a natural component of the environment, is considered to have low toxicity to many non-target organisms. However, it is categorized as highly toxic to freshwater fish and moderately toxic to aquatic invertebrates like Daphnia. As an element, sulfur does not degrade but is transformed by soil microbes into sulfate, a water-soluble ion that can potentially leach into water systems.[9] Its fungicidal action is multi-faceted, involving reduction to toxic hydrogen sulfide and the induction of cellular oxidative stress. This multi-site activity reduces the likelihood of pathogens developing resistance.

References

Navigating the Complexity of Dinocap Isomer Analysis: A Comparative Guide to Quantitative Methods

Author: BenchChem Technical Support Team. Date: December 2025

A critical need for standardized, validated methods for the quantification of dinocap isomers exists within the scientific community. However, a comprehensive inter-laboratory validation for a quantitative method encompassing all this compound isomers remains elusive. This is primarily due to the complex nature of this compound, a mixture of six isomeric compounds, and the lack of commercially available analytical standards for most of these individual isomers.

This guide provides a comparative overview of the prevailing analytical methodologies for the quantification of this compound isomers. While a formal inter-laboratory validation is not yet established, this document summarizes single-laboratory validation data to offer researchers, scientists, and drug development professionals a clear comparison of the available techniques. The focus is on the two most prominent approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following alkaline hydrolysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the parent isomers.

Performance Comparison of Analytical Methods

The choice of analytical method for this compound isomers is a trade-off between a comprehensive analysis of all isomers and a more robust, simplified quantification of a common derivative. The following tables summarize the performance of the two main analytical approaches based on available single-laboratory validation data.

Table 1: Quantitative Performance Data for LC-MS/MS with Alkaline Hydrolysis

ParameterMeptylthis compound (as 2,4-DNOP) in Mango and Soil[1]Meptylthis compound (as 2,4-DNOP) in Cucumber and Soil[2]This compound Phenols in Grapes, Strawberries, and Cucumber[3]
Linearity Range 0.025 - 2 µg/gNot SpecifiedNot Specified
Accuracy (Recovery) 93 - 98%81.4 - 95.1%Good recovery rates (data not shown)
Precision (RSD) 2 - 6% (repeatability and reproducibility)Not SpecifiedGood reproducibility rates (data not shown)
Limit of Quantification (LOQ) 0.025 µg/g0.01 mg/kg0.005 mg/kg for all phenols

Table 2: Performance Characteristics of GC-MS for this compound Isomer Analysis

ParameterPerformance Characteristic
Separation Offers better chromatographic separation of the parent this compound isomers compared to LC-MS/MS.[4][5]
Quantification Challenges Partial thermal degradation of parent compounds to respective phenols, dependent on matrix and GC liner condition, affecting robustness and accuracy.[4][5]
Co-elution Meptylthis compound (2,4-DN-MH) is typically not separated from the 2,6-DN-MH isomer.[5]
Quantitative Data Limited availability of comprehensive quantitative validation data in the literature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques. The following are representative protocols for the two primary methods of this compound isomer analysis.

Method 1: LC-MS/MS with Alkaline Hydrolysis

This method simplifies the complex isomer mixture by converting the this compound esters to their corresponding phenols, which are then quantified.

1. Sample Preparation (QuEChERS Method) [3][6]

  • Extraction: A homogenized sample is extracted with acetonitrile and buffered with citrate salts according to the EN 15662 QuEChERS method.[6]

  • Cleanup: For matrices with high fat content, a cleanup step using a suitable sorbent may be necessary.

2. Alkaline Hydrolysis [3][6]

  • An aliquot of the QuEChERS extract is transferred to a vial.

  • A solution of aqueous ammonia is added to the extract.

  • The mixture is allowed to react at room temperature to achieve quantitative hydrolysis of the this compound esters to their phenols. The reaction time can be shortened by increasing the temperature.[3]

  • The hydrolyzed sample is then neutralized with acetic acid before analysis.[6]

3. LC-MS/MS Analysis [1][3]

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate the resulting phenols.

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode, monitoring for specific precursor-to-product ion transitions for each phenol.[1][3]

Method 2: GC-MS of Parent this compound Isomers

This method aims to separate and quantify the individual this compound isomers without chemical derivatization.

1. Sample Preparation (QuEChERS Method)

  • The sample preparation follows the standard QuEChERS protocol as described for the LC-MS/MS method.

2. GC-MS Analysis [4][5]

  • Gas Chromatography: A gas chromatograph equipped with a suitable capillary column is used for the separation of the isomers.

  • Mass Spectrometry: A mass spectrometer, often operated in negative chemical ionization (NCI) mode, is used for detection.[4]

  • Challenges: Careful optimization of the injector temperature and liner condition is crucial to minimize thermal degradation of the this compound isomers.[3][6]

Proposed Workflow for Inter-Laboratory Validation

The establishment of a validated, harmonized method for the quantification of all this compound isomers is a pressing need. The following diagram outlines a proposed workflow for an inter-laboratory validation study, which would be essential for ensuring data comparability and reliability across different laboratories.

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Statistical Analysis and Reporting P1 Method Selection and Protocol Development P2 Preparation and Distribution of Homogeneous Test Materials P1->P2 P3 Recruitment of Participating Laboratories P2->P3 L1 Sample Analysis by Participating Laboratories P3->L1 L2 Data Reporting in a Standardized Format L1->L2 S1 Centralized Data Collection and Verification L2->S1 S2 Statistical Analysis (e.g., ISO 5725) S1->S2 S3 Calculation of Repeatability (r) and Reproducibility (R) S2->S3 S4 Final Report and Method Publication S3->S4

Caption: Proposed workflow for an inter-laboratory validation study of a this compound isomer quantification method.

Conclusion

The analysis of this compound isomers presents significant analytical challenges, primarily due to the complexity of the isomer mixture and the lack of analytical standards. The LC-MS/MS method with alkaline hydrolysis offers a robust and sensitive approach for routine monitoring by simplifying the analyte profile. While GC-MS provides better separation of the parent isomers, it is hampered by issues of thermal stability, making quantification more challenging.

The development and validation of a standardized method through an inter-laboratory study are paramount for ensuring the accuracy and comparability of data on this compound isomer levels in various matrices. The proposed workflow provides a roadmap for such a study, which would ultimately benefit the scientific and regulatory communities by establishing a reliable and harmonized analytical procedure. The commercial availability of all individual this compound isomer standards is a critical prerequisite for the successful execution of such a validation study.

References

A Comparative Analysis of the Developmental Toxicity of Dinocap Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the developmental toxicity of different isomers of the fungicide dinocap. This compound is a complex mixture of isomers, and research has shown that their potential to cause developmental defects varies significantly. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the experimental workflow and a proposed signaling pathway to provide a clear and objective overview for the scientific community.

Quantitative Data on Developmental Toxicity

The developmental toxicity of this compound isomers has been evaluated in several animal models. The following tables summarize the No Observed Adverse Effect Levels (NOAEL) and Lowest Observed Adverse Effect Levels (LOAEL) for key isomers.

Table 1: Developmental and Maternal Toxicity of Meptylthis compound (a single isomer of this compound)

SpeciesStudy TypeDoses (mg/kg bw/day)Maternal NOAEL (mg/kg bw/day)Maternal LOAEL (mg/kg bw/day)Developmental NOAEL (mg/kg bw/day)Developmental LOAEL (mg/kg bw/day)Key Developmental Effects
MousePrenatal Developmental0, 100, 250, 500500Not Observed500Not ObservedNo effect on external or otoconial development.[1]
RatPrenatal Developmental0, 50, 150, (500 terminated)50150 (decreased body weight, body-weight gains, and food consumption)150Not ObservedNo developmental toxicity observed, including no effects on otoconial development.[1]
RabbitPrenatal Developmental0, 3, 12, 481248 (decreased body-weight gains and food consumption)48Not ObservedNo developmental toxicity observed, including no effects on otoconial development.[1]

Table 2: Developmental Toxicity of Other this compound Isomers in Mice

IsomerStudy TypeDoses (mg/kg bw/day)Developmental Effects Observed
2,6-dinitro-4-(l-propylpentyl)-phenyl crotonate (4-PP)Oral Developmental5 or 10Developmental toxicity was observed with this isomer.[1]
Methylheptyl isomers (in combination with this compound)Oral Developmental and Postnatal25No evidence of developmental toxicity, including cleft palate, torticollis, or effects on fetal body weight, swimming ability, or otolith development.[1]
This compound (mixture)Prenatal Developmental0, 6, 12, 25Agenesis of the otoliths in the inner ears, leading to torticollis (head-tilting) and impaired swimming ability. At 12 mg/kg/day, 19% of mice were missing one or more whole otoliths.[2]

Experimental Protocols

The developmental toxicity studies cited in this guide generally follow established international guidelines, such as the OECD Guideline 414 and the US EPA Health Effects Test Guidelines (OPPTS 870.3700) for prenatal developmental toxicity studies.[3][4]

General Protocol for Prenatal Developmental Toxicity Study (Rodent Model)

A generalized protocol for assessing the developmental toxicity of this compound isomers in a rodent model, such as the mouse or rat, is outlined below.

  • Animal Selection and Acclimation: Healthy, sexually mature male and female rodents of a specified strain are obtained from a reputable supplier. They are acclimated to the laboratory environment for a minimum period before the start of the study.

  • Mating: Females are cohabited with males, and evidence of mating is confirmed (e.g., presence of a vaginal plug). The day of confirmation is designated as gestation day (GD) 0.

  • Dosing: Pregnant females are randomly assigned to control and treatment groups. The test substance (this compound isomer) is typically administered daily by oral gavage from GD 6 to 15. The vehicle used for the control group is the same as that used to dissolve or suspend the test substance.

  • Maternal Observations: Throughout the gestation period, detailed clinical observations of the dams are recorded daily. This includes monitoring for signs of toxicity, changes in behavior, and measurement of body weight and food consumption at regular intervals.

  • Cesarean Section and Fetal Examination: On a day prior to the expected delivery (e.g., GD 18 for mice), the dams are euthanized. The uterus is removed, and the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded.

  • External, Visceral, and Skeletal Examinations: Each fetus is weighed and examined for external abnormalities. A subset of fetuses from each litter is then examined for visceral and skeletal malformations using standard techniques (e.g., Bouin's fixation for visceral examination and alizarin red S staining for skeletal evaluation).

Specific Protocol for Otolith Examination in Mice

Given that otolith agenesis is a key developmental effect of this compound, a specific protocol for its examination is employed:

  • Head Fixation and Processing: Following the external examination, the heads of the fetuses are removed and fixed in a suitable fixative (e.g., 70% ethanol).

  • Dehydration and Clearing: The fixed heads are then dehydrated through a graded series of ethanol and cleared using a clearing agent like methyl salicylate to make the tissues transparent.

  • Microscopic Examination: The cleared heads are examined under a darkfield microscope to visualize the otoliths within the inner ear.

  • Scoring: The presence and morphological completeness of the otoliths (utricular and saccular) are scored. Agenesis (complete absence) or partial formation of the otoliths is recorded.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a prenatal developmental toxicity study.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_data_analysis Data Analysis animal_selection Animal Selection & Acclimation mating Mating & Confirmation (Gestation Day 0) animal_selection->mating dosing Daily Dosing of Pregnant Females (e.g., GD 6-15) mating->dosing maternal_observation Maternal Clinical Observation, Body Weight & Food Consumption dosing->maternal_observation c_section Cesarean Section (e.g., GD 18) maternal_observation->c_section fetal_exam Fetal Examinations: - External - Visceral - Skeletal c_section->fetal_exam otolith_exam Specific Otolith Examination fetal_exam->otolith_exam data_analysis Statistical Analysis of Maternal & Fetal Endpoints otolith_exam->data_analysis noael_loael Determination of NOAEL & LOAEL data_analysis->noael_loael

Caption: Workflow for a prenatal developmental toxicity study.

Proposed Signaling Pathway for this compound-Induced Otolith Agenesis

This compound, as a dinitrophenol, is known to uncouple oxidative phosphorylation, leading to a disruption in cellular energy (ATP) production.[6] The development of the inner ear, including the formation of otoliths, is a highly energy-dependent process that relies on a complex interplay of signaling pathways. While the exact mechanism linking this compound to otolith agenesis is not fully elucidated, a plausible hypothesis involves the disruption of key developmental signaling pathways due to cellular energy depletion. The following diagram illustrates this proposed mechanism.

G cluster_signaling Key Otolith Development Signaling Pathways This compound This compound Isomer (e.g., 4-PP) uncoupling Uncoupling of Oxidative Phosphorylation This compound->uncoupling atp_depletion Decreased Cellular ATP uncoupling->atp_depletion disrupted_signaling Disruption of Signaling Cascades atp_depletion->disrupted_signaling wnt Wnt Signaling wnt->disrupted_signaling fgf FGF Signaling fgf->disrupted_signaling endothelin Endothelin Signaling endothelin->disrupted_signaling otolith_agenesis Otolith Agenesis disrupted_signaling->otolith_agenesis

Caption: Proposed pathway for this compound-induced otolith agenesis.

Discussion of the Proposed Signaling Pathway:

The formation of the inner ear and its sensory organs is orchestrated by a precise sequence of signaling events. Key pathways include:

  • Wnt Signaling: Crucial for the specification of the otic placode and patterning of the otic vesicle.[1][7][8]

  • Fibroblast Growth Factor (FGF) Signaling: Plays a vital role in the induction of the otic placode and the development of sensory and neural components of the inner ear.[9][10]

  • Endothelin Signaling: Implicated in the development of neural crest-derived tissues, which contribute to the formation of the inner ear.[11][12]

These signaling pathways involve numerous ATP-dependent processes, such as protein phosphorylation, gene transcription, and cell proliferation and migration. By uncoupling oxidative phosphorylation, this compound isomers can lead to a significant reduction in cellular ATP levels. This energy depletion can, in turn, impair the function of these critical signaling cascades, leading to defects in the development of the inner ear, such as the observed otolith agenesis. Further research is needed to identify the specific molecular targets within these pathways that are most sensitive to this compound-induced energy stress.

References

Comparative Metabolism of Dinocap: A Deeper Look into Target and Non-Target Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential metabolism of a fungicide in its intended target versus non-target organisms is paramount for assessing its efficacy and potential environmental impact. This guide provides a comparative analysis of the metabolism of dinocap, a dinitrophenol fungicide used to control powdery mildew, in target fungi and non-target plant species. By examining the available experimental data, this guide aims to shed light on the metabolic pathways that contribute to this compound's selective toxicity.

This compound, a contact fungicide and acaricide, functions by inhibiting mitochondrial respiration.[1] Its metabolic fate in various organisms determines its effectiveness and potential for phytotoxicity. While comprehensive comparative studies are limited, existing research on individual species allows for a synthesized analysis of the metabolic processes in target fungi and non-target plants.

Quantitative Data on this compound Metabolism in Plants

While direct comparative data between target and non-target species is scarce in publicly available literature, studies on crop plants provide valuable insights into the rate of this compound metabolism. The primary metabolite identified in plants is 2,4-dinitro-6-(2-octyl) phenol (2,4-DNOP), formed through the hydrolysis of the crotonate ester.[2]

Plant SpeciesTissueInitial this compound Residue (mg/kg)Residue after 8 days (mg/kg)Half-life (days)Primary MetaboliteReference
AppleFruit SurfaceNot specifiedNot specified5.22,4-DNOP[2]
CucumberLeaves & Stems5.4Not specifiedNot specified2,4-DNOP[2]

Note: The data presented is based on studies of meptylthis compound, the single active isomer of this compound. The dissipation of this compound residues is rapid on the fruit surface, with the parent compound decreasing significantly within a week of application.[2]

Experimental Protocols

A detailed understanding of this compound metabolism necessitates specific experimental protocols. The following methodologies are based on established techniques for studying xenobiotic metabolism in plants and fungi.

Protocol 1: In Vivo Metabolism Study using Radiolabeled this compound

This protocol outlines a method to trace the uptake, translocation, and metabolism of this compound in a target fungus (e.g., Podosphaera xanthii, cucumber powdery mildew) and a non-target plant (e.g., Cucumis sativus, cucumber).

1. Radiolabeling:

  • Synthesize [U-phenyl-14C]-dinocap.

2. Treatment:

  • Fungus: Apply a known concentration of 14C-dinocap in a suitable carrier solution directly to powdery mildew-infected cucumber leaf discs.

  • Plant: Apply 14C-dinocap to the leaves of intact cucumber plants.

3. Incubation and Sampling:

  • Incubate the treated samples under controlled conditions (temperature, light, humidity).

  • Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours). For plants, separate tissues into leaves, stems, and roots.

4. Extraction of Metabolites:

  • Homogenize the samples in a suitable solvent (e.g., acetone/water mixture).

  • Partition the extract with a non-polar solvent (e.g., dichloromethane) to separate parent this compound from more polar metabolites.

5. Analysis:

  • Quantification of Radioactivity: Use liquid scintillation counting (LSC) to determine the total radioactivity in each fraction.

  • Metabolite Profiling: Employ Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.

  • Metabolite Identification: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.[1]

Protocol 2: In Vitro Metabolism Study with Plant and Fungal Extracts

This protocol assesses the metabolic capacity of cellular extracts.

1. Preparation of Extracts:

  • Fungus: Prepare a cell-free extract from the mycelia of the target fungus.

  • Plant: Prepare a microsomal fraction from the leaves of the non-target plant.

2. Incubation:

  • Incubate the extracts with a known concentration of this compound and necessary co-factors (e.g., NADPH for cytochrome P450-mediated reactions, glutathione for GST-mediated reactions).

3. Analysis:

  • Stop the reaction at different time points.

  • Extract the remaining this compound and any formed metabolites.

  • Analyze the extracts using HPLC or LC-MS/MS to determine the rate of this compound depletion and the formation of metabolites.

Metabolic Pathways and Detoxification Mechanisms

The differential susceptibility of target fungi and non-target plants to this compound can be attributed to variations in their metabolic and detoxification pathways.

Metabolism in Non-Target Plants

In plants such as apples and cucumbers, the primary metabolic pathway for this compound involves the hydrolysis of the crotonate ester to form the less fungitoxic phenolic metabolite, 2,4-DNOP.[2] This is a common Phase I detoxification reaction. It is plausible that this initial hydrolysis is followed by Phase II conjugation reactions, where the phenolic group is conjugated with glucose or other sugars to form water-soluble conjugates that can be sequestered in the vacuole. This is a general detoxification strategy for xenobiotics in plants.

G This compound This compound Hydrolysis Phase I: Hydrolysis (Esterase) This compound->Hydrolysis DNOP 2,4-dinitro-6-(2-octyl) phenol (2,4-DNOP) Hydrolysis->DNOP Conjugation Phase II: Conjugation (UDP-glucosyltransferase) DNOP->Conjugation Glucoside_Conjugate Glucoside Conjugate Conjugation->Glucoside_Conjugate Vacuolar_Sequestration Phase III: Vacuolar Sequestration Glucoside_Conjugate->Vacuolar_Sequestration Vacuole Vacuole Vacuolar_Sequestration->Vacuole

Figure 1: Proposed metabolic pathway of this compound in non-target plants.
Detoxification in Target Fungi

Fungi possess sophisticated detoxification systems to counteract the effects of fungicides. While specific data on this compound metabolism in powdery mildew is limited, general fungal detoxification mechanisms likely play a role. These include:

  • Efflux Pumps: ATP-binding cassette (ABC) transporters can actively pump fungicides out of the fungal cell, reducing the intracellular concentration at the target site.

  • Enzymatic Detoxification: Fungi utilize enzymes such as cytochrome P450 monooxygenases (CYP450s) and glutathione S-transferases (GSTs) to metabolize xenobiotics. These enzymes can modify the fungicide to a less toxic form. It is plausible that target fungi may have a lower capacity to hydrolyze the this compound ester or may possess alternative metabolic pathways that are less efficient at detoxification compared to non-target plants.

G cluster_fungus Fungal Cell Dinocap_ext This compound (external) Dinocap_int This compound (internal) Efflux Efflux Pump (ABC Transporter) Metabolism Enzymatic Detoxification (CYP450s, GSTs) Metabolites Less Toxic Metabolites Target Mitochondrial Respiration (Target Site)

Figure 2: Potential detoxification mechanisms for this compound in target fungi.

Plant Signaling Pathways and this compound

  • Reactive Oxygen Species (ROS) Signaling: The disruption of mitochondrial respiration by this compound could lead to an increase in the production of ROS, which act as signaling molecules to trigger defense responses.

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: MAPK cascades are central to plant defense signaling and are often activated in response to pathogen-associated molecular patterns (PAMPs) and other stressors.

  • Hormonal Signaling: Phytohormones such as salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) are key regulators of plant defense responses.

G This compound This compound Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ROS Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS MAPK_Cascade MAPK Cascade Activation ROS->MAPK_Cascade Hormone_Signaling Hormone Signaling (SA, JA/ET) MAPK_Cascade->Hormone_Signaling Defense_Gene_Expression Defense Gene Expression Hormone_Signaling->Defense_Gene_Expression Physiological_Response Physiological Response (e.g., cell wall reinforcement, phytoalexin production) Defense_Gene_Expression->Physiological_Response

Figure 3: Hypothetical signaling cascade in plants in response to this compound.

Conclusion

The available evidence suggests that the selective action of this compound is likely due to differences in the rate and pathway of its metabolism in target fungi versus non-target plants. Plants appear to efficiently detoxify this compound through hydrolysis and subsequent conjugation, a common mechanism for handling xenobiotics. In contrast, target fungi may have less efficient detoxification systems, allowing the parent compound to reach its mitochondrial target at toxic concentrations. Further research employing comparative metabolomics with radiolabeled this compound is needed to fully elucidate the quantitative and qualitative differences in metabolism between a wider range of target and non-target species. This knowledge will be invaluable for the development of more selective and environmentally benign fungicides.

References

Safety Operating Guide

Proper Disposal Procedures for Dinocap: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Dinocap in a laboratory setting. Adherence to these procedural steps is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance with significant health and environmental risks, necessitating meticulous disposal practices.

Immediate Safety and Hazard Information

This compound presents multiple hazards. It is harmful if swallowed or inhaled, causes skin irritation, and may provoke an allergic skin reaction.[1][2] Furthermore, it is recognized as a substance that may damage fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[2][3] this compound is also very toxic to aquatic life with long-lasting effects.[1][2][3]

Table 1: this compound Hazard Profile

Hazard CategoryGHS Hazard Statement
Acute Toxicity H302: Harmful if swallowed[1]
H332: Harmful if inhaled[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Skin Sensitization H317: May cause an allergic skin reaction[1]
Reproductive Toxicity H360: May damage fertility or the unborn child[3]
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure[1][3]
Hazardous to the Aquatic Environment H410: Very toxic to aquatic life with long lasting effects[1][3]

Required Personal Protective Equipment (PPE)

Before handling this compound waste or managing a spill, all personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Hand Protection: Wear protective gloves.

  • Body Protection: Wear protective clothing and a lab coat.

  • Eye/Face Protection: Use safety goggles or a face shield.

  • Respiratory Protection: A filter respirator for organic gases and particulates is necessary, adapted to the airborne concentration of the substance.[1] For spills with no fire, fully encapsulating, vapor-protective clothing may be required.[2]

This compound Spill Management Protocol

Accidental spills must be managed immediately and safely. The following protocol outlines the necessary steps for containment and cleanup.

Experimental Protocol: Spill Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. Evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Vapors: For liquid spills, use a water spray to reduce vapors, but prevent runoff from entering drains.[2]

  • Contain the Spill:

    • Liquid Spills: Create a dike around the spill's outer edges using an inert absorbent material such as sand, vermiculite, or cat litter.[1][2][4]

    • Solid Spills: Cover the powder spill with a plastic sheet or tarp to minimize spreading.[5]

  • Absorb and Collect:

    • Liquid Spills: Add absorbent material, working from the outside edges toward the center. Once the liquid is fully absorbed, use non-sparking tools to collect the material and place it into a suitable, sealable, and clearly labeled container for disposal.[1][5]

    • Solid Spills: With a clean shovel, carefully place the material into a clean, dry, and covered container.[5]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly to remove residual contamination.[2]

  • Package Waste: Place all contaminated materials (absorbents, used PPE, cleaning cloths) into heavy-duty plastic bags or sealed containers.[4] Label the container clearly as "Hazardous Waste: this compound" and include the date.

  • Seek Medical Attention: If skin contact occurs, wash the area with plenty of water and get medical help if irritation or a rash develops.[1][2] If inhaled, move the person to fresh air and seek immediate medical attention.[1][2]

Step-by-Step Waste Disposal Procedure

This compound and all materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this compound in standard laboratory trash or pour it down the drain.[2][6]

  • Waste Segregation and Collection:

    • Collect all this compound waste, including unused product, contaminated absorbents, and disposable PPE, into a designated hazardous waste container.

    • The container must be sealable, non-reactive, and in good condition.[1]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste: this compound," the associated hazard symbols, and the accumulation start date.

    • Store the sealed container in a locked, designated hazardous waste storage area that is well-ventilated and away from incompatible materials.[1][2]

  • Final Disposal:

    • Arrange for the disposal of the waste through a licensed and certified hazardous waste disposal company.[2][3]

    • This material and its container must be disposed of in accordance with all applicable local, regional, and national regulations.[2]

Empty Container Disposal

Empty this compound containers may retain hazardous residues and must be handled carefully.[2]

  • Triple-Rinsing:

    • Fill the empty container about one-quarter full with a suitable solvent (e.g., acetone, methanol, heptane, as this compound is soluble in most organic solvents) or water.[7]

    • Securely cap the container and shake for 30 seconds.

    • Pour the rinsate into a hazardous waste collection container.

    • Repeat this rinsing procedure two more times.[6]

  • Final Disposal:

    • The collected rinsate is considered hazardous waste and must be disposed of accordingly.

    • The triple-rinsed container should be taken to an approved waste handling site for recycling or disposal according to institutional and local regulations.[2] Never reuse the container for other purposes.[6]

Visual Workflow for this compound Disposal

DinocapDisposalWorkflow cluster_prep Preparation & Generation cluster_spill Spill Response cluster_disposal Waste Management & Disposal start This compound Waste Generated (Spill, Unused Product, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) start->ppe Always First assess Assess Spill (Minor vs. Major) ppe->assess contain Contain Spill (Dike Liquids / Cover Solids) assess->contain cleanup Absorb & Clean Up contain->cleanup collect Collect Waste in Sealable Container cleanup->collect label_store Label as Hazardous Waste & Store Securely collect->label_store pro_disposal Dispose via Licensed Hazardous Waste Contractor label_store->pro_disposal end Disposal Complete pro_disposal->end

Caption: Workflow for the safe management and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Dinocap

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals handling Dinocap. It includes detailed personal protective equipment (PPE) requirements, operational plans for safe handling and disposal, and emergency procedures.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required equipment.[1] Always consult the product's specific Safety Data Sheet (SDS) for detailed requirements.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesWear unlined, elbow-length gloves made of nitrile, butyl, or neoprene.[2] Avoid leather or cotton gloves.[2] Before removal, wash the outside of the gloves.[3]
Body Protective suit/CoverallsWear a clean, dry protective suit that covers the entire body from wrists to ankles over regular work clothes.[2][4] For mixing, loading, or cleaning, a chemical-resistant apron is essential.[1][2]
Eyes & Face Goggles and/or Face ShieldUse snug-fitting, non-fogging goggles or a full-face shield.[2] For high-exposure situations, a face shield worn over goggles is recommended.[2]
Respiratory RespiratorA respirator is required, especially during mixing, loading, or in poorly ventilated areas.[2][5] The specific type (e.g., NIOSH-approved with an organic vapor cartridge) will be specified on the product label.[1]
Feet Chemical-resistant footwearWear chemical-resistant boots with socks.[1] Pants should be worn over the top of the boots.[3]
Exposure Limits for this compound

The following table outlines established reference doses for this compound. These values are critical for risk assessment in a laboratory setting.

ParameterValueSource
Acute Reference Dose (aRfD)0.004 mg/kg bw/day[6]
Acceptable Daily Intake (ADI)0.004 mg/kg bw/day[6]
Acceptable Operator Exposure Level (AOEL)0.003 mg/kg bw/day[6]
Chronic Reference Dose (cRfD)0.0038 mg/kg/day[7]
Acute Population Adjusted Dose (aPAD)0.004 mg/kg/day[7]
Chronic Population Adjusted Dose (cPAD)0.00038 mg/kg/day[7]

Operational and Disposal Plans

Safe Handling Workflow

Adherence to a strict, procedural workflow is paramount when working with this compound. The process begins with thorough preparation and concludes with proper disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling and Application cluster_decon 3. Decontamination cluster_disposal 4. Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Assemble and Inspect All Required PPE prep_sds->prep_ppe prep_area Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_area prep_spill Prepare Spill Kit prep_area->prep_spill handle_don Don PPE Correctly prep_spill->handle_don handle_use Use Only in Well-Ventilated Area or Outdoors [2, 3] handle_don->handle_use handle_avoid Avoid Inhaling Vapors/Dust [3] Avoid Skin/Eye Contact handle_use->handle_avoid handle_hygiene Do Not Eat, Drink, or Smoke [2, 3] handle_avoid->handle_hygiene decon_wash Wash Gloves Before Removal handle_hygiene->decon_wash decon_doff Remove PPE Carefully decon_wash->decon_doff decon_hands Wash Hands Thoroughly with Soap and Water [2, 3] decon_doff->decon_hands decon_launder Launder Reusable PPE Separately decon_hands->decon_launder disposal_collect Collect Waste in Sealed, Labeled Hazardous Waste Containers [3] decon_launder->disposal_collect disposal_empty Handle Empty Containers as Hazardous Waste [3] disposal_collect->disposal_empty disposal_site Dispose Through a Licensed Waste Disposal Company [3] disposal_empty->disposal_site disposal_avoid Do Not Dispose into Drains or Waterways [3] disposal_site->disposal_avoid

A procedural workflow for the safe handling of this compound.
Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Isolate the Area : Isolate the spill or leak area for at least 50 meters (150 feet) for liquids.[8]

  • Control the Spill : Do not touch or walk through spilled material.[8] Stop the leak if it can be done without risk.[8]

  • Containment : Cover the spill with a plastic sheet to prevent spreading.[5][8] Absorb the material in vermiculite, dry sand, or earth and place it into containers.[5]

  • Cleanup : After product recovery, flush the area with water.[5] Thoroughly clean the surface to remove any residual contamination.[5]

  • Disposal : Place contaminated materials into sealed, labeled containers for disposal as hazardous waste.[5] Never return spills to their original containers for re-use.[5]

Disposal Plan

This compound and its containers must be treated as hazardous waste and disposed of accordingly to prevent environmental harm.[5]

  • Waste Collection : Collect any waste material, including contaminated absorbents and disposable PPE, in sealed containers that are clearly labeled as hazardous waste.[5]

  • Container Disposal : Empty containers may retain product residue and should be treated as hazardous waste.[5] They should be taken to an approved waste handling site for recycling or disposal.[5]

  • Environmental Protection : Do not allow this compound to drain into sewers or water supplies.[5] Avoid the release of this compound into the environment.[5][9]

  • Professional Disposal : Arrange for a licensed waste disposal company to collect and manage the disposal of all this compound-related waste.[5]

Emergency Protocols

Emergency Procedures for this compound Exposure

Immediate action is critical in the event of accidental exposure. The following diagram outlines the necessary first-aid steps for various exposure routes.

cluster_routes cluster_actions cluster_medical start EXPOSURE EVENT skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Remove contaminated clothing immediately. Wash skin with plenty of water. [3] If irritation or rash occurs, get medical advice. [3] skin->skin_action eyes_action Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. eyes->eyes_action inhalation_action Move person to fresh air. Keep at rest in a position comfortable for breathing. [3] Call a poison center or doctor immediately. [3] inhalation->inhalation_action ingestion_action Rinse mouth. [3] Call a poison center or doctor if you feel unwell. [3] ingestion->ingestion_action seek_medical SEEK IMMEDIATE MEDICAL ATTENTION [3] skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical bring_sds Bring SDS and Product Label to the Medical Professional seek_medical->bring_sds

References

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